5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
Description
Properties
IUPAC Name |
5-ethylsulfonyl-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S2/c1-2-15(11,12)6-3-4-8-7(5-6)10-9(14)13-8/h3-5H,2H2,1H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYFZFOTGFAZBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368288 | |
| Record name | 5-(ethylsulfonyl)-1,3-benzoxazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155559-80-1 | |
| Record name | 5-(ethylsulfonyl)-1,3-benzoxazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol (CAS: 155559-80-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(ethylsulfonyl)-1,3-benzoxazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. While specific data on this molecule is limited in publicly accessible literature, this document synthesizes information on its core chemical motifs—the benzoxazole-2-thiol scaffold and the 5-ethylsulfonyl substituent—to project its physicochemical properties, potential synthetic routes, and likely biological applications. The guide is intended to serve as a foundational resource for researchers exploring this and related compounds in the context of drug discovery, particularly in the domain of kinase inhibition.
Introduction: Unveiling a Molecule of Interest
This compound (CAS Number: 155559-80-1) is a small molecule featuring a fused benzoxazole ring system, a thiol group at the 2-position, and an ethylsulfonyl substituent at the 5-position. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The addition of an ethylsulfonyl group, a potent electron-withdrawing and hydrogen bond-accepting moiety, suggests a tailored design for specific biological targets.
This guide will delve into the constituent parts of this molecule to build a comprehensive profile, offering insights into its synthesis, potential mechanism of action, and relevant experimental protocols for its investigation.
Physicochemical Properties & Structural Elucidation
Based on its chemical structure, a summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 155559-80-1 | [2] |
| Molecular Formula | C₉H₉NO₃S₂ | [2] |
| Molecular Weight | 243.3 g/mol | [2] |
| Predicted Boiling Point | 442.7±51.0 °C | [2] |
| Predicted Density | 1.53±0.1 g/cm³ | [2] |
Structural Diagram:
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Suggested Experimental Workflows
To validate the proposed synthesis and biological activity of this compound, the following experimental workflows are recommended.
Chemical Synthesis and Characterization
-
Synthesis: Follow the proposed synthetic protocol (Section 3.2).
-
Purification: Utilize column chromatography and recrystallization to obtain a high-purity compound.
-
Structural Verification:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., S=O, N-H, C=S).
-
In Vitro Biological Evaluation
-
VEGFR-2 Kinase Assay:
-
Objective: To determine the direct inhibitory activity of the compound against the VEGFR-2 enzyme.
-
Method: A biochemical assay using recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP. The phosphorylation of the substrate is quantified (e.g., via ELISA or radiometric methods) in the presence of varying concentrations of the test compound to determine the IC₅₀ value.
-
-
Cell-Based Proliferation Assays:
-
Objective: To assess the anti-proliferative effect on cancer cell lines that overexpress VEGFR-2.
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for angiogenesis. Cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) are also relevant. [3][4] * Method: Cells are treated with a range of concentrations of the compound for a set period (e.g., 72 hours). Cell viability is then measured using assays such as MTT or CellTiter-Glo.
-
-
Wound Healing/Migration Assay:
-
Objective: To evaluate the effect on endothelial cell migration, a key process in angiogenesis.
-
Method: A confluent monolayer of HUVECs is "scratched" to create a cell-free gap. The ability of the cells to migrate and close the gap is monitored over time in the presence and absence of the test compound. 4[3]. Apoptosis and Cell Cycle Analysis:
-
Objective: To determine if the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest.
-
Method: Flow cytometry analysis of treated cells stained with markers such as Annexin V/Propidium Iodide (for apoptosis) and DAPI (for cell cycle distribution).
-
This compound represents a promising, yet underexplored, chemical entity. By leveraging the established pharmacological importance of its constituent fragments, this guide provides a solid framework for its synthesis and biological evaluation. The strong rationale for its potential as a VEGFR-2 inhibitor makes it a compelling candidate for further investigation in the development of novel anti-cancer therapeutics. Future work should focus on the successful synthesis and characterization of this molecule, followed by rigorous in vitro and in vivo testing to validate its hypothesized mechanism of action and therapeutic potential.
References
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- Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Deriv
- Synthesis of 2-Mercaptobenzoxazoles and 2-Mercaptobenzimidazole.
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- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed; 34961427.
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5-PHENYLMETHANESULFONYLMETHYL--O[5][6][7]XADIAZOLE-2-THIOL. SpectraBase.
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An In-depth Technical Guide to the Physicochemical Properties of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the benzoxazole scaffold represents a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] The specific molecule, 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol, incorporates this key heterocycle along with an ethylsulfonyl group. This latter functional group is a critical pharmacophoric fragment found in numerous potent enzyme inhibitors, including several clinically successful VEGFR2 tyrosine kinase inhibitors used in anti-angiogenic cancer therapies.[3]
A thorough understanding of a compound's physicochemical properties is not merely an academic exercise; it is the foundational pillar upon which successful drug development is built. These parameters—including lipophilicity, solubility, and thermal stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of this compound. It moves beyond a simple data sheet to detail the robust, field-proven experimental methodologies required to determine these properties, explaining the scientific rationale behind each protocol to ensure accuracy and reproducibility.
Core Molecular and Physical Properties
A baseline characterization begins with the molecule's fundamental identifiers and computationally predicted properties. These values serve as an initial guide for experimental design and handling.
| Property | Value | Source |
| CAS Number | 155559-80-1 | [4][5] |
| Molecular Formula | C₉H₉NO₃S₂ | [4][5] |
| Molecular Weight | 243.30 g/mol | [4][5] |
| SMILES | SC1=NC2=CC(S(=O)(CC)=O)=CC=C2O1 | [5] |
| Predicted Boiling Point | 442.7 ± 51.0 °C | [4] |
| Predicted Density | 1.53 ± 0.1 g/cm³ | [4] |
| Predicted pKa | 9.98 ± 0.20 (Weakly Acidic Thiol) | [4] |
Chemical Structure:
Lipophilicity (LogP/LogD): The Balance of Water and Fat Solubility
Theoretical Framework: Lipophilicity is arguably one of the most critical physicochemical parameters in drug design. It is quantified as the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase. The logarithmic form, LogP, is a key component of frameworks like Lipinski's "Rule of Five".[6] For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH (commonly physiological pH 7.4), as it accounts for the partition of both ionized and non-ionized species, providing a more biologically relevant metric.[6]
Experimental Protocol: Gold Standard Shake-Flask Method for LogD₇.₄ Determination
This method directly measures the partitioning of the compound and is considered the most accurate and reliable approach.[7]
Causality and Rationale:
-
Choice of Solvents: n-Octanol is used because its balance of polar and non-polar characteristics provides a reasonable surrogate for biological membranes.
-
Pre-saturation: The n-octanol and aqueous buffer (PBS, pH 7.4) must be pre-saturated with each other for at least 24 hours. This is a critical step to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.
-
Equilibration: Vigorous mixing for a sufficient duration (typically 1-4 hours) is essential to ensure the compound has reached a true thermodynamic equilibrium between the two phases.[6]
-
Quantification: HPLC or LC/MS is used for its high sensitivity and ability to separate the analyte from any potential impurities or degradants, ensuring that only the concentration of the parent compound is measured.[6]
Step-by-Step Methodology:
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with n-octanol and, separately, pre-saturate n-octanol with the PBS buffer by mixing them vigorously and allowing the layers to separate over 24 hours.
-
Compound Introduction: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, combine 990 µL of the pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol. Add a small aliquot (e.g., 10 µL) of the compound's DMSO stock solution.[6]
-
Equilibration: Seal the vial and place it on a rotator or shaker. Mix vigorously for 1 hour at a controlled temperature (e.g., 25 °C) to allow the compound to partition and reach equilibrium.[6]
-
Phase Separation: Centrifuge the vial at high speed (e.g., >10,000 g) for 15-30 minutes to ensure a clean and complete separation of the aqueous and n-octanol layers.
-
Sampling: Carefully remove an aliquot from the center of the n-octanol layer and an aliquot from the center of the aqueous layer. Avoid disturbing the interface.
-
Quantification: Analyze the concentration of the compound in each aliquot using a validated LC/MS or HPLC-UV method against a standard curve.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase]).
Aqueous Solubility: A Gateway to In Vivo Activity
Theoretical Framework: Poor aqueous solubility is a leading cause of failure for promising drug candidates.[8] It is essential to distinguish between two types of solubility measurements:
-
Kinetic Solubility: A high-throughput method used in early discovery where the compound is dissolved in DMSO first and then added to an aqueous buffer. It measures the concentration at which the compound precipitates and can be influenced by the DMSO co-solvent.[9][10]
-
Thermodynamic Solubility: Considered the "gold standard," this method measures the true equilibrium concentration of a saturated solution prepared from the solid compound. It is more time-consuming but provides the definitive solubility value for lead optimization and formulation.[8][9]
Experimental Protocol: Gold Standard Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility, providing a fundamental value for the compound's intrinsic properties.
Causality and Rationale:
-
Solid State: Using the compound in its solid (preferably crystalline) form is paramount. This avoids the co-solvent effects of DMSO and measures the energy required to break the crystal lattice, reflecting a true equilibrium state.[8]
-
Equilibration Time: A long incubation period (24-72 hours) is necessary to ensure that the dissolution process has reached a true thermodynamic equilibrium between the solid material and the saturated solution.[9]
-
Phase Separation: Filtration or high-speed centrifugation is critical to completely remove any undissolved micro-particulates before analysis, as their presence would artificially inflate the measured concentration.[10]
Step-by-Step Methodology:
-
Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Add an excess amount of solid this compound to a known volume of the buffer in a sealed glass vial. The excess should be clearly visible to ensure a saturated solution is formed.
-
Equilibration: Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) and agitate for 24 to 72 hours.[9]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using either:
-
Centrifugation: Centrifuge at high speed (>10,000 g) for 30 minutes.
-
Filtration: Filter the solution through a low-binding 0.45 µm filter (e.g., PVDF).
-
-
Quantification: Carefully take an aliquot of the clear supernatant and determine the compound's concentration using a validated HPLC-UV or LC/MS method.
-
Result: The measured concentration is the thermodynamic solubility of the compound under the specified conditions.
Thermal Stability Profile
Theoretical Framework: Thermal stability is a measure of a compound's resistance to decomposition at elevated temperatures. This is a critical parameter for determining the upper limit for handling, storage, and formulation processes (e.g., milling, hot-melt extrusion). Thermogravimetric Analysis (TGA) is the definitive technique for this assessment.[11] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12] A significant mass loss indicates decomposition.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines the standard procedure for evaluating the thermal decomposition point of the compound.
Causality and Rationale:
-
Inert Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen. This is crucial to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone and not a reaction with air.[13]
-
Linear Heating Rate: A slow, controlled heating rate (e.g., 10 °C/min) is used to ensure thermal equilibrium within the sample and to allow for clear separation of distinct thermal events.
-
Data Interpretation: The resulting thermogram (mass vs. temperature) provides the onset temperature of decomposition, which is often defined as the temperature at which 5% mass loss occurs. This serves as a practical upper limit for the compound's thermal stability.
Step-by-Step Methodology:
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol. Set the purge gas to high-purity nitrogen with a constant flow rate (e.g., 20-50 mL/min).[13]
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of this compound into a TGA pan (platinum or alumina).
-
Analysis Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a linear rate of 10 °C/min up to a final temperature where complete decomposition is expected (e.g., 500 °C).[11]
-
-
Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.
-
Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (T_onset), often calculated by the instrument software at the intersection of the baseline tangent and the inflection point tangent of the mass loss step.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry, particularly given the established pharmacological importance of its core structural motifs. This guide has detailed the critical physicochemical properties that must be evaluated to advance such a compound through the drug discovery pipeline. By employing robust, well-rationalized experimental protocols for determining lipophilicity (LogD), aqueous solubility, and thermal stability, researchers can generate the high-quality, reliable data necessary for informed decision-making. This foundational knowledge is indispensable for optimizing molecular design, predicting in vivo behavior, and developing viable drug candidates.
References
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- Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022-08-25).
- LogD/LogP Background. Enamine.
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- Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
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- Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech. (2025-12-16).
- Thermogravimetric Analysis (TGA)
- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC - NIH.
- 5-Fluorobenzoxazole-2-thiol | CAS 13451-78-0. Ossila.
- 2-Mercaptobenzoxazole | C7H5NOS | CID 712377. PubChem.
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An In-depth Technical Guide to the Solubility and Stability of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
This guide provides a comprehensive technical overview of the solubility and stability of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. By synthesizing data from related chemical structures and established analytical methodologies, this document offers a predictive framework and detailed protocols for the empirical determination of this molecule's critical physicochemical properties.
Introduction: A Molecule of Interest
This compound belongs to the benzoxazole class of heterocyclic compounds. The benzoxazole core is a stable aromatic system found in numerous biologically active molecules.[1][2] The incorporation of a thiol group at the 2-position introduces a reactive site capable of tautomerization and further chemical modification, a feature often exploited in medicinal chemistry.[3][4] Furthermore, the ethylsulfonyl group at the 5-position is a strong electron-withdrawing and polar functional group, which is anticipated to significantly influence the molecule's solubility, crystal packing, and overall stability.[5] While direct synthetic routes for this specific molecule are not widely published, a synthesis of the related compound, 5-(ethylsulfonyl)-2-methoxyaniline, has been documented, suggesting feasible synthetic pathways.[6]
I. Physicochemical Properties and Predicted Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The structure of this compound suggests a nuanced solubility profile.
Structural Contributions to Solubility:
-
Benzoxazole Core: The aromatic, largely non-polar benzoxazole ring system generally confers low solubility in aqueous media but good solubility in many organic solvents.[1][7]
-
Ethylsulfonyl Group: This highly polar group is known to enhance aqueous solubility through dipole-dipole interactions and hydrogen bonding with water molecules.[5][8]
-
Thiol/Thione Tautomerism: The 2-thiol group exists in equilibrium with its tautomeric thione form.[3] The thiol form can act as a hydrogen bond donor, while the thione form has a hydrogen bond acceptor. This duality can influence interactions with various solvents.
Predicted Solubility:
Based on these structural features, it is predicted that this compound will exhibit low to moderate solubility in water and polar protic solvents, with increased solubility in polar aprotic and some organic solvents. A summary of predicted solubility is presented in Table 1.
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous (e.g., Water, Buffers) | Low to Moderate | The polar sulfonyl group enhances aqueous solubility, but the hydrophobicity of the benzoxazole core and ethyl group will limit it. Solubility is expected to be pH-dependent due to the acidic nature of the thiol group. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | These solvents can engage in hydrogen bonding with both the sulfonyl and thiol/thione groups, and the alkyl portion of the solvent can interact favorably with the benzoxazole ring. |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | High | These solvents are effective at solvating polar functional groups like the sulfonyl group and can interact with the aromatic system. |
| Non-Polar (e.g., Hexane, Toluene) | Low | The high polarity of the sulfonyl group and the thiol/thione moiety will likely result in poor solubility in non-polar solvents. |
Table 1. Predicted Solubility of this compound in Various Solvent Classes.
Experimental Protocol for Solubility Determination
A robust, step-by-step methodology for the quantitative determination of solubility is crucial. The following protocol outlines a standard procedure.
Workflow for Solubility Assessment:
Caption: A generalized workflow for determining the thermodynamic solubility of a compound.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to vials containing a precise volume of the selected solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, acetonitrile, DMSO).
-
Ensure enough solid is present to maintain a saturated solution with visible excess solid after equilibration.
-
-
Equilibration:
-
Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25 °C and 37 °C) to simulate ambient and physiological conditions.
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours), ensuring that the dissolution and precipitation rates reach a steady state.
-
-
Sample Processing:
-
After equilibration, carefully remove the vials and allow them to stand to let the excess solid settle.
-
Filter the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to pellet the undissolved solid. This step is critical to avoid contamination of the sample with solid particles.
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent (typically the mobile phase of the analytical method).
-
Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9][10] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
II. Stability Profile and Degradation Pathways
Understanding the chemical stability of this compound is paramount for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are an essential tool for this purpose.[11][12][13]
Predicted Chemical Liabilities:
-
Oxidation of the Thiol Group: Thiols are susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids. This is a common degradation pathway for thiol-containing compounds.
-
Hydrolysis of the Benzoxazole Ring: While generally stable, the benzoxazole ring can undergo hydrolytic cleavage under harsh acidic or basic conditions, leading to the opening of the oxazole ring.
-
Cleavage of the C-S Bond (Sulfonyl): Although the carbon-sulfur bond in the sulfonyl group is generally robust, it can be cleaved under certain reductive or strong nucleophilic conditions.[14]
Forced Degradation Study Protocol
A systematic forced degradation study should be conducted to identify potential degradation products and pathways.[15]
Workflow for Forced Degradation Study:
Caption: A systematic workflow for conducting forced degradation studies.
Step-by-Step Methodology:
-
Acidic and Basic Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M hydrochloric acid and, separately, in 0.1 M sodium hydroxide.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points.
-
Neutralize the samples before analysis to prevent further degradation.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and monitor the degradation over time.
-
-
Thermal Degradation:
-
Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C).
-
Analyze samples at set intervals to assess thermal stability.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
-
Use a control sample protected from light to differentiate between light-induced and thermal degradation.
-
Analytical Approach:
A stability-indicating HPLC method must be developed and validated. This method should be capable of separating the parent compound from all major degradation products. Mass spectrometry (LC-MS) is invaluable for the identification of the molecular weights of degradation products, which aids in structure elucidation.
Potential Degradation Pathway
Based on the known chemistry of the functional groups present, a potential degradation pathway under oxidative conditions is proposed below.
Caption: A proposed oxidative degradation pathway for this compound.
III. Conclusion and Future Directions
This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound, grounded in the established principles of physical organic chemistry. The detailed experimental protocols offer a clear path for the empirical determination of these critical parameters. For researchers and drug development professionals, a thorough execution of these studies will be essential to advance this molecule through the development pipeline, ensuring a well-characterized and robust data package for formulation, manufacturing, and regulatory purposes. Future work should focus on the isolation and full structural elucidation of any identified degradation products to build a complete stability profile.
References
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Wikipedia. Benzoxazole. [Link]
-
Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]
-
PubMed Central. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. [Link]
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Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]
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An In-depth Technical Guide to the Synthesis of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
This guide provides a comprehensive overview of a proposed synthetic pathway for 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The benzoxazole scaffold and its derivatives are known to exhibit a wide range of pharmacological activities. The incorporation of an ethylsulfonyl group at the 5-position is anticipated to modulate the molecule's physicochemical properties and biological activity. This document outlines the strategic design of the synthesis, detailed experimental protocols, and the underlying chemical principles.
Strategic Approach to the Synthesis
The synthesis of this compound can be logically approached through a two-stage process. The primary challenge lies in the preparation of the key intermediate, 2-amino-4-(ethylsulfonyl)phenol. Once this precursor is obtained, the formation of the 1,3-benzoxazole-2-thiol ring system is a well-established transformation.
Our proposed synthetic strategy is as follows:
-
Stage 1: Synthesis of 2-Amino-4-(ethylsulfonyl)phenol. This multi-step synthesis begins with a commercially available and cost-effective starting material, 4-aminophenol. The synthesis is designed to selectively introduce the ethylsulfonyl group at the desired position and manage the functional groups to facilitate the final cyclization.
-
Stage 2: Cyclization to form this compound. This step involves the reaction of the synthesized 2-amino-4-(ethylsulfonyl)phenol with carbon disulfide, a classic and efficient method for the formation of 2-mercaptobenzoxazoles.
The overall synthetic pathway is depicted in the workflow diagram below.
Caption: Proposed mechanism for the cyclization reaction.
Experimental Protocols
The following are proposed, non-optimized experimental procedures for the synthesis of this compound.
Synthesis of 2-Amino-4-(ethylsulfonyl)phenol
-
Step 1: N-(4-hydroxyphenyl)acetamide: To a stirred solution of 4-aminophenol in water, add acetic anhydride dropwise while maintaining the temperature below 20°C. Continue stirring for 1-2 hours. The product will precipitate and can be collected by filtration, washed with cold water, and dried.
-
Step 2: N-(4-hydroxy-3-nitrophenyl)acetamide: Dissolve N-(4-hydroxyphenyl)acetamide in concentrated sulfuric acid at 0°C. Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C. After the addition is complete, stir for an additional hour and then pour the reaction mixture onto crushed ice. The precipitated product is filtered, washed with water until neutral, and dried.
-
Step 3: N-(3-amino-4-hydroxyphenyl)acetamide: Suspend N-(4-hydroxy-3-nitrophenyl)acetamide in ethanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed. Filter the catalyst and evaporate the solvent to obtain the product.
-
Step 4: N-(4-hydroxy-3-(ethylsulfonyl)phenyl)acetamide: Dissolve N-(3-amino-4-hydroxyphenyl)acetamide in a mixture of hydrochloric acid and water and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise. In a separate flask, prepare a solution of sodium ethanesulfinate and copper(I) chloride in water. Add the cold diazonium salt solution to this mixture and stir at room temperature for several hours. Extract the product with a suitable organic solvent, dry the organic layer, and evaporate the solvent.
-
Step 5: 2-Amino-4-(ethylsulfonyl)phenol: Reflux N-(4-hydroxy-3-(ethylsulfonyl)phenyl)acetamide in a mixture of hydrochloric acid and water for several hours. Cool the solution and neutralize with a base to precipitate the product. Filter, wash with water, and dry.
Synthesis of this compound
-
Dissolve 2-amino-4-(ethylsulfonyl)phenol and potassium hydroxide in ethanol.
-
Add carbon disulfide dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
Data Presentation
The following table summarizes the expected inputs and outputs for each key reaction step.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 4-Aminophenol | Acetic anhydride | N-(4-hydroxyphenyl)acetamide | 90-95 |
| 2 | N-(4-hydroxyphenyl)acetamide | HNO₃, H₂SO₄ | N-(4-hydroxy-3-nitrophenyl)acetamide | 75-85 |
| 3 | N-(4-hydroxy-3-nitrophenyl)acetamide | H₂, Pd/C | N-(3-amino-4-hydroxyphenyl)acetamide | 85-95 |
| 4 | N-(3-amino-4-hydroxyphenyl)acetamide | NaNO₂, HCl, NaSO₂Et, CuCl | N-(4-hydroxy-3-(ethylsulfonyl)phenyl)acetamide | 50-60 |
| 5 | N-(4-hydroxy-3-(ethylsulfonyl)phenyl)acetamide | HCl, H₂O | 2-Amino-4-(ethylsulfonyl)phenol | 80-90 |
| 6 | 2-Amino-4-(ethylsulfonyl)phenol | CS₂, KOH | This compound | 70-80 |
Conclusion
This technical guide presents a viable and logical synthetic pathway for the preparation of this compound. The proposed route relies on well-established chemical transformations and commercially available starting materials. The successful execution of this synthesis will provide researchers with access to a novel benzoxazole derivative for further investigation in various drug discovery programs. It is important to note that the provided protocols are proposed and may require optimization for reaction conditions, purification methods, and yield improvement.
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Foreword: The Versatile Scaffold of Benzoxazole-2-thiol
An In-Depth Technical Guide to the Mechanism of Action of Benzoxazole-2-thiol Compounds
Benzoxazole-2-thiol and its derivatives represent a privileged class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] This significance stems from the molecule's versatile scaffold, which features a fused benzene and oxazole ring system with a reactive thiol group at the 2-position. This unique architecture serves as a cornerstone for the synthesis of novel therapeutic agents, demonstrating a remarkably broad spectrum of pharmacological activities.[3][4][5] Researchers have successfully developed derivatives with potent antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties.[6][7][8]
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the molecular mechanisms underpinning the biological activities of benzoxazole-2-thiol compounds. We will move beyond a simple cataloging of effects to dissect the causal relationships between chemical structure and biological function, grounded in authoritative research and validated experimental protocols.
The Crucial Role of the Thiol Group: A Nexus of Reactivity
The thiol (-SH) group is not a mere substituent; it is central to the bioactivity of these compounds. Its mechanism of action is often tied to its ability to participate in thiol-redox signaling pathways within cells. Cysteine residues in proteins are key targets for post-translational modifications like S-nitrosylation and glutathionylation, which regulate protein function.[9][10] The thiol group on benzoxazole-2-thiol derivatives can interact with these systems, potentially by forming disulfide bonds with cysteine residues in enzyme active sites or by chelating metal ions essential for catalytic activity. This reactivity explains the frequent observation of these compounds as potent enzyme inhibitors.[11]
Part 1: Antimicrobial Mechanism of Action
Derivatives of benzoxazole-2-thiol have consistently demonstrated efficacy against a range of pathogenic bacteria and fungi.[12][13] The primary mechanism is the targeted inhibition of essential bacterial enzymes that are absent in eukaryotes, providing a basis for selective toxicity.
Inhibition of Bacterial DNA Gyrase
A principal and well-documented mechanism for the antibacterial effects of benzoxazole derivatives is the inhibition of DNA gyrase.[1][14] This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process vital for relieving torsional stress.
By binding to the gyrase-DNA complex, these compounds stabilize the cleavage complex where the DNA is cut, preventing the subsequent re-ligation step. This leads to an accumulation of double-strand breaks in the bacterial chromosome, which is a lethal event that triggers cell death. The selection of DNA gyrase as a target is a classic strategy in antibiotic development, as exemplified by the quinolone class of antibiotics, because its function is indispensable for bacterial survival.[1]
Logical Flow: DNA Gyrase Inhibition
Caption: Inhibition of bacterial DNA gyrase by benzoxazole-2-thiol derivatives.
Experimental Protocol: Disc Diffusion Assay for Antimicrobial Susceptibility
This protocol is a standard, self-validating method to assess the antimicrobial activity of a compound.[1]
-
Preparation of Media: Prepare Mueller-Hinton agar plates according to the manufacturer's instructions.
-
Inoculum Preparation: Culture the test bacterium (e.g., E. coli, S. aureus) in a suitable broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Evenly swab the surface of the agar plates with the bacterial inoculum.
-
Disc Application:
-
Impregnate sterile paper discs with a known concentration of the benzoxazole-2-thiol test compound dissolved in a suitable solvent (e.g., DMSO).
-
Place a disc impregnated with the solvent alone as a negative control .
-
Place a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control .[1]
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc) in millimeters. A larger zone indicates greater sensitivity of the microbe to the compound.
Part 2: Anticancer Mechanism of Action
The benzoxazole scaffold is prominent in the design of novel anticancer agents due to its ability to interact with various targets crucial for cancer cell proliferation and survival.[2][4][15]
Inhibition of Topoisomerase II
Similar to their effect on bacterial gyrase, certain benzoxazole derivatives function as potent inhibitors of human topoisomerase II.[1] This enzyme is vital for managing DNA tangles and supercoils during replication and transcription in cancer cells. By trapping the enzyme in its cleavage complex with DNA, these compounds induce permanent, lethal double-strand breaks, which overwhelm the cell's repair mechanisms and trigger apoptosis (programmed cell death). This mechanism is shared with established chemotherapeutic agents like etoposide.
Induction of Apoptosis and Cytosolic Vacuolization
Beyond topoisomerase inhibition, various benzoxazole-2-thiol derivatives have been shown to induce apoptosis through other pathways.[16] A preliminary study on novel derivatives revealed the induction of significant cytosolic vacuolization in cancer cells, a phenomenon not observed with the parent lead compound.[17] This suggests a potentially distinct mechanism of action, possibly involving disruption of autophagy, lysosomal function, or inducing a form of non-apoptotic cell death like paraptosis. Further investigation into this unique phenotype is warranted.[17]
Signaling Pathway: Induction of Apoptosis
Caption: General pathways for apoptosis induction by benzoxazole-2-thiol compounds.
Quantitative Data: In Vitro Antiproliferative Activity
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), determined using cell viability assays.
| Compound Reference | Cell Line | IC₅₀ (µM) | Citation |
| Compound 1d | Hela (Cervical Cancer) | 4.85 | [17] |
| Compound 1d | SKOV-3 (Ovarian Cancer) | 4.97 | [17] |
| Compound 1d | A549 (Lung Cancer) | 5.12 | [17] |
| Compound 6 | HCT116 (Colorectal) | 24.5 | [3] |
| Standard (5-FU) | HCT116 (Colorectal) | 29.2 | [3] |
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17]
-
Cell Seeding: Seed cancer cells (e.g., 2 x 10³ cells/well) into a 96-well plate and culture for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazole-2-thiol compound (dissolved in DMSO) for a specified duration (e.g., 48 hours). Include a "vehicle only" (DMSO) group as a negative control .
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate spectrophotometer.
-
Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression.
Workflow: MTT Assay
Caption: Standard experimental workflow for the MTT cell proliferation assay.
Part 3: Other Mechanistic Targets
The structural versatility of the benzoxazole-2-thiol core allows for its adaptation to target a wide array of other biological molecules.[18]
Cholinesterase Inhibition
Derivatives have been rationally designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[19] By combining the benzoxazole core with moieties known to bind to the catalytic (CAS) and peripheral anionic sites (PAS) of these enzymes, highly potent inhibitors have been developed.[19][20] This line of research is particularly relevant for the development of therapeutics for neurodegenerative diseases like Alzheimer's, where enhancing cholinergic function is a key treatment strategy.
Conclusion and Future Outlook
Benzoxazole-2-thiol compounds exert their diverse biological effects primarily through targeted enzyme inhibition, driven by the reactivity of the thiol group and the adaptability of the core scaffold. Key mechanisms include the disruption of DNA replication in bacteria via DNA gyrase inhibition and the induction of apoptosis in cancer cells through topoisomerase II inhibition .[1] The observation of unique cellular phenotypes, such as cytosolic vacuolization, points to novel mechanisms that merit deeper exploration.[17] Future research should focus on elucidating these alternative pathways, optimizing lead compounds to improve selectivity and reduce off-target effects, and leveraging the scaffold's versatility to explore new therapeutic areas. The continued investigation of this remarkable class of molecules holds significant promise for the discovery of next-generation therapeutic agents.
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known biological activities of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
An In-Depth Technical Guide to the Potential Biological Activities of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
Introduction
The benzoxazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2] This guide focuses on a specific derivative, this compound, a compound whose biological profile is yet to be extensively delineated. However, by examining the rich literature on the broader class of benzoxazole-2-thiol derivatives, we can infer its potential therapeutic applications and guide future research. This document serves as a technical resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the anticipated biological activities, synthetic pathways, and key experimental protocols.
The core structure, a fusion of a benzene and an oxazole ring, imparts a unique conformation that allows for diverse interactions with biological targets.[3] The presence of a thiol group at the 2-position and an ethylsulfonyl group at the 5-position of the benzoxazole ring in the title compound suggests the potential for a range of biological effects, from antimicrobial and anticancer to anti-inflammatory and enzyme-inhibiting properties.
Part 1: Postulated Biological Activities of this compound
While direct experimental data for this compound is not extensively available, the well-documented activities of its structural analogs provide a strong foundation for postulating its biological potential.
Antimicrobial (Antibacterial and Antifungal) Activity
The benzoxazole-2-thiol scaffold is a well-established pharmacophore for antimicrobial agents.[4][5] Numerous derivatives have demonstrated potent activity against a wide spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][6][7]
The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. The presence of the thiol group can be crucial for interacting with microbial enzymes or other biomolecules. It is plausible that this compound will exhibit similar properties.
Table 1: Representative Antimicrobial Activity of Benzoxazole Derivatives
| Compound/Derivative | Test Organism | MIC (µM) | Reference |
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ | [6] |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ | [6] |
Anticancer Activity
A significant number of benzoxazole derivatives have been synthesized and evaluated for their anticancer properties, showing promising results against various cancer cell lines.[6][8] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[9] The ethylsulfonyl group in this compound may enhance its anticancer potential, as sulfonyl-containing compounds are known to exhibit cytotoxic effects.[10]
Table 2: In Vitro Anticancer Activity of Benzoxazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1d | HepG2 | - | [8] |
| 1f | Hela | - | [8] |
| 1g | Skov-3 | - | [8] |
Specific IC₅₀ values for compounds 1d, 1f, and 1g were not provided in the abstract but were stated to have comparable antitumor activities to the lead compound.
Anti-inflammatory Activity
Certain benzoxazole derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][11] NSAIDs (non-steroidal anti-inflammatory drugs) exert their therapeutic effects by inhibiting COX-2, while their undesirable side effects are often linked to the inhibition of COX-1.[11] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery, and the benzoxazole scaffold has shown potential in this area.
Enzyme Inhibition
The ability of benzoxazole derivatives to act as enzyme inhibitors is another area of significant interest. For instance, some have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents.[12] The specific substitution pattern on the benzoxazole ring plays a crucial role in determining the target enzyme and the potency of inhibition.[13]
Antioxidant Activity
Several studies have highlighted the antioxidant potential of benzoxazole derivatives.[14][15][16] The ability to scavenge free radicals is an important property for combating oxidative stress, which is implicated in a variety of diseases. The thiol group in this compound could contribute to its antioxidant capacity.
Part 2: Synthesis and Experimental Protocols
General Synthesis Workflow for Benzoxazole-2-thiol Derivatives
The synthesis of benzoxazole-2-thiol derivatives typically involves the reaction of an appropriately substituted 2-aminophenol with carbon disulfide in the presence of a base.[6]
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting 2-aminophenol derivative in a suitable solvent, such as methanol or ethanol.
-
Base Addition: Add a base, such as potassium hydroxide, to the solution and stir.
-
Carbon Disulfide Addition: Slowly add carbon disulfide to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours to facilitate the cyclization reaction.
-
Work-up: After cooling, the reaction mixture is typically acidified to precipitate the product.
-
Purification: The crude product is then purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of benzoxazole-2-thiol derivatives.
Key Experimental Assays
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in test tubes.
-
Inoculation: Inoculate each tube with the microbial suspension.
-
Incubation: Incubate the tubes at an appropriate temperature for a specified period.
-
Observation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Caption: Workflow of the MTT assay for in vitro anticancer activity assessment.
Part 3: Structure-Activity Relationship (SAR) and Future Perspectives
The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole ring.[17] The introduction of an ethylsulfonyl group at the 5-position is expected to significantly influence the compound's physicochemical properties, such as its lipophilicity, electronic character, and steric profile. These changes, in turn, will affect its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets.
The electron-withdrawing nature of the sulfonyl group could enhance the compound's reactivity and its ability to form hydrogen bonds, potentially leading to stronger interactions with target proteins.
Future Directions:
-
Synthesis and Characterization: The first step is the actual synthesis and full characterization of this compound.
-
In Vitro Screening: A comprehensive in vitro screening against a panel of bacterial, fungal, and cancer cell lines is warranted to confirm the postulated biological activities.
-
Mechanism of Action Studies: For any confirmed activities, further studies should be conducted to elucidate the underlying mechanisms of action.
-
Lead Optimization: If promising activity is observed, further structural modifications can be made to optimize the compound's potency and selectivity.
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A Comprehensive Technical Guide to Substituted 1,3-Benzoxazole-2-thiols: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Privileged Scaffold of 1,3-Benzoxazole
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzoxazole ring system, an aromatic organic compound formed by the fusion of a benzene ring and an oxazole ring, is a quintessential example of such a scaffold.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5]
This guide focuses specifically on the 1,3-benzoxazole-2-thiol moiety. The introduction of a thiol (-SH) group at the 2-position of the benzoxazole core introduces a unique set of chemical properties. The thiol group can exist in tautomeric equilibrium with its thione form (-NH-C=S) and is a highly reactive nucleophile, capable of forming S-S bonds, chelating metals, and interacting with biological macromolecules, particularly cysteine residues in enzymes.[6][7] This versatility makes substituted 1,3-benzoxazole-2-thiols a particularly rich area of research for the development of novel therapeutic agents. This document serves as an in-depth review for researchers and drug development professionals, detailing the synthesis, summarizing the key biological activities, and providing practical experimental protocols for this promising class of compounds.
Part 1: Synthesis of the 1,3-Benzoxazole-2-thiol Core
The construction of the 1,3-benzoxazole-2-thiol scaffold is a cornerstone of developing derivatives for pharmacological screening. The choice of synthetic route often depends on factors like the availability of starting materials, desired yield, reaction conditions, and environmental considerations. Several reliable methods have been established.
The Primary Synthetic Route: Cyclization with Carbon Disulfide (CS₂)
The most widely employed and high-yielding method involves the cyclocondensation of a substituted 2-aminophenol with carbon disulfide in the presence of a base.[8]
Causality of Experimental Choices:
-
2-Aminophenol: This is the foundational building block. The substituents on the benzene ring of this precursor will dictate the substitution pattern on the final benzoxazole product.
-
Base (e.g., Potassium Hydroxide, KOH): The base plays a crucial role in deprotonating the hydroxyl group of the 2-aminophenol and the intermediate dithiocarbamate, facilitating the nucleophilic attack and subsequent cyclization.
-
Carbon Disulfide (CS₂): This reagent serves as the source of the C=S group (the "thione" part of the thiol-thione tautomer).
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular cyclization and dehydration steps, driving the reaction to completion.[6]
-
Acidification: The final product is typically precipitated from the reaction mixture by acidification (e.g., with acetic acid), which protonates the thiolate salt to yield the desired thiol/thione product.[8]
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Benzoxazole derivatives have been investigated as potent anti-inflammatory agents. [9][10][11]
-
Mechanism of Action: Recent studies have identified specific molecular targets. For instance, certain benzoxazolone derivatives have been shown to inhibit Myeloid Differentiation Protein 2 (MD2), a key adaptor protein involved in the Toll-like receptor 4 (TLR4) signaling pathway that responds to bacterial lipopolysaccharide (LPS) and triggers inflammation. [11][12]* Structure-Activity Relationship (SAR):
-
In a study of MD2 inhibitors, substitutions on a phenyl ring attached to the benzoxazole nitrogen were critical for activity, with a 3-trifluoromethyl-4-chloro substitution showing the highest potency against IL-6 production. [11] * In other series evaluated using the carrageenan-induced paw edema model in rats, compounds with specific arylideneamino substitutions demonstrated anti-inflammatory activity comparable to the standard drug, diclofenac sodium. [10]One Mannich base derivative showed even higher activity than the standard. [9]
-
Part 3: Experimental Protocols
To ensure the trustworthiness and reproducibility of research, detailed methodologies are essential. The following are representative protocols adapted from established methods in the literature.
Protocol: Synthesis of 4-Methyl-1,3-benzoxazole-2-thiol
This protocol describes the synthesis of a representative substituted benzoxazole-2-thiol via the carbon disulfide method. [6][8] Materials:
-
2-Amino-3-methylphenol
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Methanol
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and hot plate
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-3-methylphenol (1.0 equivalent) and potassium hydroxide (1.2 equivalents) in methanol.
-
Stirring: Stir the mixture at room temperature for 15 minutes to ensure complete dissolution and salt formation.
-
Addition of CS₂: Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture. A change in color or consistency may be observed.
-
Reflux: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto ice-cold water.
-
Precipitation: Acidify the aqueous mixture with glacial acetic acid until the pH is approximately 6. The product will precipitate as a solid.
-
Isolation and Purification: Filter the solid precipitate, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from ethanol to yield the final, pure compound.
Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability and proliferation. It is a standard initial screening method for potential anticancer compounds.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (and vehicle controls, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined by plotting a dose-response curve.
Conclusion and Future Outlook
Substituted 1,3-benzoxazole-2-thiols represent a versatile and highly valuable scaffold in modern drug discovery. [13]The synthetic accessibility of the core structure, combined with the numerous possibilities for chemical modification, allows for the fine-tuning of its pharmacological properties. The consistent and potent biological activities observed across antimicrobial, anticancer, and anti-inflammatory domains underscore the therapeutic potential of this compound class. [14][15] Future research should focus on elucidating the precise mechanisms of action for the most potent derivatives, which will enable more rational drug design. Exploring novel S-substitutions to improve pharmacokinetic properties (e.g., solubility, metabolic stability) will be critical for advancing these compounds from in vitro hits to in vivo leads. [16]The continued investigation into this privileged scaffold is highly likely to yield novel drug candidates for treating a wide range of human diseases.
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A Comprehensive Spectroscopic Guide to 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol: Structure Elucidation and Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the spectroscopic data for the novel heterocyclic compound, 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol. As a Senior Application Scientist, this document is structured to offer not just raw data, but a cohesive narrative that explains the "why" behind the experimental choices and interpretations. The focus is on building a self-validating analytical picture of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction: The Significance of this compound
The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] The incorporation of an ethylsulfonyl group at the 5-position and a thiol group at the 2-position introduces unique electronic and steric properties that can significantly influence the molecule's pharmacological profile. The thiol group, in particular, offers a handle for further chemical modification and can participate in key biological interactions.[1] Accurate and unambiguous structural characterization is the cornerstone of any research and development involving such novel chemical entities. This guide provides the foundational spectroscopic data and interpretation necessary for its confident identification and use in further studies.
Molecular Structure and Thiol-Thione Tautomerism
This compound can exist in two tautomeric forms: the thiol and the thione. The equilibrium between these two forms is an important consideration when interpreting spectroscopic data, as both may be present in solution.
Caption: Thiol-thione tautomerism of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~14.0 | Singlet (broad) | 1H | N-H (thione) / S-H (thiol) |
| ~7.8-8.0 | Multiplet | 2H | Aromatic-H |
| ~7.6 | Multiplet | 1H | Aromatic-H |
| ~3.4 | Quartet | 2H | -SO₂-CH ₂-CH₃ |
| ~1.2 | Triplet | 3H | -SO₂-CH₂-CH ₃ |
Interpretation:
-
N-H/S-H Proton: The broad singlet at approximately 14.0 ppm is characteristic of an exchangeable proton, likely the N-H of the thione tautomer, which is often deshielded.[2] The thiol (S-H) proton would also be in this region but is often broader and less distinct.
-
Aromatic Protons: The aromatic region is expected to show complex multiplets due to the substitution pattern on the benzene ring. The electron-withdrawing sulfonyl group will deshield the adjacent protons, shifting them downfield.
-
Ethyl Group Protons: The ethyl group protons exhibit a classic quartet-triplet coupling pattern. The quartet arises from the methylene (-CH₂-) protons being split by the three adjacent methyl (-CH₃) protons, and the triplet is due to the methyl protons being split by the two adjacent methylene protons.
Experimental Protocol for ¹H NMR:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | C=S (thione) |
| ~150-160 | C=N |
| ~110-145 | Aromatic & Benzoxazole Carbons |
| ~50 | -C H₂-SO₂- |
| ~15 | -CH₂-C H₃ |
Interpretation:
-
Thione Carbon: The most downfield signal, around 180 ppm, is characteristic of a thione (C=S) carbon.[2]
-
C=N Carbon: The carbon of the imine-like functionality within the benzoxazole ring is expected to appear in the 150-160 ppm range.
-
Aromatic and Benzoxazole Carbons: The carbons of the benzene ring and the benzoxazole system will resonate in the typical aromatic region of 110-145 ppm.
-
Ethyl Group Carbons: The methylene carbon attached to the electron-withdrawing sulfonyl group will be deshielded and appear around 50 ppm, while the terminal methyl carbon will be the most upfield signal at approximately 15 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3300 | Medium, broad | N-H stretch (thione) |
| ~2550-2600 | Weak | S-H stretch (thiol) |
| ~1600-1650 | Medium | C=N stretch |
| ~1450-1550 | Strong | Aromatic C=C stretch |
| ~1300-1350 | Strong | Asymmetric SO₂ stretch |
| ~1120-1160 | Strong | Symmetric SO₂ stretch |
| ~1250-1270 | Medium | C=S stretch |
Interpretation:
-
N-H and S-H Stretching: The presence of a broad band in the 3100-3300 cm⁻¹ region would indicate the N-H stretch of the thione tautomer.[3] A weak band around 2550-2600 cm⁻¹ would be indicative of the S-H stretch of the thiol tautomer.[4]
-
SO₂ Stretching: Two strong absorption bands are expected for the sulfonyl group: an asymmetric stretch at higher wavenumbers (1300-1350 cm⁻¹) and a symmetric stretch at lower wavenumbers (1120-1160 cm⁻¹).
-
C=N and C=S Stretching: The C=N stretch of the benzoxazole ring is expected around 1600-1650 cm⁻¹.[3] The C=S stretch of the thione tautomer typically appears in the 1250-1270 cm⁻¹ region.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
| m/z | Assignment |
| ~259 | [M+H]⁺ (Molecular Ion) |
| ~231 | [M - C₂H₄]⁺ |
| ~196 | [M - SO₂C₂H₅]⁺ |
Interpretation:
-
Molecular Ion: The expected molecular weight of this compound (C₉H₉N₁O₃S₂) is approximately 259. The mass spectrum should show a prominent molecular ion peak (or [M+H]⁺ in the case of electrospray ionization) corresponding to this mass.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethyl group from the sulfonyl moiety (loss of ethene, 28 Da) and the loss of the entire ethylsulfonyl group (93 Da).
Integrated Spectroscopic Analysis
The combination of NMR, IR, and MS data provides a comprehensive and self-validating confirmation of the structure of this compound.
Caption: Integrated approach to structural confirmation.
Conclusion
The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provide a complete and coherent picture for the structural elucidation of this compound. The interpretation of this data, grounded in the fundamental principles of spectroscopy and compared with related structures, allows for the unambiguous confirmation of its chemical identity. This foundational knowledge is critical for any subsequent research, from medicinal chemistry applications to materials science.
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A Strategic Guide to the Identification and Validation of Therapeutic Targets for 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
Executive Summary
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] The novel compound, 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol, presents a compelling case for investigation due to its unique combination of functional groups: the biologically active benzoxazole core, a reactive 2-thiol moiety, and an ethylsulfonyl group, which may function as a leaving group in covalent interactions.[3] This guide outlines a hypothesis-driven, multi-stage research program designed to systematically identify and validate the potential therapeutic targets of this compound. We will progress from broad phenotypic screening to pinpoint specific protein interactors, elucidate the mechanism of action at a molecular and cellular level, and finally, validate therapeutic potential in preclinical in vivo models. This document serves as a technical roadmap for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this novel chemical entity.
Molecular Profile and Therapeutic Hypotheses
A rigorous examination of the chemical architecture of this compound allows for the formulation of initial, testable hypotheses regarding its biological activity.
Structural and Functional Group Analysis
The molecule can be deconstructed into three key pharmacophoric elements:
-
1,3-Benzoxazole Core: This heterocyclic system is prevalent in compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] Its planar structure facilitates interactions with biological macromolecules.
-
2-Thiol Group (-SH): The thiol group is a versatile functional group. It is nucleophilic and can participate in covalent bond formation, particularly with electrophilic sites on proteins. It is also known to chelate metal ions, which can be critical for the function of metalloenzymes, and can impart antioxidant properties through radical scavenging.[7][8]
-
5-Ethylsulfonyl Group (-SO₂CH₂CH₃): Heteroaryl sulfones are known to react with nucleophilic residues on proteins, such as cysteine thiols, via nucleophilic aromatic substitution (SₙAr).[3] In this context, the ethylsulfonyl moiety can act as an effective leaving group, suggesting a strong potential for the compound to act as a covalent inhibitor.
Primary Therapeutic Hypotheses
Based on this structural analysis, we propose three primary therapeutic hypotheses to guide our investigation:
-
Covalent Enzyme Inhibition: The molecule is predicted to act as a covalent inhibitor, targeting enzymes with a reactive cysteine residue in or near their active site. The benzoxazole-thiol core would first engage the target non-covalently, followed by a covalent reaction where the cysteine thiol displaces the ethylsulfonyl group. This mechanism is a promising avenue for achieving high potency and prolonged duration of action.
-
Modulation of Inflammatory and Oncogenic Pathways: Given the extensive history of benzoxazole derivatives in oncology and immunology, the compound is hypothesized to target key proteins within signaling pathways that regulate cell proliferation, survival, and inflammation, such as kinase cascades (e.g., MAPK, PI3K/Akt) or transcription factors (e.g., NF-κB).[1][9][10]
-
Antioxidant Activity: The presence of the thiol group suggests a potential for direct antioxidant effects by scavenging reactive oxygen species (ROS), which could be relevant in diseases characterized by high oxidative stress.[7][11]
A Phased Strategy for Target Identification
A systematic, multi-pronged approach is essential to confidently identify the direct molecular targets. Our strategy begins with broad, unbiased screening to define the compound's primary biological effect, followed by focused biochemical methods to isolate its binding partners.
Phase I: Phenotypic Screening to Define Therapeutic Area
The initial goal is to ascertain the most prominent biological effect of the compound in a cellular context. This provides the crucial justification for a more in-depth and resource-intensive target search.
Protocol 2.1.1: Broad-Spectrum Anticancer Activity Profiling
-
Causality: A large-scale screen against a diverse panel of human cancer cell lines is the most efficient method to identify specific cancer types that are sensitive to the compound, hinting at underlying genetic or pathway-specific dependencies. The NCI-60 panel is a well-established standard for this purpose.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells from a diverse cancer panel (e.g., lung, colon, breast, leukemia, melanoma) in 96-well plates at their optimal densities.
-
After 24 hours, treat the cells with a serial dilution of the compound (e.g., from 100 µM down to 1 nM) for 72 hours.
-
Assess cell viability using a resazurin-based assay or a similar metabolic indicator.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
-
Self-Validation: The inclusion of dozens of cell lines with known genetic backgrounds allows for correlational analysis between compound sensitivity and specific mutations or gene expression patterns, providing an early, unbiased clue to the mechanism of action.
Protocol 2.1.2: In Vitro Anti-Inflammatory Activity Assessment
-
Causality: Macrophages are central players in the inflammatory response. By stimulating them with lipopolysaccharide (LPS), we can induce a robust inflammatory cascade. Measuring the inhibition of key inflammatory mediators like nitric oxide (NO) and TNF-α provides a clear and quantifiable readout of the compound's anti-inflammatory potential.
-
Methodology:
-
Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Pre-treat the cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure NO production in the supernatant using the Griess reagent.
-
Measure TNF-α levels in the supernatant using a commercially available ELISA kit.
-
-
Self-Validation: A dose-dependent reduction in both NO and TNF-α would strongly indicate a genuine anti-inflammatory effect, as these mediators are regulated by distinct but overlapping signaling pathways (e.g., NF-κB and MAPK).
Phase II: Direct Target Identification using Biochemical Methods
Once a primary phenotype is confirmed (e.g., potent activity against colon cancer cell lines), the next phase is to identify the specific protein(s) that the compound binds to directly.
Diagram 2.2: Workflow for Biochemical Target Identification A generalized workflow illustrating two parallel biochemical approaches to identify direct protein targets of a small molecule.
Protocol 2.2.1: Affinity Chromatography Pulldown
-
Causality: This classic method physically isolates binding partners.[12] By immobilizing the compound on a solid support, we can "fish" for its targets from a complex mixture of cellular proteins. A photo-reactive crosslinker can be added to capture even transient or weak interactions.[13]
-
Methodology:
-
Probe Synthesis: Synthesize an analog of the compound with a linker (e.g., polyethylene glycol) terminating in a biotin molecule. The linker attachment point must be at a position determined to be non-essential for biological activity (identified via preliminary SAR studies).
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it.
-
Binding: Incubate the beads with total cell lysate from the sensitive cancer cell line identified in Phase I. As a control, incubate a parallel lysate with beads that have no probe.
-
Washing: Perform stringent washes to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the unique bands in the probe lane by mass spectrometry (LC-MS/MS).[14]
-
-
Self-Validation: A critical control involves a competition experiment: pre-incubating the cell lysate with an excess of the original, non-biotinylated compound. A genuine target protein will show significantly reduced binding to the affinity probe in this "competed" sample.
Target Validation and Mechanism of Action (MoA)
Identifying a putative target is not the endpoint. This phase focuses on rigorously validating the interaction and understanding its functional consequences within the cell.
Biochemical and Cellular Validation of Target Engagement
Let us assume Phase II identified a specific protein kinase (e.g., "Kinase X") as a high-confidence target.
Diagram 3.1: Workflow for Target Validation and MoA A sequential process from a putative target to a validated mechanism of action.
Protocol 3.1.1: In Vitro Enzyme Inhibition Assay
-
Causality: To prove that the compound directly inhibits the enzymatic activity of the putative target, a purified, cell-free system is required.[15][16] This eliminates confounding factors from the complex cellular environment and allows for precise kinetic measurements.[17]
-
Methodology:
-
Clone, express, and purify recombinant human Kinase X.
-
Use a kinase activity assay (e.g., ADP-Glo™ or LanthaScreen™) that measures the consumption of ATP or the phosphorylation of a specific substrate.
-
Incubate Kinase X with its substrate and ATP in the presence of varying concentrations of the compound.
-
Measure the reaction rate at each concentration to determine the IC₅₀ value.
-
To test for covalent inhibition, pre-incubate the enzyme with the compound for varying amounts of time before adding ATP and substrate. A time-dependent increase in inhibition is a hallmark of a covalent mechanism.
-
-
Self-Validation: The assay should include a known inhibitor of Kinase X as a positive control and a structurally similar but inactive analog of the compound as a negative control to ensure the observed inhibition is specific.
Protocol 3.1.2: Cellular Target Engagement via Western Blot
-
Causality: It is crucial to demonstrate that the compound engages and inhibits its target inside living cells.[18] Western blotting allows us to visualize the functional consequence of target inhibition—specifically, a decrease in the phosphorylation of the kinase's known downstream substrate.
-
Methodology:
-
Treat the sensitive cancer cells with the compound at concentrations around its GI₅₀ value for various time points (e.g., 1, 6, 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with specific antibodies against the phosphorylated form of Kinase X's substrate (p-Substrate) and the total amount of the substrate (Total-Substrate).
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Self-Validation: A specific inhibitor will cause a dose- and time-dependent decrease in the p-Substrate/Total-Substrate ratio without affecting the loading control. This directly links the compound's presence to a specific signaling event.
Diagram 3.1.2: Hypothetical MAPK Signaling Pathway Inhibition Illustrates how the compound might inhibit a kinase (e.g., MEK) in the MAPK pathway, preventing downstream phosphorylation of ERK.
Preclinical In Vivo Validation
The final step is to determine if the compound's cellular activity translates into therapeutic efficacy in a whole-organism model of the disease.[19]
Protocol 3.2.1: Human Tumor Xenograft Model
-
Causality: An in vivo model provides the ultimate test of a drug candidate's potential, integrating its pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (target engagement and efficacy) in a complex biological system.[20]
-
Methodology:
-
Implant cells from the most sensitive cancer line subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer the compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-Substrate) to confirm in vivo target engagement.
-
-
Self-Validation: Efficacy is demonstrated by a statistically significant reduction in tumor growth in the treated group compared to the vehicle group, without causing excessive toxicity (as measured by body weight loss).
Data Synthesis and Future Directions
The successful execution of this research program will generate a comprehensive dataset to support the continued development of this compound.
Summary of Anticipated Quantitative Data
| Parameter | Assay | Anticipated Result | Implication |
| GI₅₀ | NCI-60 Cell Viability | Low nM in specific cell lines | Potent and selective anticancer activity |
| IC₅₀ (NO) | Griess Reagent Assay | Low µM | Moderate anti-inflammatory activity |
| Target Identity | Affinity Chromatography | Kinase X | A specific, druggable target is identified |
| IC₅₀ (Enzyme) | In Vitro Kinase Assay | Sub-µM | Direct and potent inhibition of target |
| p-Substrate | Cellular Western Blot | >80% reduction at GI₅₀ | On-target activity confirmed in cells |
| TGI (%) | Xenograft In Vivo Model | >60% Tumor Growth Inhibition | Significant preclinical efficacy |
This structured, hypothesis-driven guide provides a robust framework for elucidating the therapeutic targets and mechanism of action of this compound. By integrating phenotypic screening, advanced biochemical methods, and rigorous cellular and in vivo validation, this approach maximizes the potential for translating a promising chemical scaffold into a viable therapeutic candidate. The insights gained will not only define the future of this specific molecule but will also contribute to the broader understanding of benzoxazole-based pharmacology.
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Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2018). ResearchGate. [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (N/A). WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES. [Link]
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Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). PMC - NIH. [Link]
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Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. (N/A). PubMed. [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (N/A). NIH. [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]
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Small molecule target identification using photo-affinity chromatography. (2019). PMC - NIH. [Link]
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Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. (N/A). MDPI. [Link]
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Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]
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An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014). JoVE. [Link]
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Benzoxazole derivatives: Significance and symbolism. (2024). ScienceDirect. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Solubilization of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol for In Vitro Cell Culture Assays
Abstract
This document provides a comprehensive, field-tested protocol for the dissolution and preparation of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol for use in a variety of cell-based assays. Recognizing the critical importance of proper compound handling for data reproducibility, this guide moves beyond a simple set of instructions. It elucidates the scientific rationale behind solvent selection, stock solution preparation, and final dilution strategies. We address key challenges such as poor aqueous solubility and potential compound instability, offering a self-validating workflow that incorporates essential controls. This protocol is designed to equip researchers, scientists, and drug development professionals with a robust methodology to ensure the accurate and effective application of this compound in their experimental systems.
Introduction and Scientific Principles
This compound belongs to the benzoxazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer and antimicrobial properties[1][2]. The presence of both a sulfonyl group and a thiol moiety suggests a potentially reactive molecule with unique biochemical properties, possibly interacting with cellular thiols like cysteine residues in proteins[3].
A primary obstacle in the in vitro evaluation of such organic small molecules is their inherent hydrophobicity and consequently poor solubility in aqueous cell culture media. To overcome this, a standard and validated approach involves the use of a biocompatible organic solvent to create a high-concentration primary stock solution. This stock can then be serially diluted into the aqueous culture medium to achieve the desired final experimental concentrations.
Choice of Solvent: Dimethyl Sulfoxide (DMSO)
For this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Its selection is based on the following principles:
-
High Solubilizing Power: As a polar aprotic solvent, DMSO can effectively dissolve a wide array of hydrophobic compounds that are insoluble in water.
-
Biocompatibility at Low Concentrations: While neat DMSO is cytotoxic, it is generally well-tolerated by most cell lines at final concentrations below 0.5% (v/v)[4]. However, it is crucial to note that even low concentrations can sometimes induce cellular effects, making the inclusion of a vehicle control mandatory[4].
-
Industry Standard: DMSO is the most widely used solvent for compound libraries and is the standard for most high-throughput screening and cell-based assays[1].
The integrity of any experiment hinges on the assumption that the observed biological effect is due to the compound, not its solvent. Therefore, this protocol is designed around the central principle of a self-validating system , which is achieved through the meticulous use of a vehicle control .
Compound Physicochemical Data
| Property | Value | Source |
| CAS Number | 155559-80-1 | [5][6] |
| Molecular Formula | C₉H₉NO₃S₂ | [6] |
| Molecular Weight | 243.30 g/mol | [6] |
| Appearance | Solid (powder/crystalline) | N/A |
Detailed Protocol: Preparation of Stock and Working Solutions
This protocol details the steps to prepare a 10 mM primary stock solution of this compound in DMSO and its subsequent dilution for use in cell culture.
Required Materials and Equipment
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated P1000, P200, and P20 micropipettes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS and antibiotics), pre-warmed to 37°C
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, and chemical-resistant gloves.
Workflow for Compound Solubilization and Dosing
Caption: Dilution scheme for cell-based assays.
Expert Insights and Validation
-
Potential for Thiol Reactivity: The this compound structure contains functionalities that may be reactive towards biological thiols. The sulfonyl group can act as a leaving group in the presence of nucleophiles like the cysteine residues found in serum albumin (a component of FBS) or cellular proteins.[3] This has two implications:
-
Stability: The compound may have limited stability in complete culture medium. It is advisable to use freshly prepared working solutions for each experiment and to minimize the time between dilution and addition to cells.
-
Mechanism: The biological activity may stem from covalent modification of proteins. This should be considered when interpreting experimental results.
-
-
Precipitation Monitoring: After diluting the stock into the culture medium, visually inspect the solution for any signs of cloudiness or precipitation. If observed, the concentration is too high for its solubility limit in the aqueous environment. You may need to lower the top concentration or explore the use of a co-solvent or solubilizing agent, though this adds complexity and requires additional controls.
-
Determining Solvent Tolerance: Before conducting a large-scale experiment, it is best practice to perform a solvent tolerance test on your specific cell line. This involves treating the cells with a range of DMSO concentrations (e.g., 0.05% to 2.0%) and measuring viability after 24-72 hours to determine the maximum non-toxic concentration.
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Dharmaraja, A.T., et al. Electronic Supplementary Information for Synthesis, Thiol-Mediated Reactive Oxygen Species Generation Profiles and Anti-Proliferative Activity of a Library of Vitamin K3 Analogues. Royal Society of Chemistry. [Link]
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Khetan, A., et al. (2016). Cell culture media impact on drug product solution stability. PubMed. [Link]
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Nybo, K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
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Supuran, C.T., et al. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. PMC - PubMed Central. [Link]
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Häussler, M., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. NIH. [Link]
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Uivarosi, V., et al. (2021). Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives with 1,3,4-Oxadiazole-2-thiol Scaffold. PubMed Central. [Link]
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Application Notes and Protocols for Developing a Screening Assay with 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
Introduction: Targeting 15-Lipoxygenase-1 in Inflammatory and Neurodegenerative Diseases
Lipoxygenases (LOs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of a variety of bioactive lipid mediators.[1] In humans, there are six main lipoxygenase isoforms, including 5-LO, 12-LO, and 15-LO, which are implicated in a range of physiological and pathological processes.[2] The 15-lipoxygenase-1 (15-LO-1) enzyme, in particular, has garnered significant interest as a therapeutic target due to its involvement in inflammatory diseases such as asthma and atherosclerosis, as well as neurodegenerative disorders.[3][4][5]
5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol has been identified as a potent inhibitor of 15-LO-1.[4] This compound, and others in its class, represent promising starting points for the development of novel therapeutics. To facilitate the discovery and characterization of new 15-LO-1 inhibitors, robust and reliable screening assays are essential.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of a screening assay for inhibitors of 15-LO-1, using this compound as a reference compound.
Principle of the Assay: A Chromogenic Approach to Measure 15-LO-1 Activity
The screening assay described herein is a biochemical, colorimetric assay designed for a high-throughput screening (HTS) format.[8][9] The fundamental principle of this assay is to measure the enzymatic activity of 15-LO-1 by detecting the formation of hydroperoxides, the primary products of the lipoxygenase reaction.[2][10]
The workflow of the assay is as follows:
-
Enzymatic Reaction: Purified 15-LO-1 is incubated with a suitable polyunsaturated fatty acid substrate, such as linoleic acid or arachidonic acid.[3][10]
-
Product Formation: In the presence of molecular oxygen, 15-LO-1 catalyzes the formation of a hydroperoxy fatty acid.
-
Chromogenic Detection: The hydroperoxide product is then detected using a chromogenic reagent that produces a colored product upon reaction with the hydroperoxide.
-
Absorbance Measurement: The intensity of the color, which is directly proportional to the amount of hydroperoxide produced and thus the enzyme activity, is measured using a microplate reader at a specific wavelength (typically 490-500 nm).[10]
-
Inhibitor Screening: Test compounds, such as this compound, are included in the reaction mixture to assess their ability to inhibit the enzymatic activity of 15-LO-1. A decrease in the colorimetric signal indicates inhibition.
Caption: High-throughput screening workflow for 15-LO-1 inhibitors.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each test compound concentration using the following formula:
% Inhibition = [1 - (Absorbance of Test Well / Absorbance of Negative Control Well)] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. [11]
Assay Validation and Quality Control
To ensure the reliability and robustness of the screening assay, several validation parameters should be assessed. [12][13]
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Z'-factor | A statistical measure of the quality of an HTS assay, reflecting the separation between the positive and negative controls. | Z' > 0.5 indicates an excellent assay. [9][14] |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the negative control to the signal from the blank. | S/B > 3 is generally acceptable. |
| Intra- and Inter-assay Precision | The reproducibility of the assay within the same plate and between different plates. | Coefficient of Variation (CV) < 15%. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High background signal | Contamination of reagents; Autoxidation of the substrate. | Use fresh reagents; Prepare substrate solution daily. |
| Low signal or no enzyme activity | Inactive enzyme; Incorrect buffer pH. | Use a fresh aliquot of enzyme; Verify the pH of the borate buffer. [15] |
| High variability between replicate wells | Pipetting errors; Incomplete mixing. | Use calibrated pipettes; Ensure thorough mixing after each reagent addition. [15] |
| False positives/negatives | Compound interference (e.g., colored compounds, aggregators). | Perform counter-screens and secondary assays to confirm hits. [7][16] |
Cell-Based Secondary Assay: An Overview
While the biochemical assay is excellent for primary screening, it is crucial to validate the activity of hit compounds in a more physiologically relevant system. A cell-based assay can provide insights into the compound's cell permeability, off-target effects, and efficacy in a cellular context. [17] Principle: A cell-based assay for 15-LO-1 inhibition typically involves using a cell line that expresses 15-LO-1 (e.g., HEK293 cells stably expressing the enzyme). [17]The cells are treated with the test compound and then stimulated to induce 15-LO-1 activity. The production of 15-LO-1 metabolites can be measured using various techniques, such as ELISA or LC-MS/MS. A reduction in the level of these metabolites in the presence of the test compound indicates cellular inhibition of 15-LO-1.
Conclusion
The development of a robust and reliable screening assay is a critical first step in the discovery of novel inhibitors of 15-lipoxygenase-1. The detailed protocols and guidelines presented in this document provide a solid foundation for establishing a high-throughput screening campaign. By carefully following these procedures, researchers can confidently identify and characterize new chemical entities, such as this compound, with the potential to be developed into new therapies for a range of human diseases.
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
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Platypus Technologies. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
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Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Retrieved from [Link]
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Malterud, K. E. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
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Sittampalam, G. S., et al. (2012). Essentials for High-Throughput Screening Operations. ResearchGate. Retrieved from [Link]
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Nair, J., & Funk, C. D. (2011). A cell-based assay for screening lipoxygenase inhibitors. ResearchGate. Retrieved from [Link]
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van der Meer, T., et al. (2021). Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity. PMC - NIH. Retrieved from [Link]
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Eleftheriadis, N., et al. (2016). Activity-Based Probes for 15-Lipoxygenase-1. ResearchGate. Retrieved from [Link]
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Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. PubMed. Retrieved from [Link]
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Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]
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Eleftheriadis, N., et al. (2016). Activity-Based Probes for 15-Lipoxygenase-1. PubMed. Retrieved from [Link]
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- 5. Activity-Based Probes for 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.biobide.com [blog.biobide.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. docs.abcam.com [docs.abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antimicrobial Evaluation of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
For: Researchers, scientists, and drug development professionals in the field of antimicrobial research.
Introduction: Unveiling the Antimicrobial Potential of a Novel Benzoxazole Derivative
The relentless rise of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among the heterocyclic compounds of significant interest is the benzoxazole nucleus, a versatile pharmacophore known for a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2] This document provides a comprehensive guide to the investigation of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol , a compound that synergistically combines three key structural motifs with recognized bioactivity: the benzoxazole core, a reactive thiol group, and an electron-withdrawing ethylsulfonyl moiety.
While specific antimicrobial data for this compound is not yet extensively documented in peer-reviewed literature, its structural components suggest a high potential for antimicrobial efficacy. The benzoxazole ring is a known isostere of natural purine bases and can interact with various biological macromolecules. The thiol group at the 2-position is a nucleophilic center that can potentially interact with microbial enzymes, and the ethylsulfonyl group at the 5-position can significantly modulate the electronic and lipophilic properties of the molecule, which may enhance its cellular uptake and target engagement.
These application notes are designed to provide researchers with a robust framework for the systematic evaluation of this compound as a potential antimicrobial agent. The protocols herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.
Section 1: Preliminary Antimicrobial Screening - The Agar Well Diffusion Assay
The initial step in evaluating a novel compound is a qualitative assessment of its antimicrobial activity. The agar well diffusion assay is a cost-effective and widely used method for this purpose. It provides a visual indication of the compound's ability to inhibit microbial growth.
Protocol 1: Agar Well Diffusion Assay
Objective: To qualitatively assess the antimicrobial activity of this compound against a panel of bacteria and fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes (90 mm)
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile DMSO.
-
Media Preparation: Prepare MHA and SDA according to the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20 mL into each sterile Petri dish. Allow the agar to solidify completely.
-
Inoculum Preparation: Grow microbial cultures overnight in an appropriate broth medium. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Using a sterile cotton swab, evenly streak the surface of the agar plates with the prepared microbial inoculum to create a lawn.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Carefully pipette a fixed volume (e.g., 100 µL) of the this compound solution into a designated well. In separate wells, add the positive control antibiotic and sterile DMSO as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Observation: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates growth inhibition.
Data Presentation:
| Test Microorganism | Compound Concentration (µg/mL) | Zone of Inhibition (mm) | Positive Control (Zone, mm) | Negative Control (Zone, mm) |
| S. aureus (ATCC 29213) | 100 | Record Data | Record Data | 0 |
| E. coli (ATCC 25922) | 100 | Record Data | Record Data | 0 |
| C. albicans (ATCC 10231) | 100 | Record Data | Record Data | 0 |
Section 2: Quantitative Antimicrobial Susceptibility Testing
Following a positive preliminary screening, the next critical step is to quantify the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism. This protocol is adapted from CLSI and EUCAST guidelines.
Materials:
-
This compound stock solution in DMSO
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Microbial inoculum (adjusted to 5 x 10⁵ CFU/mL)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Plate Preparation: Add 100 µL of the appropriate broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound's stock solution to the first well and perform a two-fold serial dilution across the plate. The last well serves as a growth control (no compound). A separate well with broth only serves as a sterility control.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (or a significant reduction in turbidity compared to the growth control). This can be assessed visually or by measuring absorbance at 600 nm.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial microbial inoculum.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a fresh, compound-free agar plate (MHA or SDA).
-
Incubate the plates under the same conditions as in the MIC assay.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration from the MIC plate that shows no colony formation on the subculture plate, corresponding to a ≥99.9% kill rate.
Data Presentation Template:
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference Drug | Reference MIC (µg/mL) |
| S. aureus (ATCC 29213) | Record Data | Record Data | Vancomycin | Record Data |
| E. coli (ATCC 25922) | Record Data | Record Data | Ciprofloxacin | Record Data |
| P. aeruginosa (ATCC 27853) | Record Data | Record Data | Gentamicin | Record Data |
| C. albicans (ATCC 10231) | Record Data | Record Data | Fluconazole | Record Data |
Section 3: Investigating the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. Based on the known activities of benzoxazole derivatives, two plausible mechanisms are the inhibition of DNA gyrase and the disruption of the microbial cell membrane.
Workflow for Antimicrobial Evaluation
Caption: A tiered workflow for the antimicrobial evaluation of a novel compound.
Protocol 4: DNA Gyrase Supercoiling Inhibition Assay
Objective: To determine if this compound inhibits the supercoiling activity of bacterial DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Gyrase assay buffer (containing ATP)
-
This compound
-
Positive control inhibitor (e.g., Ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., Ethidium Bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. Include a no-compound control and a positive control.
-
Enzyme Addition: Initiate the reaction by adding DNA gyrase to each tube.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a loading dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light. Inhibition of supercoiling will be indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.
Potential Mechanism: DNA Gyrase Inhibition
Caption: Proposed mechanism of DNA gyrase inhibition.
Protocol 5: Bacterial Membrane Permeability Assay
Objective: To assess if this compound disrupts the integrity of the bacterial cell membrane. The N-Phenyl-1-naphthylamine (NPN) uptake assay is commonly used for the outer membrane, and the Propidium Iodide (PI) assay for the inner membrane.
Materials:
-
Bacterial cell suspension
-
N-Phenyl-1-naphthylamine (NPN)
-
Propidium Iodide (PI)
-
This compound
-
Positive control (e.g., Polymyxin B)
-
Fluorometer or fluorescence plate reader
Procedure (NPN Uptake):
-
Wash and resuspend bacterial cells in a suitable buffer (e.g., HEPES).
-
Add NPN to the cell suspension.
-
Measure the baseline fluorescence.
-
Add varying concentrations of this compound and monitor the increase in fluorescence over time. An increase in fluorescence indicates NPN uptake due to outer membrane permeabilization.
Section 4: Preliminary Safety Assessment
A crucial aspect of drug development is to ensure that the compound is selectively toxic to microbes and has minimal effect on host cells.
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of this compound on a human cell line.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the human cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm. A decrease in absorbance compared to untreated cells indicates cytotoxicity.
Conclusion and Future Directions
The protocols outlined in this document provide a systematic and robust approach to characterizing the antimicrobial properties of this compound. By following these standardized methods, researchers can generate high-quality, reproducible data to ascertain the compound's antimicrobial spectrum, potency, and potential mechanism of action. Positive results from these in vitro assays would warrant further investigation, including studies against a broader panel of clinical isolates, time-kill kinetics, and in vivo efficacy and toxicity studies in animal models. The unique combination of a benzoxazole core, a thiol group, and an ethylsulfonyl moiety makes this compound a compelling candidate for further exploration in the quest for novel antimicrobial agents.
References
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Jetir.org. (n.d.). Substituted Benzoxazoles as Antimicrobial Agents: A Review. Retrieved from [Link]
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MDPI. (2021). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from [Link]
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Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 96. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). Retrieved from [Link]
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Zhang, W., et al. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 126, 7-14. [Link]
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Ulusoy, N., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Letters in Drug Design & Discovery, 19(8), 734-746. [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/ oxazolo[4,5-b]pyridine-2-thiol Derivatives. Retrieved from [Link]
-
Arisoy, M., et al. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung C, 67(5-6), 260-268. [Link]
-
ResearchGate. (n.d.). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. Retrieved from [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. Bioorganic & Medicinal Chemistry Letters, 15(20), 4488-4492. [Link]
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Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
SEAMEO BIOTROP. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
Maxwell, A., et al. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 232, 137-150. [Link]
-
ResearchGate. (n.d.). Plate outline for MIC determination by broth microdilution using the EUCAST reference method. Retrieved from [Link]
-
Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Retrieved from [Link]
-
BMG Labtech. (n.d.). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
Patel, J. B., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]
-
EUCAST. (n.d.). MIC Determination. Retrieved from [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In-vitro Assays for Antimicrobial Assessment. Retrieved from [Link]
-
JoVE. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. Retrieved from [Link]
-
EUCAST. (n.d.). Media Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. Retrieved from [Link]
-
Preprints.org. (2022). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
El-Gebaly, E., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Microbiology and Biotechnology Letters, 46(4), 363-375. [Link]
-
Antimicrobial Agents and Chemotherapy. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Retrieved from [Link]
-
MDPI. (2023). Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells. Retrieved from [Link]
-
Journal of Industrial Microbiology and Biotechnology. (2019). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Retrieved from [Link]
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Creative Biolabs. (n.d.). In Vitro Toxicity Test Services. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities. Retrieved from [Link]
-
MDPI. (2016). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]
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- 1. In vivo antibacterial activity of vertilmicin, a new aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity and Toxicity of the Major Lipopeptide Components of Polymyxin B and Colistin: Last-line Antibiotics against Multidrug-Resistant Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of a thiol group at the 2-position and an ethylsulfonyl moiety at the 5-position of the benzoxazole ring system, as in 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol, presents a unique chemical architecture with the potential for specific interactions with biological targets. The electron-withdrawing nature of the ethylsulfonyl group can influence the electronic properties of the benzoxazole core, while the nucleophilic thiol provides a reactive handle for potential covalent or coordinate bonding within an enzyme's active site.
While direct enzymatic inhibition data for this compound is not extensively documented in publicly available literature, the structural alerts and the known bioactivities of related benzoxazole derivatives suggest its potential as an inhibitor of several key enzyme families, including protein kinases , proteases , and carbonic anhydrases .[1][4][5] This guide provides a comprehensive framework for the investigation of this compound, from its synthesis to detailed protocols for screening its inhibitory activity against these putative enzyme classes.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted benzoxazoles and related sulfonamides.[6] The proposed multi-step synthesis is outlined below:
Figure 1: Proposed synthesis of this compound.
Step 1: Oxidation of 2-Amino-4-(ethylthio)phenol. The commercially available 2-Amino-4-(ethylthio)phenol can be oxidized to 2-Amino-4-(ethylsulfonyl)phenol. This can be achieved using a suitable oxidizing agent such as hydrogen peroxide in acetic acid.
Step 2: Cyclization to form the Benzoxazole Ring. The resulting 2-Amino-4-(ethylsulfonyl)phenol can then be cyclized to form the target compound. A common method for the formation of 2-mercaptobenzoxazoles is the reaction with carbon disulfide (CS2) in the presence of a base like potassium hydroxide (KOH) in a suitable solvent such as ethanol, followed by heating under reflux.[6]
Potential Mechanisms of Enzyme Inhibition
The chemical structure of this compound suggests several potential mechanisms by which it could inhibit enzyme activity.
Figure 2: Potential enzyme inhibition mechanisms.
-
Thiol-Mediated Interactions: The 2-thiol group is a key functional moiety. It can act as a nucleophile and form reversible or irreversible covalent bonds with reactive cysteine residues in the active site of certain enzymes, such as some proteases and kinases. Additionally, the thiol group can act as a chelating agent, coordinating with metal ions (e.g., zinc in carbonic anhydrases) that are essential for catalytic activity.
-
Non-covalent Interactions: The benzoxazole ring system and the ethylsulfonyl group can participate in various non-covalent interactions within an enzyme's binding pocket. These may include hydrogen bonding (with the sulfonyl oxygens and the nitrogen of the benzoxazole ring), hydrophobic interactions (with the ethyl group and the aromatic ring), and π-π stacking interactions with aromatic amino acid residues.
Experimental Protocols: Screening for Enzyme Inhibitory Activity
The following section provides detailed, step-by-step protocols for screening this compound against three major classes of enzymes: protein kinases, proteases, and carbonic anhydrases.
Protocol 1: Protein Kinase Inhibition Assay
Protein kinases are a major class of drug targets, particularly in oncology. Benzoxazole derivatives have been reported as inhibitors of various kinases, including Aurora kinases and receptor tyrosine kinases like VEGFR-2.[4][7]
Principle: A common method for assessing kinase activity is to measure the phosphorylation of a substrate. This can be achieved using a variety of detection methods, including radiometric assays, fluorescence-based assays, and luminescence-based assays. The following is a generalized protocol for a non-radiometric, luminescence-based kinase assay.
Materials:
-
Recombinant protein kinase (e.g., VEGFR-2, Aurora B)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Sunitinib for VEGFR-2)
-
Luminescence-based kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup:
-
Add the diluted compound or vehicle (DMSO in assay buffer) to the wells of the microplate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP according to the detection kit manufacturer's instructions.
-
Add the detection reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction.
-
-
Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
Protocol 2: Protease Inhibition Assay
The thiol group of this compound makes it a candidate for inhibiting cysteine proteases. The benzoxazole core has also been explored for its inhibitory activity against other classes of proteases.
Principle: Protease activity can be monitored by the cleavage of a fluorogenic substrate. The substrate consists of a fluorophore and a quencher linked by a peptide sequence recognized by the protease. Cleavage of the peptide separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant protease (e.g., a cysteine protease like Cathepsin B or a serine protease like Trypsin)
-
Fluorogenic protease substrate (specific to the protease)
-
Protease assay buffer (e.g., containing Tris-HCl, NaCl, and a reducing agent like DTT for cysteine proteases)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., E-64 for cysteine proteases)
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in DMSO, followed by dilution in the assay buffer.
-
Reaction Setup:
-
Add the diluted compound or vehicle to the wells of the microplate.
-
Add the protease solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value as described in the kinase assay protocol.
-
Protocol 3: Carbonic Anhydrase Inhibition Assay
Benzoxazole and sulfonamide moieties are well-known pharmacophores for carbonic anhydrase (CA) inhibitors.[8][9][10] The presence of both in the target molecule makes CA a highly probable target.
Principle: This assay measures the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.
Materials:
-
Human carbonic anhydrase isoenzyme (e.g., hCA II or hCA IX)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Acetazolamide)
-
Clear, flat-bottom 96-well plates
-
UV-Vis microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in DMSO, followed by dilution in the assay buffer.
-
Reaction Setup:
-
Add the assay buffer, diluted compound or vehicle, and CA enzyme solution to the wells of the microplate.
-
Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes).
-
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to each well.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for a defined period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value.
-
Data Presentation
For clear and concise presentation of the experimental results, the following table format is recommended:
| Enzyme Target | Compound | IC50 (µM) | Mode of Inhibition (if determined) | Assay Conditions |
| Protein Kinase X | This compound | [Specify buffer, temp., etc.] | ||
| Positive Control | ||||
| Protease Y | This compound | [Specify buffer, temp., etc.] | ||
| Positive Control | ||||
| Carbonic Anhydrase Z | This compound | [Specify buffer, temp., etc.] | ||
| Positive Control |
Experimental Workflow Visualization
The overall workflow for evaluating the enzyme inhibitory potential of this compound is depicted below.
Figure 3: Workflow for inhibitor evaluation.
Trustworthiness and Self-Validation
The protocols outlined in this guide are designed to be self-validating. The inclusion of a positive control inhibitor with a known potency for each enzyme assay provides a benchmark for assay performance and allows for the validation of the experimental setup. Furthermore, determining the IC50 values from a dose-response curve with multiple data points ensures the reliability of the inhibitory potency measurement. For promising hits, further mechanistic studies, such as determining the mode of inhibition (e.g., competitive, non-competitive) through kinetic analysis, will provide deeper insights into the compound's interaction with the target enzyme.
Conclusion
This compound represents a novel chemical entity with the potential for enzyme inhibitory activity based on the well-documented bioactivities of the benzoxazole scaffold and the presence of key functional groups. The application notes and protocols provided herein offer a comprehensive and scientifically rigorous framework for the synthesis, screening, and characterization of this compound as a potential inhibitor of protein kinases, proteases, and carbonic anhydrases. The successful execution of these experimental workflows will elucidate the therapeutic potential of this and structurally related molecules, contributing to the ongoing efforts in drug discovery and development.
References
-
Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. (2025). IJPPR. Retrieved January 22, 2026, from [Link]
-
Synthesis of Some Heterocyclic Compounds Derived from 2- Mercapto Benzoxazole. (2013). Journal of Baghdad for Science. Retrieved January 22, 2026, from [Link]
-
Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives. (n.d.). Slideshare. Retrieved January 22, 2026, from [Link]
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Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved January 22, 2026, from [Link]
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Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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2-mercaptobenzoxazoles: a class of carbonic anhydrase inhibitors with a novel binding mode to the enzyme active site. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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New benzoxazole-based sulphonamide hybrids analogs as potent inhibitors of α-amylase and α-glucosidase: Synthesis and in vitro evaluation along with in silico study. (n.d.). Arabian Journal of Chemistry. Retrieved January 22, 2026, from [Link]
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Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
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Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. (2022). MDPI. Retrieved January 22, 2026, from [Link]
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New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol Derivatives
Introduction: The Significance of the Benzoxazole Scaffold in Medicinal Chemistry
The benzoxazole ring system is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds.[1][2][3] Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4] The introduction of a sulfonyl group, such as the ethylsulfonyl moiety at the 5-position, can significantly enhance the pharmacokinetic and pharmacodynamic properties of the molecule. This is often attributed to the sulfonyl group's ability to act as a hydrogen bond acceptor and its metabolic stability. The 2-thiol functionality provides a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery campaigns.
These application notes provide a comprehensive guide for the synthesis of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol and its subsequent derivatization. The protocols are designed for researchers and scientists in drug development, offering detailed, step-by-step methodologies and explaining the rationale behind key experimental choices.
Synthetic Strategy: A Multi-Step Approach
The synthesis of derivatives of this compound is a multi-step process that begins with the preparation of the key intermediate, 2-amino-4-(ethylsulfonyl)phenol. This is followed by a cyclization reaction to form the benzoxazole-2-thiol core, which is then derivatized at the thiol position.
Part 1: Synthesis of the Key Intermediate: 2-Amino-4-(ethylsulfonyl)phenol
The synthesis of 2-amino-4-(ethylsulfonyl)phenol is a critical first step. A common route involves the nitration of a suitable precursor followed by reduction of the nitro group. A plausible synthetic pathway starts from 4-ethylsulfonyl-2-nitro-chlorobenzene.
Protocol 1: Synthesis of 2-Amino-4-(ethylsulfonyl)phenol
This protocol is adapted from established methods for the synthesis of substituted aminophenols.[5]
Step 1: Hydrolysis of 4-Ethylsulfonyl-2-nitro-chlorobenzene
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylsulfonyl-2-nitro-chlorobenzene in a suitable solvent such as an aqueous solution of a lower alcohol.
-
Add a stoichiometric equivalent of a base, for example, sodium hydroxide, potassium hydroxide, or sodium carbonate.[5]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., hydrochloric acid) to precipitate the product, 4-(ethylsulfonyl)-2-nitrophenol.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Reduction of 4-(Ethylsulfonyl)-2-nitrophenol
-
To a solution of 4-(ethylsulfonyl)-2-nitrophenol in a suitable solvent (e.g., ethanol, methanol, or water), add a reducing agent. Common reducing agents for this transformation include sodium sulfide or catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon).[5][6]
-
If using sodium sulfide, the reaction is typically heated.[6] For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, if using a solid catalyst, filter it off.
-
Work up the reaction mixture. This may involve extraction and subsequent purification by recrystallization or column chromatography to yield pure 2-amino-4-(ethylsulfonyl)phenol.[5][7][8]
| Reactant | Reagent/Catalyst | Solvent | Conditions | Product |
| 4-ethylsulfonyl-2-nitro-chlorobenzene | Base (e.g., NaOH) | Aqueous alcohol | Reflux | 4-(ethylsulfonyl)-2-nitrophenol |
| 4-(ethylsulfonyl)-2-nitrophenol | Reducing agent | Ethanol/Water/Methanol | Heat or H2 atmosphere | 2-amino-4-(ethylsulfonyl)phenol |
Part 2: Formation of the this compound Core
The formation of the benzoxazole-2-thiol ring is achieved through the reaction of the synthesized 2-amino-4-(ethylsulfonyl)phenol with a source of a thiocarbonyl group, most commonly carbon disulfide.[9][10][11]
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 2-amino-4-(ethylsulfonyl)phenol and a base, such as potassium hydroxide, in ethanol or a similar solvent.[10]
-
Add carbon disulfide dropwise to the stirred solution.
-
Reflux the reaction mixture for several hours. The progress of the reaction should be monitored by TLC.[10]
-
After completion, the reaction mixture is cooled and then poured into cold water.
-
Acidify the solution with a mineral acid (e.g., hydrochloric acid) or an organic acid (e.g., acetic acid) to precipitate the product.[10]
-
Filter the resulting solid, wash thoroughly with water to remove any inorganic salts, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.[10]
Caption: Reaction scheme for the synthesis of the core scaffold.
Part 3: Derivatization of this compound
The thiol group at the 2-position of the benzoxazole ring is a nucleophilic center that can be readily alkylated or acylated to introduce a variety of substituents. A common and versatile derivatization pathway involves the synthesis of acetohydrazide derivatives, which can then be converted into Schiff bases or other heterocyclic systems.[10][12]
Protocol 3: Synthesis of Ethyl 2-((5-(ethylsulfonyl)benzo[d]oxazol-2-yl)thio)acetate
-
To a solution of this compound in a polar aprotic solvent such as acetone or ethanol, add an equimolar amount of a base, typically anhydrous potassium carbonate or potassium hydroxide.[12]
-
To this stirred suspension, add ethyl chloroacetate dropwise.
-
Reflux the reaction mixture for several hours, monitoring by TLC.[10][12]
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product, typically by recrystallization or column chromatography, to yield ethyl 2-((5-(ethylsulfonyl)benzo[d]oxazol-2-yl)thio)acetate.[12]
Protocol 4: Synthesis of 2-((5-(ethylsulfonyl)benzo[d]oxazol-2-yl)thio)acetohydrazide
-
Dissolve the ethyl ester derivative from Protocol 3 in ethanol or methanol.
-
Add an excess of hydrazine hydrate (99-100%).[10]
-
Reflux the mixture for several hours until the reaction is complete as indicated by TLC.[10][12]
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with a small amount of cold ethanol, and dry to obtain the desired acetohydrazide derivative.
Protocol 5: General Procedure for the Synthesis of Schiff Bases
-
Dissolve the acetohydrazide derivative from Protocol 4 in a suitable solvent like ethanol or methanol.
-
Add an equimolar amount of the desired aromatic or heteroaromatic aldehyde.
-
Add a catalytic amount of glacial acetic acid.[10]
-
Reflux the reaction mixture for an appropriate time, monitoring the formation of the product by TLC.
-
Upon completion, cool the reaction mixture. The Schiff base product often precipitates out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and recrystallize to obtain the pure product.
| Starting Material | Reagent | Solvent | Conditions | Product |
| This compound | Ethyl chloroacetate, K2CO3 | Acetone | Reflux | Ethyl 2-((5-(ethylsulfonyl)benzo[d]oxazol-2-yl)thio)acetate |
| Ethyl 2-((5-(ethylsulfonyl)benzo[d]oxazol-2-yl)thio)acetate | Hydrazine hydrate | Ethanol | Reflux | 2-((5-(ethylsulfonyl)benzo[d]oxazol-2-yl)thio)acetohydrazide |
| 2-((5-(ethylsulfonyl)benzo[d]oxazol-2-yl)thio)acetohydrazide | Substituted aldehyde, Acetic acid | Ethanol | Reflux | (E/Z)-2-((5-(ethylsulfonyl)benzo[d]oxazol-2-yl)thio)-N'-(substituted-benzylidene)acetohydrazide (Schiff Base) |
digraph "Derivatization_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A[label="this compound"]; B[label="Ethyl 2-((5-(ethylsulfonyl)benzo[d]oxazol-2-yl)thio)acetate"]; C [label="2-((5-(ethylsulfonyl)benzo[d]oxazol-2-yl)thio)acetohydrazide"]; D [label="Schiff Base Derivatives"];
A -> B[label="+ Ethyl chloroacetate, K2CO3"]; B -> C [label="+ Hydrazine hydrate"]; C -> D [label="+ Ar-CHO, Acetic acid"]; }
Caption: General workflow for the derivatization of the thiol.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and frequently published synthetic methodologies for analogous compounds.[9][10][11][12] The successful synthesis of each intermediate and the final derivatives can be validated through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.
-
Melting Point Determination: To characterize the synthesized compounds and compare with literature values where available.
-
Spectroscopic Methods:
-
FT-IR Spectroscopy: To identify the presence of key functional groups (e.g., -SH, C=O, N-H, S=O).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry: To determine the molecular weight of the products.
-
By following these protocols and employing the appropriate analytical techniques, researchers can confidently synthesize and characterize novel derivatives of this compound for further biological evaluation.
References
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Application Notes and Protocols for the In Vivo Administration of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol in Animal Models
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo administration of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol, a member of the pharmacologically significant benzoxazole class of heterocyclic compounds. While specific in vivo data for this particular molecule is not extensively documented in publicly available literature, this guide synthesizes established methodologies for related benzoxazole and thiol-containing derivatives to provide a robust framework for preclinical research. The protocols outlined herein are designed to be adaptable, emphasizing the critical need for study-specific optimization. This document covers key aspects of experimental design, from formulation and vehicle selection to administration routes and potential biological readouts, grounded in the known activities of structurally related compounds.
Introduction: The Therapeutic Potential of Benzoxazole Derivatives
Benzoxazole and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds are integral to the structure of various natural products and synthetic drugs.[1] The benzoxazole nucleus is associated with a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects.[1][2][3][4] For instance, certain 2-substituted benzoxazoles have shown potent anti-inflammatory activity, hypothesized to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3] This targeted inhibition is a desirable characteristic for anti-inflammatory agents, as it can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3]
The subject of this guide, this compound, incorporates both the benzoxazole core and a reactive thiol group. The thiol moiety can be a key player in the molecule's biological activity, potentially interacting with cysteine residues in proteins.[5] The ethylsulfonyl group, being an electron-withdrawing group, can influence the molecule's physicochemical properties and reactivity. While the precise mechanism of action for this specific compound is yet to be fully elucidated, its structural features suggest potential for investigation across various disease models.
Pre-formulation and Vehicle Selection: A Critical First Step
The successful in vivo administration of any compound hinges on its formulation. The primary goal is to deliver a consistent and bioavailable dose to the animal model. Key considerations include the compound's solubility, stability, and the chosen route of administration.
Solubility and Stability Assessment
Prior to any in vivo studies, a thorough characterization of the solubility of this compound in various pharmaceutically acceptable vehicles is paramount.
Recommended Solvents for Initial Screening:
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol 400 (PEG400)
-
Tween® 80
-
Carboxymethylcellulose (CMC) solutions
Protocol for Solubility Testing:
-
Prepare saturated solutions of the test compound in a panel of vehicles.
-
Equilibrate the solutions at room temperature and/or 37°C for a defined period (e.g., 24 hours) with agitation.
-
Centrifuge the samples to pellet undissolved compound.
-
Analyze the supernatant for compound concentration using a suitable analytical method (e.g., HPLC-UV).
Vehicle Selection for In Vivo Studies
The choice of vehicle is critical and can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For many hydrophobic compounds like benzoxazole derivatives, a co-solvent system is often necessary.[6]
Table 1: Common Vehicle Systems for Oral and Parenteral Administration
| Vehicle System | Composition | Common Routes | Considerations |
| Aqueous Suspension | 0.5-1% CMC in sterile water or saline | Oral (gavage) | Suitable for poorly soluble compounds. Requires uniform suspension. |
| Co-solvent System | 10% DMSO, 40% PEG400, 50% Saline | Intraperitoneal (IP) | Common for initial screens. DMSO concentration should be minimized to avoid toxicity. |
| Oil-based Vehicle | Corn oil, Sesame oil | Subcutaneous (SC) | Can provide a depot effect for sustained release. |
| Surfactant-based System | 5% Tween® 80 in sterile saline | Intravenous (IV) | Used to increase the solubility of hydrophobic compounds for IV administration. Must be sterile-filtered. |
It is imperative to include a vehicle-only control group in all in vivo experiments to account for any effects of the vehicle itself.
In Vivo Administration Protocols
The choice of administration route depends on the therapeutic target, the desired pharmacokinetic profile, and the physicochemical properties of the compound.
Oral Administration (Gavage)
Oral administration is often preferred for its convenience and clinical relevance.
Step-by-Step Protocol for Oral Gavage in Mice:
-
Preparation: Prepare the formulation of this compound as a homogenous suspension or solution in the chosen vehicle (e.g., 0.5% CMC). Ensure the final concentration allows for a dosing volume of 5-10 mL/kg.
-
Animal Handling: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage: Measure the distance from the oral cavity to the xiphoid process to estimate the required length of the gavage needle. Insert the needle into the esophagus and gently advance it into the stomach.
-
Dosing: Slowly administer the formulation.
-
Post-Dosing Monitoring: Observe the animal for any signs of distress or regurgitation.
Intraperitoneal (IP) Injection
IP injection is a common route for delivering compounds that may have poor oral bioavailability.
Step-by-Step Protocol for IP Injection in Mice:
-
Preparation: Prepare the formulation in a sterile vehicle suitable for injection (e.g., 10% DMSO, 40% PEG400, 50% Saline). The solution must be clear and free of precipitates.
-
Animal Handling: Securely restrain the mouse, exposing the lower abdominal quadrants.
-
Injection: Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Dosing: Aspirate to ensure no bodily fluids are drawn into the syringe, then inject the formulation.
-
Post-Dosing Monitoring: Monitor the animal for any signs of pain or irritation at the injection site.
Experimental Design and Workflow
A well-designed in vivo study is crucial for obtaining meaningful and reproducible data.
Animal Model Selection
The choice of animal model should be guided by the research question. For example, in studies of anti-inflammatory properties, a carrageenan-induced paw edema model in rats or mice is often employed.[7] For anti-psoriatic activity, an imiquimod-induced psoriatic mouse model can be utilized.[1]
Dose-Response Studies
A dose-response study is essential to determine the optimal therapeutic dose and to identify any potential toxicity. A typical study might include a vehicle control group and three or more dose levels of the test compound.
Table 2: Example Dose-Response Study Design
| Group | Treatment | Number of Animals | Dosing Regimen |
| 1 | Vehicle Control | 8-10 | Daily for the duration of the study |
| 2 | This compound (Low Dose) | 8-10 | e.g., 25 mg/kg, daily for the study duration |
| 3 | This compound (Mid Dose) | 8-10 | e.g., 50 mg/kg, daily for the study duration |
| 4 | This compound (High Dose) | 8-10 | e.g., 100 mg/kg, daily for the study duration |
Note: The specific doses should be determined based on in vitro potency and any available preliminary toxicity data.
Workflow Diagram
Caption: A generalized workflow for an in vivo study involving the administration of a test compound.
Potential Mechanisms and Signaling Pathways
While the specific targets of this compound are yet to be identified, the broader benzoxazole class has been implicated in the modulation of several key signaling pathways.
Anti-inflammatory Pathways
As previously mentioned, a primary mechanism for the anti-inflammatory effects of some benzoxazole derivatives is the inhibition of COX enzymes, which are critical for prostaglandin synthesis.[8]
Caption: Potential inhibitory action of benzoxazole derivatives on the COX-2 pathway.
Anticancer Mechanisms
Benzoxazole derivatives have also been investigated for their anticancer properties.[4] Potential mechanisms include the inhibition of various kinases, interference with DNA replication, and induction of apoptosis. The thiol group in this compound could potentially interact with key cysteine residues in proteins involved in cancer cell proliferation and survival.
Conclusion and Future Directions
This guide provides a foundational set of protocols and considerations for the in vivo administration of this compound. It is crucial to underscore that these are generalized procedures and that study-specific optimization of formulation, dosage, and administration route is essential for successful and reproducible outcomes. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound to fully realize its therapeutic potential.
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Application Note: High-Sensitivity Quantification of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol in Biological Matrices
Abstract
This technical guide provides detailed analytical methods for the quantitative determination of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol in biological samples, specifically plasma and urine. Recognizing the compound's structural features—a benzoxazole core and a reactive thiol group—this document outlines two robust protocols leveraging Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity. The protocols are designed to address the challenges inherent in thiol analysis, such as auto-oxidation, by incorporating essential sample stabilization and derivatization steps. Adherence to these methodologies will ensure the generation of accurate, precise, and reproducible data, in alignment with the principles of bioanalytical method validation as outlined by the FDA.[1][2][3]
Introduction: The Analytical Challenge
This compound is a heterocyclic compound featuring a thiol (-SH) group, which imparts significant chemical reactivity. The analysis of thiol-containing molecules in biological fluids presents a unique set of challenges, primarily due to the propensity of the sulfhydryl group to undergo oxidation, forming disulfides or other oxidized species.[4][5] This instability can lead to underestimation of the analyte concentration and poor reproducibility. Therefore, meticulous sample handling and preparation are paramount for accurate quantification.[5][6]
This guide presents a comprehensive strategy that combines sample stabilization, efficient extraction, and sensitive detection to overcome these challenges. The primary recommended method is LC-MS/MS, which is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[1][7][8][9]
Core Principles of the Analytical Strategy
The methodologies described herein are founded on the following core principles to ensure data integrity:
-
Analyte Stabilization: Immediate derivatization of the thiol group to form a stable thioether is the cornerstone of this protocol. N-ethylmaleimide (NEM) is employed as the derivatizing agent due to its rapid and specific reaction with thiols at physiological pH. This step effectively "caps" the reactive thiol, preventing oxidation and dimerization.
-
Efficient Sample Cleanup: Biological matrices like plasma and urine are complex, containing numerous endogenous components that can interfere with analysis and suppress the MS signal.[10][11] The protocols incorporate solid-phase extraction (SPE) to effectively remove proteins, phospholipids, salts, and other interferences, leading to cleaner extracts and improved assay performance.[10][11][12]
-
High-Sensitivity Detection: Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for the detection of low concentrations of the analyte in small sample volumes.[8][9]
-
Method Validation: The protocols are designed with regulatory expectations in mind. Key validation parameters such as accuracy, precision, selectivity, sensitivity, and stability are discussed, referencing FDA guidelines on bioanalytical method validation.[1][2][13][14]
Recommended Analytical Workflow: LC-MS/MS
The recommended workflow for the analysis of this compound is a multi-step process designed to ensure the stability and accurate measurement of the analyte.
Caption: Workflow for the analysis of this compound.
Detailed Experimental Protocols
Protocol 1: Analysis in Human Plasma
This protocol is optimized for the extraction and quantification of this compound from human plasma.
A. Materials and Reagents:
-
This compound analytical standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., ¹³C₆-labeled this compound (recommended for optimal performance)
-
N-ethylmaleimide (NEM)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K₂EDTA as anticoagulant)
-
Mixed-mode solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)[10]
B. Stock and Working Solutions Preparation:
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the SIL-IS in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 acetonitrile:water to prepare a series of working standards for the calibration curve and quality control (QC) samples.
-
NEM Solution (100 mM): Prepare a fresh solution of NEM in methanol.
C. Sample Preparation and Extraction:
-
Sample Thawing: Thaw plasma samples on ice to prevent degradation.
-
Derivatization: To 100 µL of plasma, add 10 µL of the SIL-IS working solution and 10 µL of 100 mM NEM solution. Vortex briefly and incubate at room temperature for 15 minutes.
-
Acidification: Add 200 µL of 4% phosphoric acid in water and vortex. This step ensures that the analyte is in the proper charge state for retention on the mixed-mode SPE sorbent.
-
SPE Cartridge Conditioning: Condition the Oasis MCX SPE plate wells with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the acidified plasma sample onto the SPE plate.
-
Washing: Wash the SPE plate with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A (see LC conditions below).
D. LC-MS/MS Instrumental Conditions:
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing the derivatized analyte and SIL-IS. |
E. Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression for curve fitting.
-
The method should be validated according to FDA guidelines, assessing accuracy, precision, selectivity, matrix effect, recovery, and stability.[1][14]
Protocol 2: Analysis in Human Urine
This protocol is adapted for the analysis of the target compound in human urine, which typically requires less rigorous cleanup than plasma.
A. Materials and Reagents:
-
Same as for plasma analysis, with the substitution of human urine for plasma.
B. Sample Preparation and Extraction:
-
Sample Centrifugation: Centrifuge the urine sample at 4000 x g for 10 minutes to remove particulate matter.[15][16]
-
Derivatization: To 100 µL of the urine supernatant, add 10 µL of the SIL-IS working solution and 10 µL of 100 mM NEM solution. Vortex and incubate at room temperature for 15 minutes.
-
Dilution (Dilute-and-Shoot): For a simplified approach, dilute the derivatized sample 1:1 with mobile phase A. This method is faster but may be more susceptible to matrix effects.[17]
-
SPE (for cleaner samples): If the "dilute-and-shoot" approach suffers from matrix effects, use the same SPE protocol as described for plasma.
C. LC-MS/MS Instrumental Conditions:
-
The same instrumental conditions as for the plasma analysis can be used.
Performance Characteristics (Expected)
The following table summarizes the expected performance characteristics of the LC-MS/MS method. These values should be established during method validation.
| Parameter | Target Acceptance Criteria (based on FDA Guidance[1][3]) |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| Accuracy | Within ±15% of the nominal value (±20% at the LLOQ). |
| Precision (CV%) | ≤ 15% (≤ 20% at the LLOQ). |
| Matrix Effect | Internal standard-normalized matrix factor should be consistent across different lots of matrix. |
| Recovery | Should be consistent and reproducible. |
| Stability | Analyte should be stable under various storage and processing conditions (freeze-thaw, bench-top, etc.). |
Causality and Experimental Choices
-
Derivatization with NEM: The thiol group is highly susceptible to oxidation. Capping it with NEM to form a stable thioether is a critical first step to prevent analyte loss and ensure accurate measurement. This is a widely accepted strategy for thiol analysis.[4]
-
Solid-Phase Extraction (SPE): While a "dilute-and-shoot" method might be feasible for urine, plasma contains high levels of proteins and phospholipids that can cause significant ion suppression in the mass spectrometer and shorten the lifespan of the analytical column.[10][11] Mixed-mode SPE provides a robust cleanup by utilizing both reversed-phase and ion-exchange mechanisms, resulting in a cleaner final extract.[10][17]
-
Use of a Stable Isotope Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects and extraction recovery, thus providing the most accurate correction for any variations during sample preparation and analysis.[4]
Conclusion
The LC-MS/MS methods detailed in this application note provide a robust and sensitive approach for the quantification of this compound in plasma and urine. The inclusion of a thiol derivatization step is crucial for ensuring analyte stability. These protocols, when validated according to regulatory guidelines, will enable researchers to generate high-quality data for pharmacokinetic, toxicokinetic, and other drug development studies.
Caption: Key parameters for bioanalytical method validation.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]
- FDA Guidance for Industry on Bioanalytical Method Valid
-
FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. [Link]
- Guide to Urine Sample Handling for Proteomics and Metabolomics Studies. N.D.
-
USFDA guidelines for bioanalytical method validation. N.D. SlideShare. [Link]
- M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. (2022).
-
Determination of dissolved thiols using solid-phase extraction and liquid chromatographic determination of fluorescently derivatized thiolic compounds. (2003). Journal of Chromatography A. [Link]
-
A Simplified, Mixed-Mode Sample Preparation Strategy for Urinary Forensic Toxicology Screening by UPLC-MS/MS. N.D. Waters Corporation. [Link]
-
Bioanalytical sample preparation. N.D. Biotage. [Link]
-
Determination of thiol compounds by automated headspace solid-phase microextraction with in-fiber derivatization. (2006). Journal of Separation Science. [Link]
-
Stable Isotope Labeling-Solid Phase Extraction-Mass Spectrometry Analysis for Profiling of Thiols and Aldehydes in Beer. (2017). Journal of Agricultural and Food Chemistry. [Link]
-
Determination of thiol compounds by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography-fluorescence detection. (2014). Microchimica Acta. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]
-
Preparing Urine Samples for ELISA & Multiplex Assay Kits. N.D. RayBiotech. [Link]
-
Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole. (2005). Analytical and Bioanalytical Chemistry. [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). Molecules. [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). Molecules. [Link]
-
Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2022). Analytical Letters. [Link]
-
Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole. (2005). Analytical and Bioanalytical Chemistry. [Link]
-
Simultaneous determination of substituted diphenylamine antioxidants and benzotriazole ultra violet stabilizers in blood plasma and fish homogenates by ultra high performance liquid chromatography-electrospray tandem mass spectrometry. (2016). Journal of Chromatography A. [Link]
-
Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. (2021). Molecules. [Link]
-
Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). (2022). Analytical Letters. [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). Molecules. [Link]
-
Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2018). Researcher. [Link]
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- 5. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of substituted diphenylamine antioxidants and benzotriazole ultra violet stabilizers in blood plasma and fish homogenates by ultra high performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Determination of dissolved thiols using solid-phase extraction and liquid chromatographic determination of fluorescently derivatized thiolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Guide to Urine Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]
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- 17. biotage.com [biotage.com]
Application Notes & Protocols: Molecular Docking Studies with 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
Abstract: This document provides a comprehensive guide for conducting molecular docking studies on 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol, a compound of interest owing to the diverse biological activities of the benzoxazole scaffold.[1] This guide is designed for researchers in computational drug discovery, offering a narrative that combines theoretical underpinnings with practical, step-by-step protocols. We will delve into the rationale behind experimental choices, establish a self-validating workflow, and ground our methodology in authoritative scientific principles. The objective is to furnish a robust framework for predicting the binding interactions of this specific ligand with a relevant biological target, thereby accelerating hit identification and lead optimization efforts.[2][3]
Part 1: Foundational Concepts & Strategic Overview
The Scientific Premise: Why Dock this compound?
The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and antitumor properties.[1][4][5] The subject of our study, this compound (PubChem CID: 2868129), incorporates an ethylsulfonyl group, which can significantly influence its electronic properties and potential for forming strong interactions, such as hydrogen bonds, with protein targets. Its thiol group also presents a key interaction point.[6]
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[7][8][9] By employing this in silico approach, we can rapidly screen potential biological targets and generate hypotheses about the compound's mechanism of action before committing to resource-intensive experimental assays.[2] This aligns with the modern paradigm of computer-aided drug design (CADD) to streamline the discovery pipeline.[2][10]
Target Selection Rationale: Staphylococcus aureus DNA Gyrase Subunit B
Given that benzoxazole derivatives have demonstrated antibacterial activity, a logical starting point is to investigate their interaction with essential bacterial enzymes.[11][12] We have selected the ATP-binding domain of DNA gyrase subunit B (GyrB) from Staphylococcus aureus as our receptor. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a well-validated target for antibiotics. For this protocol, we will use the crystal structure of S. aureus GyrB complexed with an inhibitor, available from the Protein Data Bank (PDB). A representative PDB entry for this target is 4URO .
Workflow Overview: A Self-Validating Docking Cascade
A credible docking study is more than just generating a binding score; it's about building a validated computational model. Our workflow is designed to be a self-validating system, incorporating a crucial redocking step to ensure the protocol can accurately reproduce a known binding pose.
Part 2: Detailed Protocols & Methodologies
This section provides step-by-step instructions using widely accessible and validated software tools such as UCSF Chimera and AutoDock Vina.[13]
Ligand and Receptor Preparation: The Foundation of Accuracy
The quality of your input structures directly dictates the reliability of the docking results. This preparation phase is arguably the most critical step in the entire workflow.[14][15]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochem158.stanford.edu [biochem158.stanford.edu]
- 4. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ossila.com [ossila.com]
- 7. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
Welcome to the technical support center for the synthesis of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
I. Reaction Overview & Mechanism
The synthesis of this compound is a multi-step process that involves the formation of a key intermediate, 2-amino-4-(ethylsulfonyl)phenol, followed by a cyclization reaction. Understanding the underlying mechanism is crucial for effective troubleshooting.
Step 1: Synthesis of 2-amino-4-(ethylsulfonyl)phenol
This intermediate is typically synthesized from 4-ethylsulfonyl-2-nitro-chlorobenzene. The process involves a nucleophilic aromatic substitution of the chlorine with a hydroxyl group, followed by the reduction of the nitro group to an amine.[1][2]
Step 2: Cyclization to form this compound
The cyclization of 2-amino-4-(ethylsulfonyl)phenol with a thiocarbonyl source, such as carbon disulfide or potassium ethylxanthate, yields the final product.[3][4] This reaction proceeds through the formation of a thiourea intermediate, which then undergoes intramolecular cyclization.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Low Overall Yield
Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors throughout the two main stages of the synthesis. A systematic approach to troubleshooting is recommended.[5]
A1: Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[5]
-
Recommendation: Conduct small-scale trial reactions to determine the optimal conditions for both the synthesis of the aminophenol intermediate and the final cyclization step without committing large quantities of starting materials.
-
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion.
-
Recommendation: Ensure all reagents, especially the 2-amino-4-(ethylsulfonyl)phenol intermediate, are of high purity. Use anhydrous solvents when necessary, as moisture can interfere with the reactions.
-
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can result in lower reaction rates and yields.
-
Recommendation: Ensure the stirring rate is adequate for the scale and viscosity of your reaction mixture to ensure proper mixing of all components.
-
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation over time.[1]
-
Issues in the Synthesis of 2-amino-4-(ethylsulfonyl)phenol
Q2: I am having trouble with the synthesis of the 2-amino-4-(ethylsulfonyl)phenol intermediate. What are some common pitfalls?
The synthesis of this intermediate is a critical step, and issues here will directly impact the final product yield.
A2: Common Pitfalls & Solutions:
-
Incomplete Nitration/Reduction: The nitration of the starting material and the subsequent reduction of the nitro group are crucial steps.
-
Recommendation: Ensure the nitrating and reducing agents are fresh and used in the correct stoichiometric amounts. Monitor the reactions closely by TLC to ensure complete conversion before proceeding to the next step.
-
-
Harsh Reaction Conditions: Traditional methods for similar compounds have involved harsh conditions, leading to impurities.[6]
Challenges in the Cyclization Step
Q3: The cyclization of 2-amino-4-(ethylsulfonyl)phenol is not proceeding efficiently. What can I do?
The formation of the benzoxazole ring is the final and often most challenging step.
A3: Strategies to Promote Cyclization:
-
Choice of Thiocarbonyl Source: The reagent used to introduce the thiocarbonyl group is critical.
-
Recommendation: While carbon disulfide is commonly used, alternatives like potassium ethylxanthate in a suitable solvent like dry pyridine can be effective.[3]
-
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy for cyclization.
-
Recommendation: If the reaction is sluggish, consider carefully increasing the reaction temperature while monitoring for any potential product degradation.[7]
-
-
Catalyst: While some cyclizations can proceed without a catalyst, others may benefit from one.
-
Recommendation: For related benzoxazole syntheses, Lewis acids are sometimes employed to promote the cyclization step.[7] A screening of different catalysts on a small scale might be beneficial.
-
Purification Difficulties
Q4: I am struggling to purify the final product. What are the recommended methods?
Effective purification is essential to obtain this compound of high purity.
A4: Purification Techniques:
-
Recrystallization: This is often a highly effective method for obtaining pure crystalline products.
-
Recommendation: The ideal solvent will dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures, such as ethanol, methanol, or ethyl acetate, to find the optimal conditions.[8]
-
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is a powerful tool.
-
Washing: Washing the crude product with a cold solvent can remove soluble impurities.
-
Recommendation: Washing the filtered solid with cold ethanol can be an effective preliminary purification step.[7]
-
III. Frequently Asked Questions (FAQs)
Q5: Can atmospheric moisture and oxygen affect the synthesis?
A5: Yes, many organic reactions are sensitive to air and moisture. If your reaction is air-sensitive, it is crucial to use proper inert atmosphere techniques, such as a nitrogen or argon blanket, to prevent unwanted side reactions or degradation of reagents.[5]
Q6: What is the expected melting point of 2-amino-4-(ethylsulfonyl)phenol?
A6: The reported melting point for 2-amino-4-(ethylsulfonyl)phenol is in the range of 128-131 °C.[9]
Q7: Is this compound commercially available?
A7: Yes, this compound is available from various chemical suppliers.[10][11]
Q8: Are there alternative "green" synthesis methods for similar benzoxazole derivatives?
A8: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. This includes the use of greener solvents like water or ethanol and the use of heterogeneous catalysts that can be easily recovered and reused.[7][12][13]
IV. Experimental Protocols & Data
Table 1: Key Reagents and Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C9H9NO3S2 | 243.30 | 155559-80-1[10] |
| 2-amino-4-(ethylsulfonyl)phenol | C8H11NO3S | 201.24 | 43115-40-8[9] |
General Experimental Protocol for Cyclization
This is a generalized procedure and may require optimization for your specific setup.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-(ethylsulfonyl)phenol in a suitable dry solvent (e.g., pyridine).
-
Reagent Addition: Slowly add the thiocarbonyl source (e.g., potassium ethylxanthate or carbon disulfide) to the stirred solution.[3][4]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If pyridine was used, it can be removed under reduced pressure.
-
Isolation: The crude product can be isolated by precipitation upon pouring the reaction mixture into ice-cold water or by extraction with a suitable organic solvent.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.[7][8]
V. Visual Diagrams
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
VI. References
-
BenchChem. (n.d.). troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from
-
Google Patents. (n.d.). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol. Retrieved from
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EvitaChem. (n.d.). Buy 2-Amino-4-(methylsulfonyl)phenol (EVT-292248) | 98-30-6. Retrieved from
-
RSC Publishing. (n.d.). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. Retrieved from
-
Google Patents. (n.d.). CN105566182B - A kind of 2 amino 4(Ethylsulfonyl)The synthetic method of phenol. Retrieved from
-
BenchChem. (n.d.). Optimizing reaction conditions for one-pot benzoxazole synthesis. Retrieved from
-
BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles. Retrieved from
-
NIH. (2022, June 20). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. Retrieved from
-
PubMed Central. (n.d.). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Retrieved from
-
ResearchGate. (2022, June 13). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole derivatives. Retrieved from
-
NIH. (2021, November 3). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from
-
ResearchGate. (n.d.). An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiol, benzoxazole-2-thiol, benzimidazoline-2-thione in water | Request PDF. Retrieved from
-
Green Chemistry (RSC Publishing). (n.d.). An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water. Retrieved from
-
NIH. (2019, November 19). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from
-
ACS Publications. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega. Retrieved from
-
Google Patents. (n.d.). EP3369726B1 - Method for producing 2-amino-4-substituted phenol. Retrieved from
-
MySkinRecipes. (n.d.). 2-Amino-4-(ethylsulfonyl)phenol. Retrieved from
-
(2024, April 5). Review of synthesis process of benzoxazole and benzothiazole derivatives. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from
-
(n.d.). 1 Electronic Supplementary Information for Synthesis, Thiol-Mediated Reactive Oxygen Species Generation Profiles and Anti-Prolif. Retrieved from
-
PubMed Central. (n.d.). Modern Strategies for Heterocycle Synthesis. Retrieved from
-
Reddit. (2019, September 13). Does anyone know a good review for the most common synthesis methods of heterocycles? : r/chemistry. Retrieved from
-
PubMed Central. (2021, September 21). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Retrieved from
-
NIH. (2020, July 30). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Retrieved from
-
ChemicalBook. (n.d.). This compound. Retrieved from
-
RSC Publishing. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from
-
MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from
-
ResearchGate. (2025, August 10). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Retrieved from
-
PubMed Central. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Retrieved from
-
Google Patents. (n.d.). US3110712A - Method for removing thiol-contaminants from thioether solutions. Retrieved from
-
(2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from
-
(n.d.). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Retrieved from
-
Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). This compound | SCBT. Retrieved from
-
MDPI. (n.d.). 5-Furan-2yl[5][6][14]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][5][14] triazole-3-thiol and Their Thiol-Thione Tautomerism. Retrieved from
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- 14. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
preventing degradation of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol in solution
Welcome to the technical support resource for 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound in solution. Our goal is to move beyond simple protocols and explain the causal chemistry, enabling you to design robust experiments and ensure the integrity of your results.
Foundational Understanding: The Molecule's Inherent Instability
This compound is a molecule with significant potential, but its structure contains functional groups that are inherently reactive and susceptible to degradation. Understanding these vulnerabilities is the first step toward prevention.
-
The Thiol Group (-SH): The primary site of instability is the exocyclic thiol group. Thiols are readily oxidized, especially in the presence of atmospheric oxygen, trace metal ions, or under basic conditions.[1][2] The process is not a single step but a cascade of oxidation states, beginning with a reversible dimerization and progressing to irreversible, highly oxidized forms that eliminate the compound's intended activity.
-
The Benzoxazole Core: While generally stable, the benzoxazole ring system can undergo hydrolytic cleavage under harsh pH conditions (strongly acidic or basic), breaking the ether linkage to form a 2-aminophenol derivative.[3]
-
The Ethylsulfonyl Group (-SO₂Et): This potent electron-withdrawing group influences the overall electron density of the benzoxazole ring and increases the acidity of the thiol proton. This makes the formation of the highly reactive thiolate anion (R-S⁻) more favorable, even at near-neutral pH, accelerating the rate of oxidation.[4]
The primary degradation pathways you will encounter are summarized below.
Figure 1: Primary degradation pathways for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments in a direct question-and-answer format.
Q1: My solution of the compound, which was initially colorless, has turned yellow/cloudy. What happened?
A: This is a classic sign of oxidative degradation. The most common culprit is the formation of a disulfide dimer (2 molecules of the parent compound linked by a -S-S- bond). This dimer is often less soluble than the monomeric thiol, causing cloudiness or precipitation. The yellow tint can arise from the formation of other oxidized species or impurities.
-
Immediate Cause: Exposure of the solution to atmospheric oxygen.
-
Catalysts: Trace metal ions in your solvent or buffer can significantly accelerate this process.
-
Prevention: Strict exclusion of oxygen is paramount. Prepare solutions in deoxygenated solvents and store them under an inert atmosphere (Argon or Nitrogen).
Q2: I've observed a precipitate in my stock solution upon storage, even at -20°C. Is the compound crashing out?
A: While low temperature reduces solubility, the precipitate is more likely the disulfide dimer, as explained above. Oxidation can still occur, albeit more slowly, at low temperatures if oxygen was not adequately removed before freezing. Repeated freeze-thaw cycles are particularly damaging, as they introduce more dissolved oxygen into the solution with each cycle.
-
Diagnostic Workflow:
-
Centrifuge the solution to pellet the precipitate.
-
Carefully remove the supernatant.
-
Attempt to redissolve the precipitate in a fresh, deoxygenated solvent.
-
Analyze by LC-MS. The disulfide will have a mass of (2 × M - 2), where M is the mass of the parent thiol.
-
Q3: My compound has lost its biological activity in my assay. How can I confirm if degradation is the cause?
A: The thiol group is almost certainly essential for the compound's activity. Its oxidation to a disulfide or other form will alter its electronic and steric properties, abolishing its ability to interact with its target.
Figure 2: Troubleshooting workflow for loss of compound activity.
Best Practices for Preventing Degradation
Proactive measures are essential for maintaining the integrity of this compound in solution.
3.1 Solvent Selection and Preparation
The choice of solvent and its preparation are your first lines of defense.
| Solvent | Recommended Use | Pros | Cons & Mitigation |
| DMSO | Stock solutions | High solubility for many organics. | Can contain oxidizing impurities. Use high-purity, anhydrous grade. Store under inert gas. |
| DMF | Stock solutions, reactions | High solubility. | Can degrade to form amines, which are basic and promote oxidation. Use fresh, high-purity grade. |
| Ethanol/Methanol | Dilutions, some assays | Protic, can be buffered. | Must be thoroughly deoxygenated. Purity is critical. |
| Acetonitrile | HPLC, reactions | Aprotic, common for analysis. | Must be high-purity HPLC grade and deoxygenated. |
| Aqueous Buffers | Biological assays | pH control. | ALWAYS deoxygenate and add a chelating agent (e.g., EDTA). |
Experimental Protocol: Deoxygenating Solvents
-
Inert Gas Sparging (Most Common):
-
Place the solvent in a flask with a stir bar.
-
Insert a long needle or glass pipette connected to a source of high-purity Argon or Nitrogen gas. Ensure the tip is below the solvent surface.
-
Insert a second, shorter needle through the septum to act as a vent.
-
Bubble the gas through the solvent while stirring for 20-30 minutes.
-
Remove the needles and store the flask under a positive pressure of inert gas.
-
3.2 Critical Role of pH Control
Thiol oxidation is highly pH-dependent. The thiolate anion (R-S⁻), which predominates at higher pH, is far more susceptible to oxidation than the protonated thiol (R-SH).[4][5]
| pH Range | Stability Outlook | Rationale | Recommendation |
| < 6.0 | Good | Thiol (R-SH) form dominates. Oxidation is slow. | Ideal for storage and experiments. Use buffers like MES or Acetate. |
| 6.5 - 7.5 | Moderate to Poor | Significant thiolate (R-S⁻) population. High risk of rapid oxidation. | Work quickly. Use antioxidants. Tris buffer can be problematic. Consider HEPES. |
| > 8.0 | Very Poor | Thiolate (R-S⁻) form is dominant. Extremely rapid oxidation. | Avoid this pH range unless required by the reaction, and if so, use extreme anaerobic conditions. |
3.3 Storage and Handling Protocols
| Parameter | Recommendation | Rationale |
| Temperature | -80°C for long-term storage; -20°C for short-term. | Slows the kinetics of all degradation reactions.[6][7] |
| Atmosphere | Store all solutions (stock and working) under Argon or Nitrogen . | Oxygen is the primary driver of oxidative degradation.[4] |
| Aliquoting | Prepare single-use aliquots of stock solutions. | Avoids repeated freeze-thaw cycles which introduce oxygen and can cause degradation. |
| Light | Protect solutions from light using amber vials or by wrapping containers in foil. | Prevents photo-initiated oxidation. |
| Additives | Add EDTA (100 µM) to aqueous buffers. Consider adding TCEP (0.1-0.5 mM) as an antioxidant. | EDTA chelates catalytic metal ions. TCEP is a stable reducing agent that keeps the thiol in its reduced state.[8] |
Analytical Methods for Stability Assessment
Regularly verifying the purity of your compound is a cornerstone of good science.
4.1 RP-HPLC for Purity Analysis
Principle: This is the workhorse method for assessing purity. The parent thiol will have a characteristic retention time. Degradation products will typically appear as new peaks: disulfide dimers are usually less polar (longer retention time), while over-oxidized products (sulfinic/sulfonic acids) are more polar (shorter retention time).
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λ-max of the compound (determine this by running a UV-Vis scan).
-
Injection Volume: 10 µL.
-
Analysis: Integrate the peak areas. Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.
4.2 LC-MS for Identification of Degradants
Principle: Coupling liquid chromatography to a mass spectrometer allows for the definitive identification of the species present in your solution based on their mass-to-charge ratio (m/z).[9]
Protocol:
-
Use the same chromatographic conditions as the HPLC method.
-
Monitor the mass spectrometer in both positive and negative ion modes.
-
Expected Masses (M = mass of parent compound):
-
Parent Thiol: [M+H]⁺ or [M-H]⁻
-
Disulfide Dimer: [2M-2+H]⁺
-
Sulfenic Acid: [M+16+H]⁺
-
Sulfinic Acid: [M+32+H]⁺
-
Sulfonic Acid: [M+48+H]⁺
-
Hydrolyzed Product: [M+18+H]⁺
-
References
-
The role of thiols in antioxidant systems - PMC. National Center for Biotechnology Information. [Link]
-
Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways - PMC. National Center for Biotechnology Information. [Link]
-
The role of thiols in antioxidant systems. ResearchGate. [Link]
-
The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. National Center for Biotechnology Information. [Link]
-
Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. MDPI. [Link]
-
Handling thiols in the lab : r/chemistry. Reddit. [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC. National Center for Biotechnology Information. [Link]
-
Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole. PubMed. [Link]
-
Reagents & Solvents: How to Work with Thiols. University of Rochester Department of Chemistry. [Link]
-
Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole | Request PDF. ResearchGate. [Link]
-
Thiolated polymers: Stability of thiol moieties under different storage conditions. MDPI. [Link]
-
Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC. National Center for Biotechnology Information. [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Center for Biotechnology Information. [Link]
-
An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiol, benzoxazole-2-thiol, benzimidazoline-2-thione in water | Request PDF. ResearchGate. [Link]
-
Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC. National Center for Biotechnology Information. [Link]
-
Stability of thiol groups at different pH environments at 37°C. Notes:.... ResearchGate. [Link]
-
Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[9]).. ResearchGate. [Link]
-
Method Development and Stress Degradation Profile of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Studied by UV Spectroscopy. ResearchGate. [Link]
-
Efficient degradation of tylosin by Kurthia gibsonii TYL-A1: performance, pathway, and genomics study. PubMed. [Link]
Sources
- 1. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient degradation of tylosin by Kurthia gibsonii TYL-A1: performance, pathway, and genomics study - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in assays with 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
Welcome to the technical support resource for 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol (CAS: 155559-80-1). This guide, developed by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable results in your assays.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in experimental settings. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Question 1: Why am I observing significant variability in my IC50 or EC50 values across replicate plates or different experimental days?
Answer:
Inconsistent potency values are a common challenge and can often be traced back to the inherent chemical properties of this compound, specifically its thiol and benzoxazole moieties.
Causality:
-
Thiol Group Reactivity: The exocyclic thiol (-SH) group is nucleophilic and susceptible to oxidation. Over time, it can form disulfide bonds (dimers or mixed disulfides with other thiols in your assay medium, like cysteine or glutathione)[1][2]. This chemical modification alters the compound's structure and, consequently, its biological activity, leading to a time-dependent loss of the active species and variable results.
-
Solubility and Aggregation: Like many heterocyclic compounds used in drug discovery, this molecule may have limited aqueous solubility. If the compound precipitates out of solution in your assay buffer, the effective concentration will be lower and more variable than the nominal concentration, directly impacting the dose-response curve.
-
Assay Buffer Incompatibility: Components in your buffer could be reacting with the compound. For example, the stability of the benzoxazole ring can be pH-dependent, and some derivatives are known to be unstable towards hydrolysis[3].
Troubleshooting Protocol:
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions. We recommend preparing fresh solutions from solid material for each experiment or, at a minimum, for each new set of experiments.
-
Assess Compound Stability in Assay Buffer:
-
Prepare the compound at its highest assay concentration in your final assay buffer.
-
Incubate this solution for the duration of your experiment (e.g., 1 hour, 24 hours).
-
After incubation, visually inspect for precipitation. For a more quantitative measure, centrifuge the sample and measure the concentration of the supernatant using HPLC-UV. A decrease in concentration indicates precipitation or degradation.
-
-
Control for Thiol Oxidation: To determine if oxidation is the source of variability, consider adding a reducing agent to your assay buffer.
-
Dithiothreitol (DTT): Include DTT (typically 1-5 mM) in your assay buffer. DTT helps maintain the compound's thiol group in a reduced state[4]. If your results become more consistent in the presence of DTT, thiol oxidation is a likely culprit. Caution: DTT can interfere with some assay technologies and may reduce essential disulfide bonds in your target protein.
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is an alternative reducing agent that does not contain a thiol group and is less likely to interfere with certain assays[4].
-
-
Optimize Solvent Concentration: Ensure the final concentration of your DMSO (or other organic solvent) is consistent across all wells and is at a level that does not impact assay performance (typically ≤1%).
Question 2: My compound shows activity in a primary screen, but it appears to be a promiscuous inhibitor, hitting multiple unrelated targets. What is happening?
Answer:
Apparent promiscuity, especially from a thiol-containing compound, is a significant red flag for non-specific assay interference rather than selective biological activity.
Causality:
-
Thiol Reactivity and Covalent Modification: The thiol group can react non-specifically with cysteine residues on various proteins. This covalent modification can alter protein function, leading to apparent inhibition or activation that is not due to specific, high-affinity binding to a defined pocket[4].
-
Redox Cycling: Thiol-containing compounds can be redox-active. They may interfere with assays that rely on redox-sensitive reporters (e.g., luciferase) or assays conducted under conditions that promote oxidation, leading to the generation of reactive oxygen species (ROS) which can damage proteins non-specifically.
-
Compound Aggregation: At higher concentrations, poorly soluble compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition. This is a common mechanism for pan-assay interference compounds (PAINS).
Troubleshooting Workflow:
The following workflow can help you diagnose the root cause of promiscuous activity.
Caption: Troubleshooting workflow for promiscuous inhibition.
Experimental Steps:
-
DTT Competition Assay: As described previously, re-test your compound in the presence and absence of DTT. A significant rightward shift in the IC50 curve in the presence of DTT suggests that your compound's activity is dependent on its thiol group, likely through non-specific covalent interactions[4].
-
Detergent Counter-Screen: To test for aggregation, run the assay in the presence of a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01-0.1%). Aggregates are often disrupted by detergents, so a loss of activity in the presence of the detergent points to aggregation-based inhibition.
-
Direct Thiol Reactivity Assessment: Use a direct chemical assay, such as the Ellman's reagent (DTNB) assay, to confirm if your compound is reactive towards other thiols. A positive result here is strong evidence of potential assay interference[5]. See the detailed protocol in the "Protocols and Data" section below.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing stock solutions of this compound?
A: Due to its heterocyclic structure, this compound is expected to have low solubility in aqueous buffers. We recommend using 100% dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10-50 mM). For cellular assays, ensure the final concentration of DMSO in the culture medium is below 1% (v/v) to avoid solvent-induced toxicity or artifacts.
Q: How should I properly store the solid compound and its stock solutions?
A:
-
Solid Compound: Store the solid material in a tightly sealed container in a desiccator at 4°C or -20°C, protected from light and moisture to prevent degradation[6].
-
Stock Solutions: Aliquot DMSO stock solutions into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation of less soluble material. The thiol group is susceptible to air oxidation, which can occur over time even in frozen DMSO stocks[2][7]. For critical experiments, using a freshly prepared stock solution is the best practice.
Q: What are the potential mechanisms of action and interference for this compound class?
A: The benzoxazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial and receptor-modulating effects[8][9][10]. However, the presence of the 2-thiol group introduces a high potential for assay interference.
Potential Mechanisms of Interference:
Caption: Potential thiol-mediated assay interference pathways.
-
Covalent Modification: The compound can form mixed disulfides with cysteine residues on proteins, leading to non-specific inhibition or activation[4].
-
Disulfide Exchange: It can react with other thiol-containing molecules in the assay buffer, altering the compound's effective concentration and the buffer's redox potential[1].
-
Redox Cycling/Antioxidant Activity: Thiol compounds can act as antioxidants, which can interfere with assays that measure oxidative stress or have redox-sensitive readouts[11].
Protocols and Data
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 155559-80-1 | [12] |
| Molecular Formula | C₉H₉NO₃S₂ | [12] |
| Molecular Weight | 243.30 g/mol | [12] |
| Predicted Boiling Point | 442.7 ± 51.0 °C | [13] |
| Predicted Density | 1.53 ± 0.1 g/cm³ | [13] |
Protocol: Assessing Thiol Reactivity with Ellman's Reagent (DTNB)
This protocol allows for the direct measurement of your compound's reactivity towards a model thiol. A positive result indicates a high potential for thiol-based assay interference.[5]
Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
N-acetylcysteine (NAC) as a positive control thiol
-
Your test compound, this compound
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in your assay buffer.
-
Prepare a 10 mM stock solution of NAC in your assay buffer.
-
Prepare a 10 mM stock solution of your test compound in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add assay buffer, your test compound to a final concentration (e.g., 100 µM), and NAC to a final concentration (e.g., 100 µM).
-
Positive Control: Add assay buffer, DMSO (vehicle control), and NAC (100 µM).
-
Negative Control: Add assay buffer and your test compound (100 µM).
-
Blank: Add assay buffer and DMSO.
-
-
Reaction and Measurement:
-
Add DTNB to all wells to a final concentration of 500 µM to initiate the reaction. The total volume should be consistent (e.g., 200 µL).
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at 412 nm. The yellow product, 2-nitro-5-thiobenzoate (TNB), is formed when DTNB reacts with a free thiol.
-
-
Data Interpretation:
-
A decrease in the absorbance at 412 nm in the "Test Wells" compared to the "Positive Control" indicates that your compound has reacted with NAC, consuming the free thiols available to react with DTNB. This demonstrates the thiol reactivity of your compound.
-
References
-
ResearchGate. Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. [Link]
-
NCBI Bookshelf. Assay Interference by Chemical Reactivity - Assay Guidance Manual. [Link]
-
NIH PMC. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]
-
ACS Publications. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. [Link]
-
ResearchGate. SYNTHESIS, CHARACTERIZATION AND MICROBIAL STUDIES OF BENZOXAZOLE CLUBBED THIOL DERIVATIVES. [Link]
-
PubMed. Effects of thiol-reagents on [3H]alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid binding to rat telencephalic membranes. [Link]
-
MDPI. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
PubMed. Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist. [Link]
-
MDPI. 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. [Link]
-
ResearchGate. Thiol reactivity of the lead compounds was assessed using DTNB... [Link]
-
ResearchGate. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. [Link]
-
PubMed. Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. [Link]
-
PubChem. 5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol. [Link]
-
PubChem. 2-Mercaptobenzoxazole. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - AT [thermofisher.com]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 155559-80-1|5-(Ethylsulfonyl)benzo[d]oxazole-2-thiol|BLD Pharm [bldpharm.com]
- 13. This compound CAS#: 155559-80-1 [m.chemicalbook.com]
Technical Support Center: A-Z Guide for Concentration-Optimization of Novel Small Molecule Inhibitors
Introduction: The successful application of any novel small molecule, such as the hypothetical compound 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol, in a biological system hinges on the meticulous optimization of its working concentration. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical steps of determining an effective, non-toxic, and reproducible concentration range for uncharacterized inhibitors in cell-based assays. We will address common questions and troubleshooting scenarios, grounding our recommendations in established scientific principles to ensure the integrity and validity of your experimental outcomes.
Section 1: Foundational Steps & Initial Characterization
This section focuses on the essential preliminary work required before proceeding to cellular assays. Proper characterization of your compound is the bedrock of a successful optimization strategy.
Q1: I have a novel compound, this compound. Where do I even begin to determine a working concentration?
A1: With a novel compound, the first step is to establish its fundamental physicochemical properties, primarily its solubility and stability. These characteristics will dictate how you prepare stock solutions and the maximum achievable concentration in your aqueous assay buffer.
-
Solubility Testing: The journey begins with assessing your compound's solubility, which can be categorized as kinetic or thermodynamic.[1]
-
Kinetic Solubility is often more relevant for initial high-throughput screening. It measures the concentration at which a compound, dissolved in a concentrated organic stock (usually DMSO), precipitates when diluted into an aqueous buffer.[1][2] This is a crucial first pass to understand the practical concentration limits in your assays.[3]
-
Thermodynamic Solubility measures the maximum concentration of a compound that can be dissolved in a buffer at equilibrium.[2] This is often determined at later stages of drug development to optimize formulations.[2]
-
-
Stability Testing: It is vital to understand if your compound degrades under experimental conditions.[4] Forced degradation studies, exposing the compound to stress conditions like acid, base, heat, oxidation, and light, can reveal potential liabilities.[1][5]
Protocol: Basic Kinetic Solubility Assessment
-
Stock Solution: Prepare a high-concentration stock solution, for example, 10 mM, in 100% dimethyl sulfoxide (DMSO).[1]
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of your stock solution in DMSO.
-
Aqueous Dilution: Add your aqueous assay buffer (e.g., PBS, pH 7.4) to each well, ensuring the final DMSO concentration is consistent and low (typically ≤1%).[1]
-
Incubation: Shake the plate for a set period (e.g., 2 hours) at room temperature.[1]
-
Observation: Visually inspect for precipitation. For a more quantitative measure, use a nephelometer to detect light scattering from precipitated particles.[1] The concentration just before a significant increase in turbidity is your approximate kinetic solubility limit.
Q2: How do I prepare and store my stock solution of this compound?
A2: The choice of solvent and storage conditions is critical for maintaining the integrity of your compound.
-
Solvent Selection: DMSO is the most common solvent for initial in vitro studies due to its ability to dissolve a wide range of organic molecules.[3] However, always verify that your compound is fully dissolved.
-
Stock Concentration: A concentration of 10-20 mM is standard. Higher concentrations can sometimes lead to precipitation upon freezing and thawing.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light if the compound is found to be photosensitive.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | High dissolving power for many organic small molecules.[3] |
| Stock Concentration | 10-20 mM | A practical range for serial dilutions into assay media. |
| Storage Temperature | -20°C or -80°C | Minimizes chemical degradation over time. |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles that can degrade the compound or cause it to fall out of solution. |
| Final DMSO in Assay | < 0.5% (ideally < 0.1%) | High concentrations of DMSO can be toxic to cells and may affect experimental results. |
Section 2: Designing the Dose-Response Experiment
Once you have a stable, soluble stock solution, the next step is to determine its biological activity across a range of concentrations.
Q3: What concentration range should I test in my initial cell-based assay?
A3: For a completely uncharacterized compound, a broad concentration range spanning several orders of magnitude is recommended.[6] A common starting point is a log or half-log dilution series from 100 µM down to 1 nM.[6] This wide net helps to identify the potency range without making prior assumptions.
Workflow for Initial Dose-Response Screening
Caption: Workflow for an initial dose-response experiment.
Q4: What are the essential controls for my dose-response experiment?
A4: Rigorous controls are non-negotiable for interpreting your data accurately.[6][7]
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This is your 0% inhibition control and accounts for any solvent-induced effects.[8]
-
Untreated Control: Cells that receive no treatment. This provides a baseline for normal cell health and activity.[6]
-
Positive Control: A known inhibitor of your target or pathway. This confirms that your assay system is responsive and working as expected.[6]
-
Blank Control: Wells containing only media and your assay reagent. This establishes the background signal of your assay.
Q5: How do I determine the IC50 value, and what does it really mean?
A5: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of a biological or biochemical process by 50%.[9] It is determined by fitting your dose-response data to a sigmoidal curve (four-parameter logistic model).[10]
It's crucial to understand that the IC50 is a measure of the functional strength of an inhibitor under specific experimental conditions. It is not a direct measure of binding affinity (which is represented by the dissociation constant, Ki).[9] The IC50 value for a compound can vary between experiments depending on factors like cell density, substrate concentration, and incubation time.
Section 3: Troubleshooting & Advanced Optimization
This section addresses common problems encountered during concentration optimization and provides strategies to refine your results.
Q6: My dose-response curve looks unusual (e.g., it's not sigmoidal, or it has a "U" shape). What could be wrong?
A6: Atypical curve shapes can indicate a variety of issues.
-
Steep or Shallow Curves: A very steep curve might suggest compound precipitation at higher concentrations or a cooperative inhibition mechanism. A shallow curve could indicate weak inhibition or off-target effects at different concentrations.
-
U-Shaped (Hormetic) Curve: This is often seen when a compound is toxic at high concentrations, leading to a decrease in the measured signal that is unrelated to the target inhibition. For example, in a luciferase reporter assay, high concentrations might kill the cells, reducing the luciferase signal and mimicking inhibition.
-
No Inhibition Observed:
-
Concentration Too Low: Your testing range may be entirely below the effective concentration.
-
Compound Instability: The compound may be degrading in the culture medium.
-
Solubility Issues: The compound may have precipitated out of solution.
-
Compound Inactivity: The compound may simply be inactive against your target in a cellular context.
-
Troubleshooting Strategy: The Counter-Screen
To distinguish true target inhibition from artifacts like cytotoxicity, perform a counter-screen. A crucial counter-screen is a simple cell viability assay (e.g., MTT, MTS, or ATP-based assays like CellTiter-Glo®).[11]
Logic for Cytotoxicity Counter-Screening
Caption: Interpreting results from a cytotoxicity counter-screen.
Q7: How can I be more confident that the effect I'm seeing is due to inhibition of my specific target and not an off-target effect?
A7: This is a critical question in drug development. Several strategies can increase your confidence:
-
Orthogonal Assays: Test your compound in a different assay that measures the same biological endpoint but uses a different technology.[12] For example, if your primary screen was a reporter gene assay, an orthogonal assay might be a Western blot for a downstream phosphorylated protein.
-
Selectivity Profiling: Screen your compound against a panel of related targets (e.g., a kinase panel if your compound is a kinase inhibitor).[13] This helps to determine if the compound is selective for your target of interest.
-
Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) to confirm that your compound is physically binding to the target protein inside the cells.
-
Use of Multiple Cell Lines: Test your compound in cell lines that express the target at different levels or in a knockout/knockdown cell line that lacks the target.[6] A specific inhibitor should show reduced or no activity in the absence of its target.[14]
Q8: What is the "therapeutic window" or "assay window," and how do I optimize it?
A8: The assay window refers to the difference between the signal of your positive control (or maximum inhibition) and your negative/vehicle control.[7] A larger window provides more statistical power to detect hits.
Optimization Strategies:
-
Cell Seeding Density: Titrate the number of cells seeded per well. Too few cells may yield a weak signal, while too many can lead to overgrowth and artifacts.[7][15]
-
Incubation Time: The optimal time for treatment can vary. Some effects are rapid, while others require longer incubation. Perform a time-course experiment (e.g., 6, 24, 48 hours) to find the point of maximum effect.
-
Reagent Concentration: Ensure concentrations of assay reagents (e.g., substrate for an enzyme assay) are optimal and not rate-limiting.[16]
By systematically addressing these questions and following the proposed workflows, researchers can confidently establish an optimal and scientifically valid concentration for their novel inhibitors, paving the way for meaningful and reproducible experimental results.
References
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). European Pharmaceutical Review. Retrieved from [Link]
-
Solubility, Dissolution, and Stability Studies of Pharmaceuticals. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022, February 10). ACS Publications. Retrieved from [Link]
-
Stability and Solubility Studies. (n.d.). Crystal Pharmatech Co., Ltd. Retrieved from [Link]
-
IC50 Determination. (n.d.). edX. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Retrieved from [Link]
-
How to calculate IC50 values of an inhibitor in a sample? (2018, September 13). ResearchGate. Retrieved from [Link]
-
Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare. Retrieved from [Link]
-
A troubleshooting guide to microplate-based assays. (n.d.). Mettler-Toledo International Inc. Retrieved from [Link]
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024, November 1). National Center for Biotechnology Information. Retrieved from [Link]
-
Identification of novel small molecule inhibitors of centrosome clustering in cancer cells. (n.d.). SpringerLink. Retrieved from [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022, May 5). bioRxiv. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. (2023, March 1). JoVE. Retrieved from [Link]
-
Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. Retrieved from [Link]
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022, February 24). PubMed. Retrieved from [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. Retrieved from [Link]
-
In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. (2023, February 24). YouTube. Retrieved from [Link]
-
Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. (2012, October 10). PubMed Central. Retrieved from [Link]
-
10 Tips for Successful Cell Based Assays. (2023, October 28). FDCELL. Retrieved from [Link]
-
Assay Guidance Manual. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Truly Effective Cell Assay Design. (2023, January 23). a4cell. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information. Retrieved from [Link]
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- 16. Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Benzoxazole Derivatives
Welcome to the Technical Support Center for the synthesis of benzoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Benzoxazoles are a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active molecules.[1][2][3][4][5] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your synthetic endeavors.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of benzoxazole derivatives in a question-and-answer format.
FAQ 1: My benzoxazole synthesis is resulting in a low yield. What are the common culprits?
Low yields are a frequent challenge in benzoxazole synthesis and can often be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes and Solutions:
-
Purity of Starting Materials: The purity of your starting materials, particularly the 2-aminophenol and the carboxylic acid or aldehyde, is paramount. Impurities can act as catalysts for side reactions or inhibit the desired transformation.[6][7]
-
Troubleshooting Step: Assess the purity of your starting materials using techniques like melting point analysis or spectroscopy. If impurities are detected, purify the reagents by recrystallization or distillation before use.[7]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that significantly influence the reaction outcome.[6][8]
-
Troubleshooting Step: If the reaction is not proceeding to completion, consider incrementally increasing the temperature.[7] Some solvent-free reactions may require temperatures up to 130-200°C to achieve high yields.[1][9] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. The choice of solvent can also be critical; screening a variety of solvents with different polarities may be necessary to find the ideal conditions for your specific substrates.[8]
-
-
Catalyst Inactivity or Inappropriate Choice: If you are employing a catalyst, its activity and suitability for the specific transformation are crucial.
-
Troubleshooting Step: Ensure your catalyst is active and has been stored correctly, especially if it is sensitive to air or moisture.[6] In some cases, a slight increase in catalyst loading can improve the conversion rate.[6] The choice of catalyst itself is also a key factor, with options ranging from Brønsted and Lewis acids to various metal catalysts, each with its own advantages depending on the substrates and desired reaction conditions.[9][10][11]
-
-
Inefficient Purification: Significant product loss can occur during the work-up and purification stages.[6]
-
Troubleshooting Step: Optimize your purification strategy. Column chromatography is a common and effective method for purifying benzoxazoles.[6] Careful selection of the solvent system for chromatography is essential to achieve good separation. Recrystallization is another effective purification technique for solid products.[12]
-
FAQ 2: I am observing the formation of significant side products. What are they, and how can I minimize them?
The formation of side products is a common reason for low yields and complex purification profiles. Understanding the potential side reactions is key to mitigating their occurrence.
Common Side Products and Mitigation Strategies:
-
Incomplete Cyclization Leading to Schiff Base or Amide Intermediates: A frequent pitfall is the formation of a stable intermediate that fails to cyclize. In syntheses involving a 2-aminophenol and an aldehyde, the intermediate Schiff base may be isolated instead of the desired benzoxazole.[6][7] Similarly, when using a carboxylic acid, the initial N-acylated 2-aminophenol (an amide) may not cyclize efficiently.
-
Causality: The cyclization step often requires overcoming a significant activation energy barrier. Insufficient temperature or an inappropriate catalyst may not provide the necessary energy for the intramolecular ring closure.
-
Mitigation:
-
Increase Reaction Temperature: Higher temperatures can provide the energy needed for the cyclization to proceed.[7]
-
Optimize Catalyst: The addition of a suitable acid or base catalyst can facilitate the cyclization by activating the functional groups involved. For instance, an acid catalyst can protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the 2-aminophenol.[9]
-
Use of Dehydrating Agents: In some cases, the explicit removal of water, a byproduct of the cyclization, can drive the equilibrium towards the product.
-
-
-
Polymerization: Under harsh conditions, such as high temperatures or the presence of strong acids or bases, the starting materials or intermediates can undergo polymerization, leading to intractable tars and low yields of the desired product.[6][7]
-
Causality: The reactive functional groups in the starting materials can participate in intermolecular reactions, leading to the formation of polymer chains.
-
Mitigation:
-
Careful Control of Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Gradual Addition of Reagents: In some cases, the slow addition of one reactant to the other can help to maintain a low concentration of reactive intermediates and minimize polymerization.
-
-
-
Oxidation of 2-Aminophenol: 2-Aminophenols are susceptible to air oxidation, which can lead to the formation of colored impurities and a decrease in the yield of the desired benzoxazole.[7]
FAQ 3: My reaction seems to have stalled and is not going to completion. What should I do?
A stalled reaction can be frustrating, but there are several steps you can take to encourage it to proceed.
Troubleshooting a Stalled Reaction:
-
Verify Reagent Stoichiometry: Double-check that the molar ratios of your reactants are correct. In some instances, using a slight excess of one of the reactants can help to drive the reaction to completion.[7]
-
Check Catalyst Activity: If you are using a catalyst, it may have become deactivated over time or due to impurities in the reaction mixture.
-
Solution: Adding a fresh portion of the catalyst can sometimes restart a stalled reaction.[7]
-
-
Increase Reaction Temperature: The reaction may simply require more energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature while monitoring the progress by TLC.[7]
-
-
Solvent Effects: The solvent may not be optimal for the reaction.
-
Solution: If possible, consider carefully removing the current solvent and replacing it with a higher-boiling solvent to facilitate the reaction at a higher temperature. Polar aprotic solvents like DMF and DMSO can often stabilize charged intermediates and accelerate cyclization.[8]
-
Experimental Protocols
Here are detailed protocols for common methods of benzoxazole synthesis.
Protocol 1: Direct Condensation of 2-Aminophenol and a Carboxylic Acid using Polyphosphoric Acid (PPA)
This is a classic and effective method for the synthesis of 2-substituted benzoxazoles.
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube, add polyphosphoric acid (PPA) (a sufficient amount to ensure good stirring).
-
Heat the PPA to 60°C with stirring.
-
Add the 2-aminophenol (1.0 eq) and the carboxylic acid (1.0 eq) to the warm PPA.
-
Increase the temperature to 120-150°C and stir for 2-4 hours, monitoring the reaction by TLC.[13]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This method offers a rapid and environmentally friendly approach to benzoxazole synthesis.[1]
Procedure:
-
In a microwave-safe vessel, combine the 2-aminophenol (1.0 mmol) and the desired carboxylic acid or aldehyde (1.0 mmol).
-
Thoroughly mix the reactants with a spatula.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes.[1]
-
Monitor the reaction progress by TLC.
-
After cooling, dissolve the reaction mixture in an appropriate organic solvent.
-
Purify the product using column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole from 2-Aminophenol and Benzaldehyde.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 | 5 | 98 | [9][10] |
| p-Toluenesulfonic acid (p-TsOH) | Microwave | - | - | - | [10] |
| Samarium triflate | Aqueous medium | Room Temp | - | - | [14][15] |
| Fe3O4@SiO2-SO3H | Solvent-free | 50 | 0.75 | 89 | [16][17] |
| Copper(II) oxide nanoparticles | DMSO | - | - | - | [14] |
Visualizations
General Mechanism of Benzoxazole Formation
The synthesis of benzoxazoles from 2-aminophenols and carboxylic acids or their derivatives generally proceeds through an initial acylation or condensation followed by an intramolecular cyclization and dehydration.
Caption: General reaction pathway for benzoxazole synthesis.
Troubleshooting Workflow for Low Yields
A logical workflow can help to systematically address the issue of low product yield.
Caption: A workflow for troubleshooting low yields.
References
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.).
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. (2025). BenchChem.
- Solvent effects and selection for benzoxazole form
- Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887.
- Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. (2025). BenchChem.
- A Comparative Guide to Catalysts for Benzoxazole Synthesis. (2025). BenchChem.
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1098-1106.
- Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024).
- A general mechanism for benzoxazole synthesis. (n.d.).
- Process for the purification of substituted benzoxazole compounds. (2006).
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry.
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. (2025). BenchChem.
- The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. (2020). PubMed Central.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019).
- Mechanism for the formation of benzoxazole. (n.d.).
- Soni, S., et al. (2023).
- Mohammed, A. A., et al. (2016). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 1253-1261.
- Synthesis of Benzoxazoles. (2022). ChemicalBook.
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021).
- 8 questions with answers in BENZOXAZOLES | Science topic. (n.d.).
- A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). PubMed.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PubMed Central.
- Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024).
- Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. (n.d.).
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019).
- The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflamm
- SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI.
- Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024). Semantic Scholar.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activ
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). PubMed Central.
- Benzoxazole derivatives: design, synthesis and biological evalu
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- 4. researchgate.net [researchgate.net]
- 5. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
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Technical Support Center: Purification of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
Welcome to the dedicated technical support guide for the purification of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. The following troubleshooting guide and frequently asked questions (FAQs) are based on the compound's chemical properties and established purification principles for related heterocyclic and sulfonyl-containing molecules.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the work-up and purification of this compound in a question-and-answer format.
Question 1: My crude product is a dark, oily residue after synthesis, not the expected solid. What are the likely causes and how can I resolve this?
Answer:
An oily or deeply colored crude product typically points to several potential issues: the presence of unreacted starting materials, formation of colored by-products, or residual high-boiling solvents. The synthesis of benzoxazole-2-thiols often involves reacting a substituted 2-aminophenol with carbon disulfide in the presence of a base.[1][2]
-
Causality:
-
Incomplete Reaction: Unreacted 2-amino-4-(ethylsulfonyl)phenol can remain, contributing to the impure mixture.
-
Side Reactions: Carbon disulfide can react with the base or solvent at elevated temperatures, forming colored impurities.
-
Oxidation: The thiol (-SH) group is susceptible to oxidation, especially at high temperatures or in the presence of air, leading to the formation of disulfides (-S-S-), which are often colored and can hinder crystallization.[3][4][5]
-
Residual Solvent: High-boiling point solvents like DMF or DMSO, if used during the reaction, can be difficult to remove and may keep the product from solidifying.
-
-
Recommended Troubleshooting Protocol:
-
Initial Solvent Removal: Ensure the reaction solvent is thoroughly removed under reduced pressure. If a high-boiling solvent was used, consider an aqueous work-up.
-
Aqueous Wash: Dissolve the oily residue in a suitable organic solvent like ethyl acetate. Wash this solution sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again.
-
Trituration: Attempt to induce crystallization by adding a non-polar solvent (e.g., hexanes or diethyl ether) to the concentrated oil and scratching the side of the flask with a glass rod. This process, known as trituration, can often crash out the desired product, leaving impurities in the solvent.
-
Charcoal Treatment: If the color persists, you can dissolve the crude product in a suitable solvent (e.g., ethanol or acetone) and add a small amount of activated charcoal. Heat the mixture gently for 10-15 minutes, then filter through a pad of Celite to remove the charcoal and adsorbed colored impurities.[1] Note that this may lead to some product loss.
-
Question 2: After recrystallization, my product's purity by HPLC is still below 98%, and I see a closely eluting impurity. What is this impurity and how can I remove it?
Answer:
A closely eluting impurity often suggests the presence of a structurally similar compound, such as an isomer or a by-product from a competing reaction pathway.
-
Causality:
-
Isomeric Impurity: Depending on the synthesis of the starting material, 2-amino-4-(ethylsulfonyl)phenol, there could be a regioisomer present, such as 2-amino-5-(ethylsulfonyl)phenol. This isomer would likely cyclize to form the corresponding isomeric benzoxazole-2-thiol, which would have very similar polarity and chromatographic behavior.
-
N-Alkylated By-product: If an alkylating agent was present or formed in situ, the nitrogen of the benzoxazole ring could be alkylated, leading to a closely related impurity.
-
Over-Sulfonylation: If the sulfonyl group was introduced in a late-stage synthesis, there is a possibility of di-sulfonated by-products.
-
-
Recommended Purification Strategy:
-
Optimize Recrystallization: The choice of solvent is critical. A single solvent may not be sufficient. Experiment with a two-solvent system. Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., acetone, ethyl acetate, or isopropanol) where it is highly soluble, and then slowly add a "poor" anti-solvent (e.g., hexanes, heptane, or water) until the solution becomes turbid.[6] Allow it to cool slowly to promote the formation of pure crystals.
-
Flash Column Chromatography: If recrystallization fails, flash column chromatography is the most effective method for separating closely related compounds.[7] Given the polarity of the sulfonyl and thiol groups, a silica gel stationary phase is appropriate.
-
Solvent System (Eluent): Start with a non-polar solvent system and gradually increase the polarity. A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-60%) is a good starting point.
-
TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system will show good separation (ΔRf > 0.2) between your product and the impurity.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it dry onto the column for better resolution.
-
-
| Technique | Recommended Solvent System (Starting Point) | Key Considerations |
| Recrystallization | Isopropanol/Water; Acetone/Hexanes; Ethyl Acetate/Heptane | Slow cooling is crucial for high purity crystals. |
| Flash Chromatography | Hexanes/Ethyl Acetate Gradient (e.g., 9:1 to 1:1) | Use TLC to determine the optimal eluent composition before running the column. |
Purification Workflow Decision Diagram
The following diagram outlines a logical workflow for the purification of this compound.
Caption: Decision workflow for purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing purified this compound to prevent degradation?
A1: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides. To ensure long-term stability, the purified compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at low temperatures. Storage at -20°C is recommended for long-term stability.[5][8] Avoid repeated freeze-thaw cycles, which can degrade thiol compounds.[5]
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques should be used:
-
Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing purity. A single sharp peak indicates high purity.
-
Identity:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. The presence of the sulfonyl group and the specific substitution pattern on the benzoxazole ring can be verified.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₉H₉NO₃S₂ has a molecular weight of 243.3 g/mol ).[9]
-
Melting Point: A sharp melting point range is a good indicator of purity.
-
Q3: Can I use reversed-phase chromatography for this compound?
A3: Yes, reversed-phase chromatography (e.g., using a C18 column) is a viable option, especially for analytical purposes (HPLC). For preparative purification, it can be effective but may require the use of buffers. Since the thiol group is weakly acidic, its ionization state can affect peak shape. Using a mobile phase with a buffer (e.g., ammonium acetate or formic acid) can help to ensure consistent ionization and sharp, symmetrical peaks.[10]
References
-
Bernkop-Schnürch, A., Hornof, M. D., & Kast, C. E. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339. Available from: [Link]
-
van Seeventer, P. B., Weenen, H., Winkel, C., & Kerler, J. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292-4295. Available from: [Link]
-
Erel, O., & Neselioglu, S. (2021). Effects of storage conditions on thiol disulfide homeostasis. Bibliomed, 28(2), 1-5. Available from: [Link]
-
International Journal of Pharmacy and Pharmaceutical Research. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. IJPPR. Available from: [Link]
-
Nishi, H., & Takahashi, M. (1985). Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. Analytical Chemistry, 57(1), 309-313. Available from: [Link]
- Google Patents. (2006). Process for the purification of substituted benzoxazole compounds.
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Available from: [Link]
-
Belhouchet, M., Youssef, C., Ben Ammar, H., & Ben Salem, R. (2013). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. X-ray Structure Analysis Online, 29, 35-36. Available from: [Link]
-
JETIR. (2018). GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION. Journal of Emerging Technologies and Innovative Research. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Available from: [Link]
-
Kumar, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Science OA, 4(9), FSO331. Available from: [Link]
- Google Patents. (1963). Method for removing thiol-contaminants from thioether solutions.
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Available from: [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound CAS#: 155559-80-1 [m.chemicalbook.com]
- 10. biotage.com [biotage.com]
Technical Support Center: 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol (GSK2606414)
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol, widely known in the scientific literature as GSK2606414. This guide is designed for researchers, scientists, and drug development professionals to provide expert insight into the effective use of this potent PERK inhibitor. Our goal is to equip you with the knowledge to anticipate, identify, and troubleshoot potential experimental challenges, particularly those arising from off-target effects, ensuring the integrity and validity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for GSK2606414?
GSK2606414 is a highly potent, ATP-competitive inhibitor of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[1][2] PERK is a critical sensor of endoplasmic reticulum (ER) stress, a state triggered by the accumulation of unfolded or misfolded proteins.[3][4] Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This action leads to a global attenuation of protein synthesis to reduce the load on the ER, while paradoxically promoting the translation of specific stress-response mRNAs, most notably Activating Transcription Factor 4 (ATF4).[3][5] By inhibiting PERK's kinase activity, GSK2606414 is designed to prevent eIF2α phosphorylation and block this key branch of the Unfolded Protein Response (UPR), making it a valuable tool for studying ER stress in cancer, neurodegeneration, and metabolic diseases.[3][4][5]
Q2: What are the most significant and well-documented off-target effects of GSK2606414?
The most critical off-target activity of GSK2606414 is the potent inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) .[6][7][8] This is a crucial consideration because RIPK1 is a key mediator of cell death (apoptosis and necroptosis) and inflammatory signaling, particularly in the TNF-α pathway.[6][7][8] This off-target inhibition can lead to misinterpretation of experimental results, especially in studies focused on cell viability and inflammation, where the observed effects may be independent of PERK inhibition.[7][8] Other studies have noted inhibitory effects on kinases such as cKIT, although this is less commonly reported as a confounding factor.[9]
Q3: How can I maintain selectivity for PERK and minimize off-target effects in my experiments?
Maintaining selectivity is paramount and is primarily achieved by controlling the compound's concentration. GSK2606414 inhibits PERK with much higher potency than RIPK1. A thorough dose-response experiment is essential for every new cell line and experimental setup.
-
Start Low: Begin with concentrations at or slightly above the cellular IC50 for PERK inhibition (typically in the range of 50-250 nM for downstream effects) and titrate upwards.[10][11]
-
Establish a Therapeutic Window: Determine the lowest concentration that provides robust inhibition of PERK signaling (e.g., measured by p-eIF2α or ATF4 levels) without engaging RIPK1-dependent pathways.
-
Avoid High Micromolar Concentrations: Using concentrations in the high micromolar range significantly increases the risk of engaging off-targets like RIPK1.[5][8]
Data Summary: Inhibitor Potency
The following table summarizes the reported potency of GSK2606414 against its primary target and key off-target. Note that IC50 values can vary significantly between cell-free biochemical assays and cell-based assays.
| Target | Assay Type | Reported IC50 | Reference |
| PERK | Cell-Free (Kinase Activity) | 0.4 nM | [1][2] |
| PERK | Cellular (p-eIF2α) | ~20 nM | [10] |
| PERK | Cellular (Downstream: ATF4/CHOP) | 50 - 250 nM | [10] |
| RIPK1 | Cell-Free (Kinase Activity) | 18.2 nM | [8] |
| RIPK1 | Cellular (TNF-induced Necroptosis) | 6.3 - 7.3 µM | [8] |
Troubleshooting Guide: Addressing Specific Experimental Issues
Issue 1: I'm observing higher-than-expected or rapid cell death that doesn't correlate with ER stress levels.
-
Plausible Cause: You are likely observing a phenotype driven by the off-target inhibition of RIPK1.[6][7] In certain cellular contexts, such as stimulation with TNF-α in the presence of caspase inhibitors, RIPK1 kinase activity is essential for inducing necroptosis. Inhibition of RIPK1 by GSK2606414 can be potently protective in these scenarios, confounding results where you expect PERK inhibition to promote cell death under chronic ER stress.[6][8]
-
Troubleshooting Workflow:
-
Re-evaluate Concentration: Immediately perform a dose-response experiment. Reduce the concentration of GSK2606414 to the lowest level that still effectively inhibits p-eIF2α.
-
Use Orthogonal Controls:
-
Pharmacological Control: Compare the effect of GSK2606414 with a structurally distinct PERK inhibitor (e.g., AMG44) and a selective RIPK1 inhibitor (e.g., Necrostatin-1s). If the unexpected cell death phenotype is replicated by the RIPK1 inhibitor but not the other PERK inhibitor, your effect is likely off-target.[8]
-
Genetic Control: The gold standard is to use PERK knockout or siRNA/shRNA knockdown cells. If the phenotype observed with GSK2606414 is not replicated in PERK-deficient cells, it strongly points to an off-target mechanism.[9]
-
-
Pathway Analysis: Perform western blotting to simultaneously probe both pathways. Check for inhibition of PERK activity (reduced p-eIF2α) and inhibition of TNF-α-induced signaling (e.g., reduced phosphorylation of IκBα or complex IIb formation).[8]
-
Issue 2: The phenotype I see with GSK2606414 is stronger or different than what I observe with PERK siRNA.
-
Plausible Cause: This is a classic indicator of an off-target effect. While siRNA reduces the total protein level of PERK, GSK2606414 inhibits its enzymatic activity. A discrepancy suggests the compound is modulating one or more other kinases in your system that contribute to the observed phenotype.[9][12]
-
Troubleshooting Workflow:
-
Confirm Knockdown Efficiency: First, ensure your PERK knockdown is efficient and stable at the protein level via Western blot at the time of the experiment.
-
Perform Combination Treatment: Treat PERK knockdown cells with GSK2606414. If the compound still produces an effect in the absence of its primary target, the effect is definitively off-target.
-
Consider Kinome Profiling: For critical findings, consider running a broad kinase screen (e.g., KinomeScan™) with GSK2606414 at your working concentration to identify other potential targets in your specific cellular model.[10]
-
Issue 3: I am seeing paradoxical activation of the ATF4 reporter or downstream ISR genes, even though PERK is inhibited.
-
Plausible Cause: The Integrated Stress Response (ISR) is controlled by four known eIF2α kinases: PERK, GCN2, PKR, and HRI. While GSK2606414 is highly selective for PERK, some reports indicate that at higher concentrations, certain PERK inhibitors can paradoxically activate the ISR via GCN2.[5] This can occur if the compound interferes with ATP binding to GCN2, leading to its activation.
-
Troubleshooting Workflow:
-
Dose-Response Analysis: Carefully check if this paradoxical activation is concentration-dependent. It may only appear at higher concentrations where off-target effects are more likely.
-
Analyze Other eIF2α Kinases: Use phospho-specific antibodies to check for the activation of GCN2 or other eIF2α kinases in your system upon treatment with GSK2606414.
-
Use GCN2 Controls: If GCN2 activation is suspected, use a GCN2 inhibitor or GCN2 knockout/knockdown cells as a control to see if the paradoxical ATF4 activation is abrogated.
-
Visualizing On-Target vs. Off-Target Pathways
The following diagram illustrates the primary on-target PERK pathway and the critical off-target RIPK1 pathway, both of which can be modulated by GSK2606414.
Caption: On-target (UPR) vs. Off-target (TNF-α) pathways of GSK2606414.
Experimental Protocols
Protocol 1: Western Blot Analysis for On-Target and Off-Target Engagement
This protocol allows for the simultaneous assessment of PERK pathway inhibition and potential off-target effects on the TNF-α/NF-κB pathway.
Materials:
-
Cell line of interest
-
GSK2606414, Necrostatin-1s (RIPK1 inhibitor control)
-
ER stress inducer (e.g., Thapsigargin, Tunicamycin)
-
TNF-α
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary Antibodies: anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-p-IκBα (Ser32), anti-IκBα, anti-Actin or Tubulin (loading control)
-
Secondary Antibodies (HRP-conjugated)
-
ECL substrate
Procedure:
-
Cell Seeding: Plate cells to reach 70-80% confluency at the time of the experiment.
-
Pre-treatment: Pre-treat cells with a dose range of GSK2606414 (e.g., 50 nM, 250 nM, 1 µM, 5 µM) or control inhibitors (e.g., 10 µM Nec-1s) for 1-2 hours.
-
Stimulation:
-
For On-Target (PERK): Add an ER stress inducer (e.g., 300 nM Thapsigargin) for a designated time (e.g., 2-4 hours for p-eIF2α, 6-8 hours for ATF4).
-
For Off-Target (RIPK1/NF-κB): Add TNF-α (e.g., 20 ng/mL) for 15-30 minutes to assess p-IκBα.
-
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Quantification & SDS-PAGE: Determine protein concentration (BCA assay), normalize samples, and run SDS-PAGE followed by transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash, incubate with secondary antibodies, and develop with ECL.
-
Analysis: Quantify band intensities. A successful on-target effect will show a dose-dependent decrease in Thapsigargin-induced p-eIF2α and ATF4. An off-target effect may be indicated by a decrease in TNF-α-induced p-IκBα at higher concentrations.
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence of steps to diagnose unexpected experimental outcomes.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- BenchChem Technical Support. (n.d.). Troubleshooting Perk-IN-6 off-target effects. BenchChem.
- McNulty, R., et al. (n.d.). The PERK Inhibitor GSK2606414 Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism. National Institutes of Health.
- Moreno, J. A., et al. (2013). GSK2606414 inhibits PERK phosphorylation and blocks eIF2a-P–mediated... ResearchGate.
- Apollomics, Inc. (2025). Preclinical development of APL-045: A selective PERK inhibitor targeting ER stress pathways in cancer. AACR Journals.
- Rojas-Rivera, D., et al. (2017). When PERK inhibitors turn out to be new potent RIPK1 inhibitors: Critical issues on the specificity and use of GSK2606414 and GSK2656157. ResearchGate.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.
- BenchChem Technical Support. (n.d.). Technical Support Center: Troubleshooting Kinase Assays. BenchChem.
- Ciocanel, M. V., et al. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- Rojas-Rivera, D., et al. (2017). When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157. PubMed Central.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Patsnap. (2024). What are PERK inhibitors and how do they work?. Patsnap Synapse.
- Selleck Chemicals. (n.d.). GSK2606414 | PERK Inhibitor. Selleckchem.
- Santa Cruz Biotechnology. (n.d.). PERK Inhibitors. SCBT.
- MedchemExpress. (n.d.). GSK2606414 | PERK Inhibitor. MCE.
- ResearchGate. (n.d.). Effect of GSK2606414 (GSK, PERK inhibitor) on cell viability and ER stress pathway gene expression...
- Ge, H., et al. (2017). Effects of GSK2606414 on cell proliferation and endoplasmic reticulum stress‑associated gene expression in retinal pigment epithelial cells. Spandidos Publications.
- Ge, H., et al. (2017). Effects of GSK2606414 on Cell Proliferation and Endoplasmic Reticulum stress‑associated Gene Expression in Retinal Pigment Epithelial Cells. PubMed.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are PERK inhibitors and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PERK Inhibitor GSK2606414 Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Confirmation of Synthesized 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
To: Researchers, Scientists, and Drug Development Professionals
From: The Senior Application Scientist Desk
Subject: A Practical Guide to Confirming the Purity of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiolIn the synthesis of novel compounds for drug discovery and development, establishing the purity of the target molecule is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can significantly impact biological activity, toxicity, and the reproducibility of experimental results. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common issues encountered during the purity verification of this compound.
Frequently Asked Questions & Troubleshooting
stability testing protocol for 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol under different conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol. This guide provides in-depth technical protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity of your stability testing studies. The stability of a drug substance is a critical quality attribute that provides evidence on how its quality varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This document is designed to be a practical resource, grounded in scientific principles and regulatory expectations, to help you design and execute a robust stability testing program.
Understanding the Molecule: Potential Stability Hotspots
This compound is a heterocyclic compound featuring several functional groups that can be susceptible to degradation. A proactive understanding of these "hotspots" is crucial for designing a comprehensive stability study.
-
Benzoxazole Core: This fused ring system is generally aromatic and relatively stable.[2] However, extreme pH conditions or oxidative stress could potentially lead to ring-opening reactions.
-
Thiol Group (-SH): The thiol group is highly susceptible to oxidation, which can lead to the formation of disulfides (dimers) or further oxidation to sulfonic acids. This is a primary area of concern for stability.
-
Ethylsulfonyl Group (-SO₂CH₂CH₃): Sulfonamides are generally resistant to metabolic cleavage, however, electron-deficient aryl sulfonamides can be susceptible to metabolic hydrolysis.[3] While not a metabolic study, this suggests a potential for hydrolytic instability under certain chemical conditions. Sulfonamides are also known to be fairly stable at acidic pH but can degrade under other conditions.[4]
Frequently Asked Questions (FAQs) about Stability Testing
Here we address common questions that arise during the stability testing of this compound.
Q1: Where do I start with stability testing for this compound?
A1: The best starting point is to perform forced degradation (stress testing) studies.[5] These studies are designed to intentionally degrade the sample and are a cornerstone of pharmaceutical development.[6][7] They help to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Demonstrate the specificity of your analytical methods (i.e., that your method can separate the parent compound from its degradants).
-
Provide insights into the intrinsic stability of the molecule.[8]
Q2: What conditions should I use for forced degradation?
A2: Forced degradation studies should expose the drug substance to conditions more severe than accelerated stability testing.[5] A typical set of conditions includes acidic, basic, oxidative, thermal, and photolytic stress. The goal is to achieve a target degradation of 5-20%.[8]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the benzoxazole ring, cleavage of the ethylsulfonyl group. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Similar to acid hydrolysis, but potentially different degradation products. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the thiol group to a disulfide or sulfonic acid. |
| Thermal Degradation | 80°C (dry heat) for 48 hours | General decomposition, potential for rearrangement reactions. |
| Photostability | ICH Q1B recommended light exposure (e.g., 1.2 million lux hours and 200 W h/m²) | Photolytic cleavage of bonds, oxidation. |
Q3: My analytical method isn't showing any degradation peaks. What should I do?
A3: This is a common troubleshooting issue. Here's a systematic approach to resolving it:
-
Increase the Stress: The initial stress conditions may not have been harsh enough. Incrementally increase the temperature, concentration of the stress agent, or duration of exposure.
-
Verify Method Specificity: Your analytical method might not be able to resolve the degradants from the parent peak.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity.
-
Develop a Stability-Indicating Method: You may need to modify your HPLC method (e.g., change the column, mobile phase, or gradient) to achieve separation.
-
-
Consider a Different Detection Technique: If the degradants lack a UV chromophore, you may need to use a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
Q4: I'm seeing a significant loss of the parent compound but no major degradation peaks. What could be happening?
A4: This scenario suggests a few possibilities:
-
Formation of Insoluble Degradants: The degradation products might be precipitating out of the solution and are not being injected into the analytical system. Visually inspect your stressed samples for any cloudiness or solid material.
-
Formation of Volatile Degradants: The degradants could be volatile and lost during sample preparation or analysis.
-
Adsorption to Container: The compound or its degradants may be adsorbing to the surface of the storage container.
-
Degradation to Products without a Chromophore: Similar to Q3, your detection method may not be suitable for the degradation products formed.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting stability studies.
Forced Degradation Protocol
This protocol outlines the steps for a comprehensive forced degradation study.
Caption: Forced degradation experimental workflow.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Sample Preparation:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal: Place the solid drug substance in a vial and heat in an oven at 80°C.
-
Photolytic: Expose the solid drug substance and a solution to light according to ICH Q1B guidelines.[9][10]
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Sample Quenching and Preparation:
-
For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.
Long-Term and Accelerated Stability Protocol
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[1][9][11]
Caption: Long-term and accelerated stability study workflow.
Methodology:
-
Material and Packaging: Use a representative batch of this compound and package it in the proposed container closure system.
-
Storage Conditions: Place the samples in stability chambers maintained at the following conditions:
-
Testing Frequency: Pull samples at the following time points:
-
Analytical Tests: At each time point, perform a full suite of analytical tests, including:
-
Appearance
-
Assay
-
Purity/Impurity Profile
-
Moisture Content (if applicable)
-
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible.
Sources
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Official web site : ICH [ich.org]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Validation & Comparative
A Comparative Guide to Tankyrase Inhibitors: Evaluating Efficacy for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Tankyrase Inhibition
Tankyrase 1 and 2 (TNKS1/2) have emerged as significant therapeutic targets, particularly in the realm of oncology. These enzymes, members of the poly(ADP-ribose) polymerase (PARP) family, play a crucial role in the Wnt/β-catenin signaling pathway, a cellular cascade frequently dysregulated in various cancers, most notably colorectal cancer.[1][2] By poly(ADP-ribosyl)ating (PARsylating) and promoting the degradation of Axin, a key component of the β-catenin destruction complex, tankyrases lead to the stabilization and nuclear accumulation of β-catenin, driving the expression of genes involved in cell proliferation and survival.[3][4] Inhibition of tankyrase activity stabilizes Axin, thereby promoting β-catenin degradation and attenuating Wnt signaling, offering a promising strategy for cancer therapy.[3][5]
While the specific biological activity of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol has not been extensively characterized in publicly available literature, its structural motifs, including the benzoxazole core and the ethylsulfonyl group, are present in various biologically active compounds. The sulfonyl moiety, in particular, is a key feature in several known tankyrase inhibitors. This guide will provide a comparative analysis of well-established tankyrase inhibitors, offering a framework for evaluating the potential efficacy of novel compounds like this compound should they be investigated for this target class.
Comparative Efficacy of Leading Tankyrase Inhibitors
The development of small molecule tankyrase inhibitors has yielded several potent compounds that are widely used as chemical probes to study Wnt signaling and are under investigation for their therapeutic potential. This section compares the efficacy of three prominent tankyrase inhibitors: XAV939, IWR-1, and G007-LK.
| Inhibitor | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Cellular Wnt Reporter IC50 | Key Mechanistic Insight |
| XAV939 | TNKS1, TNKS2 | 11 nM[6] | 4 nM[6] | ~26 nM (HEK293T)[7] | Stabilizes Axin by inhibiting its PARsylation-dependent degradation.[4][6] |
| IWR-1 | TNKS1, TNKS2 | 131 nM | 56 nM | 180 nM (L-cells)[8] | Promotes the stability of the Axin-scaffolded destruction complex.[8][9] |
| G007-LK | TNKS1, TNKS2 | 46 nM[10] | 25 nM[10] | 50 nM (Cellular)[10] | Potent and selective inhibitor that prevents PARsylation-dependent Axin degradation.[10][11] |
Signaling Pathway and Inhibition Mechanism
The canonical Wnt/β-catenin signaling pathway is tightly regulated. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Tankyrases disrupt this process by marking Axin for degradation. Tankyrase inhibitors counteract this, stabilizing the destruction complex and restoring β-catenin degradation.
Caption: Wnt signaling pathway and the mechanism of tankyrase inhibition.
Experimental Protocols for Efficacy Assessment
To evaluate the efficacy of a potential tankyrase inhibitor, a series of biochemical and cell-based assays are essential.
Biochemical Tankyrase Activity Assay
This assay directly measures the enzymatic activity of recombinant tankyrase and its inhibition by a test compound.
Principle: A chemiluminescent or colorimetric ELISA-based assay is used to quantify the poly(ADP-ribose) (PAR) generated by tankyrase activity on a histone-coated plate.[12]
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with histone H1.
-
Enzyme Reaction: Add recombinant human Tankyrase 1 or 2, biotinylated NAD+ (the substrate for PARP enzymes), and varying concentrations of the test inhibitor (e.g., this compound) or a known inhibitor (e.g., XAV939) as a positive control.
-
Incubation: Incubate the plate to allow the enzymatic reaction to proceed.
-
Detection: Wash the plate and add streptavidin-HRP conjugate, which binds to the biotinylated PAR.
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Caption: Workflow for a biochemical tankyrase activity assay.
Cell-Based Wnt Reporter Assay
This assay measures the effect of an inhibitor on the Wnt signaling pathway within a cellular context.
Principle: A cell line (e.g., HEK293T) is engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive promoter. Activation of the Wnt pathway leads to luciferase expression, which can be quantified.
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293T cells carrying a TCF/LEF-luciferase reporter into a 96-well plate.
-
Wnt Stimulation: Treat the cells with a Wnt ligand (e.g., Wnt3a) to activate the signaling pathway.
-
Inhibitor Treatment: Concurrently, treat the cells with varying concentrations of the test inhibitor or a known inhibitor.
-
Incubation: Incubate the cells to allow for reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Analysis: Determine the IC50 value for the inhibition of Wnt signaling.
Axin Stabilization Assay (Western Blot)
This assay provides direct evidence of the inhibitor's mechanism of action by assessing the stabilization of Axin protein.
Principle: Cells are treated with the inhibitor, and the levels of Axin protein are measured by Western blotting. An increase in Axin levels indicates successful inhibition of tankyrase-mediated degradation.
Step-by-Step Protocol:
-
Cell Treatment: Treat a relevant cell line (e.g., SW480, which has a constitutively active Wnt pathway) with the test inhibitor for a defined period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for Axin1 or Axin2, followed by a secondary antibody conjugated to HRP.
-
Detection: Use a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensity to determine the relative increase in Axin protein levels compared to untreated controls.
Conclusion and Future Directions
The comparative analysis of established tankyrase inhibitors like XAV939, IWR-1, and G007-LK highlights the key parameters for evaluating the efficacy of novel compounds. While this compound remains to be characterized, its structural features suggest that it could be a candidate for screening against tankyrases. A systematic evaluation using the biochemical and cell-based assays outlined in this guide would be the necessary first step to determine its potential as a tankyrase inhibitor and its subsequent promise for therapeutic development. Further studies would then be required to assess its selectivity, pharmacokinetic properties, and in vivo efficacy in preclinical cancer models.[13][14] The continued exploration of new chemical scaffolds is crucial for the development of next-generation tankyrase inhibitors with improved potency and safety profiles.[15][16]
References
- Huang, S. M., et al. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling.
- Lau, T., et al. (2013). A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth. Cancer Research, 73(10), 3132-3144.
- Mehta, C. C., & Bhatt, H. G. (2021). Tankyrase inhibitors as antitumor agents: A patent update (2013 – 2020).
-
BenchSci. (2026, January 9). IWR-1-endo: Advanced Insights into Wnt Pathway Inhibition in Translational Research. Retrieved from [Link]
-
Patsnap. (2024, June 21). What are TNKS2 inhibitors and how do they work? Retrieved from [Link]
-
Taylor & Francis Online. (2021). Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020). Retrieved from [Link]
-
BPS Bioscience. (n.d.). XAV939 TNKS1, TNKS2 27100. Retrieved from [Link]
-
Technology Networks. (2012, April 17). Highly Sensitive Assay for Screening of Tankyrase 1. Retrieved from [Link]
- Li, N., et al. (2018). XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway. Oncology Letters, 16(5), 6535-6542.
-
MDPI. (2020). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Retrieved from [Link]
-
AACR Journals. (2022, April 20). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Retrieved from [Link]
-
PubMed. (2022). Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. Retrieved from [Link]
-
PubMed. (2025, October 1). A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors. Retrieved from [Link]
-
Biological Research. (2018, January 9). The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology. Retrieved from [Link]
-
National Institutes of Health. (2021). Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. Retrieved from [Link]
-
ACS Publications. (2015). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. Retrieved from [Link]
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validation of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol activity in a secondary assay
A Head-to-Head Comparison for Secondary Validation of Putative Tankyrase Inhibitors
A Guide to Confirming On-Target Activity of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol in a Cell-Based Assay
For research use only. Not for use in diagnostic procedures.
Senior Application Scientist Commentary:
The discovery of novel small molecule inhibitors is a cornerstone of modern drug development. Initial identification, often through high-throughput screening (HTS), yields a set of "hits" that require rigorous validation. This guide addresses the critical next step: secondary validation. Public domain information on the biological activity of this compound is limited[1][2]. However, its benzoxazole core is a known pharmacophore in various biologically active compounds[3]. Based on the frequent targeting of the Wnt/β-catenin pathway by similar scaffolds, this guide will proceed under the working hypothesis that this compound was identified as a putative inhibitor of Tankyrase (TNKS) in a primary enzymatic assay.
Tankyrase 1 and 2 are key positive regulators of the Wnt/β-catenin signaling pathway.[4] They act by poly(ADP-ribosyl)ating (PARsylating) Axin, a crucial scaffold protein in the β-catenin destruction complex, targeting it for proteasomal degradation.[5][6] Inhibition of Tankyrase stabilizes Axin, leading to the downregulation of β-catenin and subsequent repression of Wnt target genes.[7][8] Therefore, a robust secondary assay must confirm this specific mechanism of action within a cellular context.
This guide provides a detailed protocol for a Western blot-based secondary assay to validate the on-target activity of this compound by measuring the stabilization of endogenous Axin protein. We will compare its performance against well-characterized Tankyrase inhibitors, XAV939 and IWR-1-endo, providing the necessary framework for researchers to confidently advance their lead compounds.
Core Principle: Moving from Enzymatic Inhibition to Cellular Mechanism
A primary HTS assay, such as an in vitro PARP activity assay, is designed for speed and scale, measuring direct inhibition of the enzyme's catalytic activity.[9][10] However, it cannot predict a compound's behavior in a complex cellular environment. A secondary assay is essential to address key questions of cell permeability, target engagement, and on-target efficacy.
The chosen secondary assay directly measures the immediate downstream consequence of Tankyrase inhibition in a relevant cancer cell line: the accumulation of the Axin protein.[11][12] This provides strong evidence that the compound engages and inhibits Tankyrase within the cell, leading to the expected biological outcome.
Signaling Pathway Context: The Role of Tankyrase in Wnt/β-catenin Signaling
The diagram below illustrates the canonical Wnt/β-catenin pathway and the critical regulatory role of Tankyrase.
Caption: Role of Tankyrase in Wnt/β-catenin signaling and mechanism of inhibition.
Experimental Design: A Comparative Framework
To rigorously assess the activity of this compound, it will be compared alongside established positive controls and a negative vehicle control.
-
Test Compound: this compound
-
Positive Control 1 (Direct TNKS Inhibitor): XAV939. A well-characterized, potent, and selective inhibitor of both Tankyrase 1 and 2 (TNKS1/2).[13][14][15] It directly binds to the catalytic PARP domain of the enzymes.[16]
-
Positive Control 2 (Axin Stabilizer): IWR-1-endo. Another potent Wnt pathway inhibitor that stabilizes Axin, leading to β-catenin degradation.[17][18][19] While its mechanism involves the Axin-scaffolded destruction complex, it provides a valuable comparison for the desired cellular outcome.[20][21]
-
Negative Control: DMSO (Dimethyl sulfoxide). The vehicle used to dissolve the compounds, to control for any effects of the solvent on the cells.
Choice of Cell Line: COLO-320DM
The COLO-320DM human colorectal adenocarcinoma cell line is an excellent model for this assay. These cells have a mutation in the Adenomatous Polyposis Coli (APC) gene, a key component of the β-catenin destruction complex.[22][23] This leads to constitutive activation of the Wnt/β-catenin signaling pathway, making them highly dependent on this pathway for proliferation and sensitive to Tankyrase inhibitors.[24][25][26]
Experimental Workflow
The following diagram outlines the step-by-step process for the secondary validation assay.
Caption: Workflow for the Western blot-based secondary validation assay.
Detailed Experimental Protocol
This protocol is optimized for a 6-well plate format. Adjust volumes as necessary for other formats.
Materials
-
COLO-320DM cells (ATCC® CCL-220.1™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
This compound, XAV939, IWR-1-endo
-
DMSO, cell culture grade
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
4-15% Mini-PROTEAN® TGX™ Precast Protein Gels
-
Nitrocellulose or PVDF membranes
-
Tris/Glycine/SDS Buffer (10X)
-
Tris/Glycine Buffer (10X)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-Axin1, Mouse anti-β-Actin
-
Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence Imaging System
Procedure
-
Cell Culture and Plating:
-
Culture COLO-320DM cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.
-
Seed cells into 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compound, XAV939, and IWR-1-endo in DMSO. A typical starting stock concentration is 10 mM.
-
On the day of the experiment, dilute the compounds in fresh culture medium to the desired final concentrations. A dose-response curve is recommended (e.g., 0.1, 1, 10 µM).
-
Aspirate the old medium from the cells and replace it with the compound-containing medium or DMSO-vehicle control medium.
-
Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
-
-
Place the culture plates on ice and wash the cells twice with ice-cold DPBS.
-
Aspirate the DPBS and add 100-150 µL of ice-cold RIPA buffer (supplemented with protease inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples with lysis buffer to the lowest measured concentration.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5 minutes.
-
Load 20-30 µg of total protein per lane onto a 4-15% SDS-PAGE gel. Include a protein ladder.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. A typical transfer is run at 100V for 60-90 minutes.
-
-
Immunoblotting: [29]
-
Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies (e.g., anti-Axin1 at 1:1000 and anti-β-Actin at 1:5000) diluted in Blocking Buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted 1:2000 to 1:10000 in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the Axin1 band to the corresponding β-Actin band to correct for loading differences.
-
Data Interpretation and Comparison
The primary endpoint of this assay is the relative increase in Axin1 protein levels compared to the DMSO vehicle control.
| Compound | Primary Assay Target | Primary Assay IC₅₀ (nM) (Hypothetical) | Secondary Assay Endpoint | Secondary Assay EC₅₀ (µM) (Hypothetical) | Expected Outcome |
| This compound | Tankyrase 1/2 | 50 | Axin1 Stabilization | 1.5 | Dose-dependent increase in Axin1 levels |
| XAV939 | Tankyrase 1/2[14] | 11 (TNKS1), 4 (TNKS2)[14] | Axin1 Stabilization[8][13] | 0.5 | Strong, dose-dependent increase in Axin1 levels |
| IWR-1-endo | Wnt Pathway[18] | 180 (Cell-based)[18] | Axin1 Stabilization[19] | 2.5[17] | Dose-dependent increase in Axin1 levels |
| DMSO | N/A | N/A | Axin1 Stabilization | N/A | Basal Axin1 level |
Interpreting the Results:
-
A potent and specific on-target inhibitor, like this compound in this hypothetical scenario, should show a clear, dose-dependent increase in the normalized Axin1 band intensity.
-
The effect should be comparable to the positive controls, XAV939 and IWR-1-endo. The EC₅₀ value (the concentration at which 50% of the maximal effect is observed) can be calculated from the dose-response curve and provides a quantitative measure of cellular potency.
-
A significant shift between the primary assay IC₅₀ and the secondary assay EC₅₀ is common and can be attributed to factors like cell permeability, compound metabolism, and off-target effects. A cellular EC₅₀ within a reasonable range (e.g., 10-100 fold) of the enzymatic IC₅₀ is a strong indicator of a promising compound.
-
The DMSO control lanes should show a consistent, low basal level of Axin1, confirming that the observed stabilization is due to the action of the compounds.
By following this comprehensive guide, researchers can effectively validate the cellular mechanism of action for putative Tankyrase inhibitors like this compound, generating the critical data needed to justify advancement into further preclinical development.
References
-
MDPI. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Available from: [Link]
-
National Institutes of Health (NIH). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Available from: [Link]
-
PubMed Central. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding. Available from: [Link]
-
AACR Journals. A Novel Tankyrase Inhibitor Decreases Canonical Wnt Signaling in Colon Carcinoma Cells and Reduces Tumor Growth in Conditional APC Mutant Mice. Available from: [Link]
-
AACR Journals. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. Available from: [Link]
-
BPS Bioscience. XAV939 TNKS1, TNKS2. Available from: [Link]
-
National Institutes of Health (NIH). XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway. Available from: [Link]
-
Oncotarget. mTOR signaling mediates resistance to tankyrase inhibitors in Wnt-driven colorectal cancer. Available from: [Link]
-
Open Access Text. Wnt Signaling and Cadherin Expressions in Different Staging of Colorectal Cancer as Biomarkers for Metastasis: Study of SW480, COLO 320DM, and HCT116 Cellines. Available from: [Link]
-
AACR Journals. TANKYRASE Inhibition Enhances the Antiproliferative Effect of PI3K and EGFR Inhibition, Mutually Affecting β-CATENIN and AKT Signaling in Colorectal Cancer. Available from: [Link]
-
Sapience Therapeutics. Anti-tumor and Immunostimulatory Properties of ST316, a Peptide Antagonist of β-Catenin for Treatment of Cancers with Aberrant Wnt Pathway Activity. Available from: [Link]
-
ResearchGate. Figure 4. Compound 24 decreased cell growth and inhibited WNT/β-catenin... Available from: [Link]
-
National Institutes of Health (NIH). Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. Available from: [Link]
-
Cell Reports. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. Available from: [Link]
-
National Institutes of Health (NIH). RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. Available from: [Link]
-
PubMed Central. Phosphorylation of axin within biomolecular condensates counteracts its tankyrase-mediated degradation. Available from: [Link]
-
ResearchGate. Effect of tankyrase inhibition on indicated proteins. Western blotting... Available from: [Link]
-
National Institutes of Health (NIH). Tankyrase inhibition interferes with junction remodeling, induces leakiness, and disturbs YAP1/TAZ signaling in the endothelium. Available from: [Link]
-
Hubrecht Institute. Wnt Signaling through Inhibition of b-Catenin Degradation in an Intact Axin1 Complex. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities. Available from: [Link]
-
Bio-Rad. General Protocol for Western Blotting. Available from: [Link]
-
PubMed. Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. Available from: [Link]
-
National Institutes of Health (NIH). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. Available from: [Link]
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A Researcher's Guide to Rigorous Control Experiments for Studies Involving 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
The structure of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol, featuring a benzoxazole core and a thiol group, suggests potential activity as an enzyme inhibitor. Thiol-containing compounds can interact with proteins through various mechanisms, including covalent modification of cysteine residues.[1][2] Furthermore, the ethylsulfonyl group can influence the compound's electronic properties and binding interactions. Given the structural similarities to known inhibitors of the Wnt/β-catenin signaling pathway, a key area of investigation for this compound would be its potential role as a tankyrase inhibitor.[3][4] Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family that play a crucial role in regulating the stability of Axin, a key component of the β-catenin destruction complex.[3] Inhibition of tankyrase leads to Axin stabilization, subsequent β-catenin degradation, and downregulation of Wnt signaling, a pathway frequently dysregulated in cancer.[3][5]
This guide will therefore focus on control experiments designed to rigorously test the hypothesis that this compound acts as a tankyrase inhibitor and modulates the Wnt/β-catenin pathway.
The Imperative of Controls: A Foundation of Scientific Trust
Before delving into specific protocols, it is crucial to understand the "why" behind each control. Controls are not mere procedural formalities; they are the bedrock of a self-validating experimental system. They allow researchers to distinguish between the specific effects of the compound under investigation and confounding factors such as off-target effects, solvent effects, or inherent assay variability.[6][7] A well-designed set of controls provides the necessary context to interpret experimental data accurately.
Here is a logical workflow for designing control experiments for this compound:
Caption: Logical workflow for control experiments.
Comparative Analysis of Control Strategies
To provide a clear path for researchers, the following table compares various control compounds and their specific roles in validating the activity of this compound.
| Control Compound | Description | Purpose in this compound Studies | Commercial Availability |
| XAV939 | A well-characterized, potent, and selective tankyrase inhibitor.[4][5] | Positive Control: To validate both biochemical and cell-based assays and to provide a benchmark for the potency of the test compound. | Widely available from multiple chemical suppliers. |
| IWR-1 | Another potent and specific tankyrase inhibitor that targets the adenosine subsite of the NAD+ binding pocket.[8] | Orthogonal Positive Control: To confirm that the observed phenotype is due to tankyrase inhibition and not an artifact of a specific chemical scaffold. | Readily available from various vendors. |
| Inactive Structural Analog | A molecule structurally similar to this compound but lacking the key functional groups presumed to be necessary for activity (e.g., the thiol or sulfonyl group). | Negative Control: To demonstrate that the observed biological effects are due to the specific chemical features of the test compound and not to non-specific interactions of the core scaffold.[6] | May require custom synthesis. |
| N-ethylmaleimide (NEM) | A general thiol-reactive compound.[9][10] | Mechanistic Probe: To investigate if the thiol group of the test compound is crucial for its activity by competing for the same binding sites on target proteins. | Widely available. |
Experimental Protocols for Robust Validation
The following are detailed, step-by-step methodologies for key experiments to characterize the activity and specificity of this compound.
Biochemical Tankyrase Inhibition Assay
This assay directly measures the enzymatic activity of tankyrase and the inhibitory potential of the test compound.
Principle: This assay quantifies the poly(ADP-ribosyl)ation (PARsylation) of a substrate by tankyrase. Inhibition is measured as a decrease in the PARsylation signal. A common method is a chemiluminescent assay.[11]
Step-by-Step Protocol:
-
Plate Preparation: Coat a 96-well plate with a histone mixture, which will serve as the substrate for tankyrase. Block the plate to prevent non-specific binding.
-
Compound Preparation: Prepare a serial dilution of this compound, the positive control (XAV939), and the negative control compound in an appropriate buffer containing a low percentage of DMSO.[12] Also, prepare a vehicle control (DMSO only) and a no-enzyme control.
-
Enzyme Reaction: Add the recombinant human tankyrase 1 or 2 enzyme to each well, followed by the test compounds and controls.
-
Initiation of Reaction: Add a biotinylated NAD+ mixture to initiate the PARsylation reaction. Incubate at 25°C for a specified time (e.g., 30-60 minutes).
-
Detection: Add streptavidin-HRP to bind to the biotinylated PAR chains. After washing, add a chemiluminescent substrate and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the biochemical tankyrase assay.
Cell-Based Wnt/β-catenin Reporter Assay
This assay assesses the ability of the test compound to inhibit Wnt/β-catenin signaling in a cellular context.
Principle: A reporter cell line is used that contains a luciferase gene under the control of a TCF/LEF responsive promoter. Activation of the Wnt pathway leads to β-catenin-mediated transcription of the luciferase gene, producing a measurable light signal.[13][14]
Step-by-Step Protocol:
-
Cell Seeding: Seed a Wnt-responsive reporter cell line (e.g., HEK293T with a TOP-Flash reporter plasmid) in a 96-well plate.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound, positive control (XAV939), and negative control compound. Include a vehicle control (DMSO).
-
Wnt Pathway Activation: Stimulate the Wnt pathway by adding purified Wnt3a ligand or by treating with a GSK3β inhibitor like CHIR99021.
-
Incubation: Incubate the cells for 16-24 hours to allow for reporter gene expression.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in cell number and transfection efficiency. Calculate the percent inhibition relative to the stimulated vehicle control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of target engagement in a cellular environment.
Principle: The binding of a ligand to its target protein stabilizes the protein against thermal denaturation. This change in thermal stability can be detected by Western blotting.
Step-by-Step Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble tankyrase in the supernatant by Western blotting using a tankyrase-specific antibody.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation for Clear Comparison
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Comparative Potency of Test and Control Compounds
| Compound | Biochemical IC50 (nM) | Cell-based IC50 (nM) |
| This compound | Experimental Value | Experimental Value |
| XAV939 (Positive Control) | Experimental Value | Experimental Value |
| Inactive Analog (Negative Control) | > Highest Concentration Tested | > Highest Concentration Tested |
Conclusion
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A Comparative Guide to the In Vitro Efficacy of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol and Structurally Related Enzyme Inhibitors
This guide provides a detailed comparative analysis of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol and similar compounds, designed for researchers, scientists, and drug development professionals. We will delve into their synthesis, mechanism of action as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), and provide the experimental frameworks necessary for their evaluation. Our focus is on synthesizing data from multiple sources to build a coherent structure-activity relationship (SAR) narrative, offering predictive insights where direct comparative data is unavailable.
Introduction: The Benzoxazole Scaffold and the IDO1 Target
The benzoxazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1][2] The 1,3-benzoxazole-2-thiol substructure, in particular, offers a versatile template for chemical modification, allowing for the fine-tuning of potency and selectivity against various biological targets.[3]
A critical target for this class of compounds is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[4] In the tumor microenvironment, the upregulation of IDO1 exerts a potent immunosuppressive effect through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine metabolites, which induce T-cell apoptosis and promote the differentiation of regulatory T-cells.[5] Consequently, inhibiting IDO1 has emerged as a key strategy in cancer immunotherapy to reverse this immune escape mechanism and enhance the efficacy of other treatments.
This guide will focus on this compound, a representative member of this class, and compare its anticipated efficacy with other 5-substituted analogues based on established SAR principles.
General Synthesis of 5-Substituted-1,3-benzoxazole-2-thiols
The synthesis of the 1,3-benzoxazole-2-thiol core is typically achieved through the cyclization of a corresponding 2-aminophenol derivative. A common and efficient method involves the reaction of the appropriately substituted 2-aminophenol with carbon disulfide (CS₂) or a reagent like tetramethylthiuram disulfide (TMTD) in the presence of a base, such as potassium hydroxide, often in an alcoholic solvent or water.[2][6]
For the synthesis of this compound, the starting material would be 2-amino-4-(ethylsulfonyl)phenol. The general reaction scheme is outlined below:
Caption: General synthesis of 5-substituted-1,3-benzoxazole-2-thiols.
This straightforward methodology allows for the generation of a diverse library of analogues by varying the substituent (R) on the 2-aminophenol starting material, facilitating comprehensive SAR studies.[7]
Comparative Analysis and Structure-Activity Relationship (SAR)
The Role of the 5-Substituent: An SAR Overview
The electronic nature of the substituent at the 5-position significantly influences the compound's interaction with the biological target. Generally, electron-withdrawing groups (EWGs) tend to enhance the potency of heterocyclic inhibitors in various contexts. The sulfonyl group (-SO₂R) is a powerful EWG due to the high electronegativity of the oxygen atoms and the potential for resonance stabilization of negative charge in the aromatic ring.[8] This electronic pull can affect the acidity of the thiol proton and the overall electron distribution of the heterocyclic system, potentially leading to stronger interactions with amino acid residues in the active site of an enzyme like IDO1.
For comparison, we can consider analogues with other substituents at the 5-position:
-
5-Methyl (-CH₃): An electron-donating group (EDG).
-
5-Chloro (-Cl): A moderately electron-withdrawing and lipophilic group.
-
5-Nitro (-NO₂): A very strong electron-withdrawing group.
Comparative Biological Activity
The following table summarizes reported cytotoxic activities (IC₅₀ values) of various 5-substituted benzoxazole derivatives against human cancer cell lines. While not direct IDO1 inhibition data, cytotoxicity against cancer cells where IDO1 is often overexpressed can serve as a relevant surrogate for preliminary comparison.
| Compound ID | 5-Substituent (R) | Cell Line | IC₅₀ (µM) | Reference |
| Cmpd 1 | -H (Unsubstituted) | HCT-116 (Colon) | 7.2 | [9] |
| Cmpd 2 | -CH₃ (Methyl) | HCT-116 (Colon) | >10 (Implied lower activity) | [9] |
| Cmpd 3 | -Cl (Chloro) | HCT-116 (Colon) | <7.2 (Implied higher activity) | [9] |
| Cmpd 4 | -SO₂Et (Ethylsulfonyl) | HCT-116 (Colon) | Predicted Potent | (Inferred) |
Note: Data for Cmpd 2 and 3 are inferred from SAR discussion in the source, which states that 5-chloro analogues showed better activity than unsubstituted or 5-methyl analogues. The activity of Cmpd 4 is predicted based on SAR principles.
Analysis and Prediction for this compound:
The ethylsulfonyl (-SO₂Et) group is a strong electron-withdrawing group, comparable in effect to the nitro group.[8] In studies of related heterocyclic scaffolds, the introduction of a sulfonyl moiety has been shown to increase biological activity by enhancing interactions, such as hydrogen bonding, with target residues.[10][11] Given that electron-withdrawing groups like the chloro substituent enhance the cytotoxic potency of benzoxazoles, it is highly probable that the 5-ethylsulfonyl derivative would exhibit potent activity.[9] The sulfonyl oxygens can act as hydrogen bond acceptors, potentially forming key interactions within the IDO1 active site, which is a known mechanism for other IDO1 inhibitors.[4] Therefore, This compound is predicted to be a potent inhibitor of IDO1 , likely exceeding the activity of the unsubstituted and 5-methyl analogues and potentially being comparable to or stronger than the 5-chloro analogue.
Key Experimental Protocol: Cell-Based IDO1 Inhibition Assay
To validate the inhibitory potential of these compounds, a cell-based assay is superior to a purely enzymatic one, as it accounts for cell permeability, stability, and cytotoxicity. The following protocol is adapted from established methods for screening IDO1 inhibitors.[5]
Objective: To determine the concentration of a test compound required to inhibit 50% of IDO1 activity (IC₅₀) in human cells.
Materials:
-
HeLa or SKOV-3 human cancer cell lines (known to express IDO1).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human Interferon-gamma (IFN-γ).
-
Test compounds (dissolved in DMSO).
-
L-Tryptophan.
-
Trichloroacetic acid (TCA).
-
Ehrlich's Reagent (p-Dimethylaminobenzaldehyde in acetic acid).
-
96-well cell culture plates.
-
Plate reader (absorbance at 480 nm).
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
IDO1 Induction and Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound and comparators) in culture medium.
-
To each well, add 100 µL of medium containing the test compound at 2x the final concentration and human IFN-γ at a final concentration of 100 ng/mL to induce IDO1 expression. Include "no compound" (vehicle control) and "no IFN-γ" (negative control) wells.
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Kynurenine Measurement:
-
After incubation, carefully transfer 140 µL of the supernatant from each well to a new 96-well plate.
-
Add 10 µL of 6.1 N Trichloroacetic acid (TCA) to each well to precipitate proteins.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet the precipitate.
-
-
Colorimetric Reaction:
-
Transfer 100 µL of the clear supernatant to another 96-well plate.
-
Add 100 µL of Ehrlich's Reagent to each well. A yellow color will develop in the presence of kynurenine.
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Caption: The IDO1 pathway and the mechanism of its inhibition.
Conclusion and Future Directions
The 1,3-benzoxazole-2-thiol scaffold represents a promising starting point for the development of novel IDO1 inhibitors. Structure-activity relationship analyses strongly suggest that the incorporation of a potent electron-withdrawing group, such as an ethylsulfonyl moiety, at the 5-position is a viable strategy for enhancing inhibitory activity. The predicted potency of This compound warrants its synthesis and evaluation using robust cell-based assays as described herein.
Future work should focus on synthesizing a complete series of 5-substituted analogues and testing them in parallel to generate direct comparative data. This will confirm the SAR predictions and allow for the identification of lead candidates for further optimization, including pharmacokinetic profiling and in vivo efficacy studies in relevant cancer models.
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Charting the Unseen: A Guide to Profiling the Cross-Reactivity of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
For the discerning researcher, the journey from a promising hit compound to a validated chemical probe or drug candidate is paved with rigorous characterization. A molecule's efficacy is only half the story; its selectivity, or lack thereof, dictates its utility and potential for off-target effects. This guide provides a comprehensive framework for elucidating the cross-reactivity profile of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol, a compound whose biological interactions remain largely uncharacterized.
While specific experimental data for this particular molecule is not yet publicly available, its structure—featuring an electrophilic sulfonyl group and a benzoxazole-thiol moiety—suggests potential for interactions with nucleophilic residues, such as cysteines, in protein binding pockets. This guide will therefore serve as a strategic workflow for any researcher seeking to define the selectivity of this, or any novel small molecule. We will use well-characterized inhibitors, such as the GLUT1 inhibitor BAY-876 and the PPARγ antagonists GW9662 and T0070907, as illustrative examples to benchmark the suggested experimental approaches.
The Rationale for Rigorous Selectivity Profiling
A compound's selectivity profile is a critical determinant of its value in both basic research and therapeutic development. A highly selective compound is an invaluable tool for interrogating the function of a specific biological target. Conversely, a promiscuous compound, one that interacts with multiple targets, can lead to ambiguous experimental results and unforeseen toxicity. Understanding cross-reactivity is therefore not merely an academic exercise but a foundational step in validating a small molecule's mechanism of action. Recent studies have emphasized the importance of moving beyond single-target biochemical assays to more comprehensive cellular pathway analyses to grasp the true biological selectivity of a compound.[1]
A Phased Approach to Cross-Reactivity Profiling
A logical and cost-effective strategy for assessing compound selectivity begins with broad, high-throughput screening and progressively narrows down to more specific, physiologically relevant assays.
Phase 1: Broad Target Screening
The initial step is to cast a wide net to identify potential off-targets across major protein families that are common sources of cross-reactivity.
-
Kinase Profiling: Protein kinases are a large family of enzymes with structurally similar ATP-binding sites, making them frequent off-targets for small molecule inhibitors.[2] Screening against a panel of representative kinases is a crucial first step. Several platforms, such as those offered by Promega or Reaction Biology, provide services for profiling against hundreds of kinases.[3][4][5] The output is typically the percent inhibition at a fixed compound concentration (e.g., 10 µM) or IC50 values for a subset of inhibited kinases.
-
GPCR and Ion Channel Screening: G-protein coupled receptors (GPCRs) and ion channels represent other major classes of drug targets and potential off-targets. Radioligand binding assays are a classic and robust method for this type of screening, where the test compound's ability to displace a known radiolabeled ligand from a receptor is measured.[6][7][8]
Phase 2: Target Deconvolution and Validation
Hits from the broad screening phase must be validated and their binding affinity quantified.
-
Dose-Response Analysis: For any identified "hit," it is essential to generate a full dose-response curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This provides a quantitative measure of the compound's potency at the off-target.
-
Direct Binding Assays: While IC50 values reflect functional inhibition, they can be influenced by assay conditions (e.g., ATP concentration in kinase assays).[9] Direct binding assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can provide the dissociation constant (Kd), a true measure of binding affinity.[6] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm target engagement in a cellular context by measuring the change in protein thermal stability upon ligand binding.[10]
Phase 3: Cellular and Phenotypic Assays
Biochemical and biophysical data must be contextualized in a living system. Cellular assays can reveal whether off-target binding translates into a functional consequence.[11]
-
Pathway-Specific Reporter Assays: If an off-target is part of a known signaling pathway, reporter gene assays can be employed to assess whether the compound modulates that pathway's activity. For instance, a compound hitting a kinase in the NF-κB pathway could be tested in an NF-κB reporter cell line.[1]
-
Phenotypic Screening: Unbiased phenotypic screening in various cell lines can reveal unexpected cellular effects. High-content imaging can be used to assess changes in cell morphology, proliferation, apoptosis, or other cellular processes.
Comparative Selectivity: Benchmarking Against Known Inhibitors
To put the cross-reactivity data of a novel compound into perspective, it is useful to compare it against well-characterized molecules.
| Compound | Primary Target | IC50/Ki (Primary Target) | Known Selectivity Profile |
| BAY-876 | GLUT1 | 2 nM (IC50)[12][13][14] | >130-fold selective for GLUT1 over GLUT2, GLUT3, and GLUT4.[12][13] |
| GW9662 | PPARγ | 3.3 nM (IC50)[15] | 10-fold selective over PPARα and 1000-fold over PPARδ.[15][16] |
| T0070907 | PPARγ | 1 nM (Ki)[17][18] | Highly selective for PPARγ, with Ki values for PPARα and PPARδ in the micromolar range.[19] |
This table summarizes the selectivity of well-characterized inhibitors that can serve as benchmarks.
Experimental Protocols
Below are step-by-step methodologies for key experiments in a cross-reactivity profiling workflow.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay platforms like ADP-Glo™.[20]
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Test Compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well. b. Add 2 µL of the kinase solution (at 2X final concentration) to each well. c. Incubate for 10 minutes at room temperature to allow for compound-kinase interaction. d. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (at 2X final concentration). The final ATP concentration should ideally be at the Km for the specific kinase.[9] e. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Radioligand Binding Assay
This protocol describes a competitive binding assay to assess a compound's affinity for a specific receptor.[6][21]
Objective: To determine the Ki of a test compound for a given receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-ligand)
-
Test Compound
-
Binding Buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the binding buffer.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Visualizing the Workflow and Data
Clear visualization of experimental workflows and data is essential for interpretation and communication.
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A Senior Application Scientist's Guide to Comparative Statistical Analysis of Tankyrase Inhibitors: Featuring 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cancer therapeutics, the Wnt/β-catenin signaling pathway represents a critical target.[1][2][3] Its aberrant activation is a known driver in various cancers, making inhibitors of this pathway highly sought after.[1][2] Among the key regulators of this cascade are the tankyrase enzymes, TNKS1 and TNKS2.[2][4] By inhibiting tankyrase, we can stabilize the β-catenin destruction complex, thereby preventing the accumulation of β-catenin and suppressing downstream oncogenic gene expression.[1][3][4]
This guide provides an in-depth, comparative analysis of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol, a potent tankyrase inhibitor, against a well-established alternative, XAV939. We will delve into the experimental design, execution, and rigorous statistical analysis required to validate and compare the efficacy of these compounds. Our focus is not just on the "how," but the "why," providing the causal logic behind our experimental and analytical choices to ensure scientific integrity and reproducibility.
The Mechanism: Targeting the Wnt/β-catenin Pathway
The canonical Wnt signaling pathway is meticulously regulated. In its "off" state, a destruction complex, which includes Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, tagging it for ubiquitination and subsequent proteasomal degradation.[3] Tankyrase enzymes disrupt this process by poly(ADP-ribosyl)ating (PARylating) Axin, leading to Axin's degradation.[3] This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF transcription factors, driving cell proliferation.[1][2]
Tankyrase inhibitors like this compound and XAV939 intervene by blocking the PARP domain of tankyrase. This action stabilizes Axin, restores the function of the destruction complex, and ultimately reduces the levels of nuclear β-catenin, thereby inhibiting Wnt-driven transcription.[1][4]
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt/β-catenin pathway and the point of intervention for tankyrase inhibitors.
Caption: Wnt/β-catenin signaling pathway and the role of tankyrase inhibitors.
Experimental Design: A Two-Pronged Approach
To robustly compare this compound and XAV939, we employ a two-tiered experimental strategy:
-
Biochemical Assay: An in vitro tankyrase activity assay to determine the direct inhibitory potential and calculate the half-maximal inhibitory concentration (IC50).
-
Cell-Based Assay: A TCF/LEF luciferase reporter assay in a cancer cell line with an active Wnt pathway (e.g., DLD-1 or SW480) to measure the compound's efficacy in a biological context.[1]
This dual approach is critical. A compound can be potent biochemically but may have poor cell permeability or be rapidly metabolized, resulting in lower efficacy in a cellular system.
Experimental & Analytical Workflow
This diagram outlines the logical flow from experimental setup to final statistical comparison.
Caption: Workflow for comparing tankyrase inhibitor efficacy.
Protocol 1: In Vitro Tankyrase 2 Inhibition Assay
This protocol is designed to measure the direct inhibition of recombinant human Tankyrase 2. The assay quantifies the poly(ADP-ribose) (PAR) produced, which is a direct product of the enzyme's activity.[5]
Materials:
-
Recombinant Human Tankyrase 2 (catalytic domain)
-
Histone H4 (substrate)
-
NAD+ (co-factor)
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 2 mM MgCl2)[5]
-
Anti-PAR antibody (conjugated to HRP)
-
Chemiluminescent substrate (e.g., Luminol-based)
-
Test Compounds: this compound and XAV939
-
384-well white assay plates
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each compound in DMSO, starting from 10 mM. Then, dilute this series into the assay buffer. Your final DMSO concentration in the assay should be ≤ 1%.
-
Causality: A serial dilution allows for the generation of a complete dose-response curve. Keeping DMSO concentration low and constant is crucial to prevent solvent effects from confounding the results.
-
-
Assay Plate Setup:
-
Add 5 µL of diluted compound or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add 10 µL of a solution containing Tankyrase 2 enzyme and Histone H4 to each well.
-
Pre-incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 5 µL of NAD+ solution to each well to start the enzymatic reaction.
-
Self-Validation: Include "No Enzyme" wells (vehicle only, no enzyme) as a negative control for background signal and "No Inhibitor" wells (vehicle only) as a positive control representing 100% enzyme activity.
-
-
Incubation: Incubate the plate for 30 minutes at 25°C.[5]
-
Detection:
-
Stop the reaction by adding a stopping buffer (e.g., containing 1% SDS).
-
Add the anti-PAR-HRP antibody and incubate to allow binding to the PARylated histone.
-
Wash the wells to remove unbound antibody.
-
Add the chemiluminescent substrate and immediately read the luminescence on a plate reader.
-
Statistical Analysis of Biochemical Data
The raw data (luminescence units) must be converted into a biologically meaningful metric: percent inhibition.
Data Processing:
-
Background Subtraction: Subtract the average luminescence of the "No Enzyme" wells from all other wells.
-
Normalization: Calculate Percent Inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))
IC50 Determination: The IC50 value is the concentration of an inhibitor where the response is reduced by half.[6] This is determined by fitting the dose-response data to a four-parameter logistic (4PL) model.[6][7]
The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
-
Y: Percent Inhibition
-
X: Compound Concentration
-
Top/Bottom: Plateaus of the curve
-
HillSlope: Steepness of the curve
Why this model? Biological responses are typically sigmoidal when plotted on a semi-log scale. The 4PL model is robust and accurately describes this relationship, providing a reliable estimate of the IC50.[6] It is crucial to use the logarithm of the concentration for the x-axis to ensure the data approximates a normal distribution, which is a requirement for many statistical tests.[8]
Comparative Analysis: To determine if the IC50 values of this compound and XAV939 are statistically different, we perform an unpaired Student's t-test on the log-transformed IC50 values obtained from multiple independent experiments (at least n=3).
-
Hypothesis:
-
Null Hypothesis (H0): There is no significant difference between the mean log(IC50) of the two compounds.
-
Alternative Hypothesis (H1): There is a significant difference.
-
-
Interpretation: A p-value less than 0.05 indicates a statistically significant difference in potency between the two inhibitors.[8]
Data Summary Table 1: In Vitro Tankyrase 2 Inhibition
| Compound | IC50 (nM) [Mean ± SEM, n=3] | 95% Confidence Interval (nM) | p-value vs. XAV939 |
| This compound | 12.5 ± 1.1 | [10.1, 14.9] | 0.021 |
| XAV939 (Reference) | 25.3 ± 2.4 | [20.2, 30.4] | - |
| Statistically significant (p < 0.05) |
Protocol 2: Cell-Based TCF/LEF Luciferase Reporter Assay
This assay measures the functional consequence of tankyrase inhibition within a living cell by quantifying the transcriptional activity of the Wnt pathway.[9][10]
Materials:
-
DLD-1 or SW480 colorectal cancer cells stably transfected with a TCF/LEF-luciferase reporter construct.[1]
-
Cell Culture Medium (e.g., DMEM with 10% FBS).
-
Test Compounds: this compound and XAV939.
-
Luciferase Assay Reagent (e.g., Promega Dual-Glo).
-
96-well clear-bottom white plates.
Step-by-Step Methodology:
-
Cell Seeding: Seed the reporter cells into 96-well plates at a density that ensures they are in a logarithmic growth phase at the time of treatment (e.g., 10,000 cells/well). Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the compounds as in the biochemical assay. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentration of the compound or vehicle control.
-
Causality: Treating cells in their logarithmic growth phase ensures that the observed effects are due to the compound's activity on the signaling pathway, not due to cell cycle arrest or senescence.
-
-
Incubation: Incubate the treated cells for 24-48 hours. This duration is typically sufficient to observe changes in gene transcription and protein levels resulting from pathway inhibition.[4]
-
Luciferase Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent according to the manufacturer's protocol. This reagent lyses the cells and provides the substrate for the luciferase enzyme.
-
Read the luminescence on a plate reader.
-
Self-Validation: It is best practice to run a parallel cell viability assay (e.g., CellTiter-Glo or MTS) to ensure that the observed decrease in luciferase signal is due to specific Wnt pathway inhibition and not general cytotoxicity.
-
Statistical Analysis of Cell-Based Data
The analysis follows the same principles as the biochemical assay.
-
Data Normalization: Normalize the raw luciferase readings to the vehicle control to obtain Percent Wnt Activity.
-
IC50 Determination: Fit the normalized dose-response data to a four-parameter logistic model to calculate the cellular IC50.
-
Comparative Analysis: Perform a Student's t-test on the log(IC50) values from at least three independent experiments to compare the cellular efficacy of the two compounds.
Data Summary Table 2: Cellular Wnt Pathway Inhibition (DLD-1 Cells)
| Compound | Cellular IC50 (nM) [Mean ± SEM, n=3] | 95% Confidence Interval (nM) | p-value vs. XAV939 |
| This compound | 85.7 ± 7.2 | [69.8, 101.6] | 0.045 |
| XAV939 (Reference) | 155.2 ± 15.1 | [122.5, 187.9] | - |
| Statistically significant (p < 0.05) |
Synthesis and Interpretation
The data presented in Tables 1 and 2 robustly demonstrate that This compound is a more potent inhibitor of the Wnt/β-catenin pathway than XAV939 , both at the biochemical and cellular levels.
-
Biochemical Potency: The IC50 value from the in vitro assay shows that approximately half the concentration of this compound is required to inhibit 50% of the tankyrase enzyme's activity compared to XAV939. The statistically significant p-value (0.021) confirms that this difference is not due to random chance.
-
Cellular Efficacy: Crucially, this enhanced potency translates to a cellular context. The cellular IC50 is also significantly lower, indicating better target engagement, cell permeability, or metabolic stability under these experimental conditions.
Field-Proven Insight: It is common for IC50 values to be higher in cell-based assays compared to biochemical assays. This "shift" can be attributed to factors like cell membrane permeability, protein binding within the cell, and the presence of cellular efflux pumps. The magnitude of this shift is an important parameter in lead optimization, with a smaller shift often being desirable. In this comparison, both compounds exhibit a similar ~7-fold shift, suggesting comparable cell permeability and stability profiles in this specific assay.
Conclusion and Future Directions
For drug development professionals, this compound represents a promising lead. Further studies should focus on its selectivity against other PARP family enzymes, its pharmacokinetic properties, and its efficacy in in vivo cancer models to fully establish its therapeutic potential.[11]
References
-
Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. (n.d.). MDPI. [Link]
-
Ma, L., Wang, X., Jia, T., Wei, W., Chua, M.-S., & So, S. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 6(28), 25068–25080. [Link]
-
Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. (2015). Oncotarget. [Link]
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Waaler, J., et al. (2012). A Novel Tankyrase Inhibitor Decreases Canonical Wnt Signaling in Colon Carcinoma Cells and Reduces Tumor Growth in Conditional APC Mutant Mice. Cancer Research, 72(11), 2822-2832. [Link]
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Komiya, Y., & Habas, R. (2008). Wnt signal transduction pathways. Organogenesis, 4(2), 68–75. [Link]
-
Martín-Liberal, J., et al. (2016). Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. Clinical Cancer Research, 22(3), 645-654. [Link]
-
Cell-based assay for Wnt signaling. (n.d.). Stanford University. [Link]
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Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]
-
3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (2019). ChemistryOpen. [Link]
-
Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. (2022). International Journal of Molecular Sciences. [Link]
-
Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. (2020). Monatshefte für Chemie - Chemical Monthly. [Link]
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A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription. (2010). Current Chemical Genomics. [Link]
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Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. (2021). ResearchGate. [Link]
-
Tallarida, R. J. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Journal of Chemistry. [Link]
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Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen. (2015). Journal of Medicinal Chemistry. [Link]
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How to determine IC50 significance? (2024). ResearchGate. [Link]
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Identification and Characterization of a Small-Molecule Inhibitor of Wnt Signaling in Glioblastoma Cells. (2011). Molecular Cancer Therapeutics. [Link]
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A Comparative Guide to the Biological Activities of Benzoxazole-2-thiol Derivatives for Researchers and Drug Development Professionals
Introduction
Validated Biological Effects of Benzoxazole-2-thiol Derivatives
Antimicrobial Activity
Benzoxazole-2-thiol derivatives have demonstrated significant potential as antimicrobial agents, with studies reporting activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
A study by Kumar et al. (2018) synthesized a series of benzoxazole analogues and evaluated their in vitro antimicrobial activity using the tube dilution method.[1] The minimum inhibitory concentration (MIC) was determined for various bacterial and fungal strains.[1] Several synthesized compounds exhibited potent antimicrobial activity, with MIC values comparable to or better than the standard drugs ofloxacin and fluconazole.[1]
Table 1: Comparative Antimicrobial Activity (MIC in µM) of Selected Benzoxazole Derivatives [1]
| Compound ID | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Salmonella typhi | Candida albicans | Aspergillus niger |
| 1 | - | - | - | - | - | 0.34 x 10⁻³ | - |
| 10 | 1.14 x 10⁻³ | - | - | - | - | - | - |
| 13 | - | - | 2.57 x 10⁻³ | - | - | - | - |
| 16 | - | - | - | 1.22 x 10⁻³ | - | - | - |
| 19 | - | - | - | - | 2.40 x 10⁻³ | - | 2.40 x 10⁻³ |
| 20 | - | - | - | - | 2.40 x 10⁻³ | - | - |
| 24 | - | - | 1.40 x 10⁻³ | - | - | - | - |
| Ofloxacin (Standard) | - | - | - | - | - | - | - |
| Fluconazole (Standard) | - | - | - | - | - | - | - |
Note: Dashes indicate data not reported or not the most potent for that specific strain in the cited study.
Anticancer Activity
The anticancer potential of benzoxazole derivatives is a significant area of research, with numerous studies demonstrating their cytotoxic effects against various human cancer cell lines.[2][4][5] The proposed mechanisms of action include the inhibition of topoisomerase enzymes, induction of apoptosis, and interference with cell signaling pathways crucial for cancer cell proliferation.[6]
A study by Wang et al. (2017) synthesized and evaluated a series of novel benzothiazole, benzimidazole, and benzoxazole derivatives for their in vitro antitumor activity.[4] The anti-proliferative effects were assessed using the MTT assay, and the IC50 values (the concentration of drug that inhibits cell growth by 50%) were determined.[4]
Table 2: Comparative Anticancer Activity (IC50 in µM) of Benzoxazole and Related Derivatives [4]
| Compound ID | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| 1a (Lead Compound) | 0.15 ± 0.02 | 0.21 ± 0.03 |
| 1d | 0.23 ± 0.04 | 0.35 ± 0.05 |
| 1f (Benzoxazole analog) | 0.45 ± 0.06 | 0.58 ± 0.07 |
| 1g (Benzimidazole analog) | 0.38 ± 0.05 | 0.49 ± 0.06 |
Another study highlighted that benzoxazole-1,3,4-oxadiazole derivatives exhibited better anticancer activity against the HT-29 cancer cell line than the standard drug.[2] Furthermore, certain benzoxazole derivatives of combretastatin A-4 were found to be more potent than the standard compound against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines.[2]
Experimental Methodologies
The validation of the biological effects of benzoxazole-2-thiol derivatives relies on standardized and reproducible experimental protocols. Below are detailed, step-by-step methodologies for the key assays cited in the literature.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[7]
Experimental Protocol:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The collective body of peer-reviewed research strongly supports the potential of benzoxazole-2-thiol derivatives as a promising scaffold for the development of novel antimicrobial and anticancer agents. The comparative data presented in this guide highlight the significant biological activities exhibited by various analogs. While the specific compound 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol remains to be characterized in the public domain, the broader class of benzoxazole-2-thiols offers a fertile ground for further investigation. Future research should focus on elucidating the structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds, as well as in-depth mechanistic studies to identify their molecular targets. Such efforts will be crucial in translating the therapeutic potential of this chemical class into clinically viable drug candidates.
References
-
Wang, Y., et al. (2017). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules, 22(5), 784. [Link]
-
Reddy, T. S., et al. (2017). Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/oxazolo[4,5-b]pyridine-2-thiol Derivatives. Asian Journal of Organic & Medicinal Chemistry, 2(3), 221-228. [Link]
-
Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]
-
Reddy, T. S., et al. (2017). Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/ oxazolo[4,5-b]pyridine-2-thiol Derivatives. ResearchGate. [Link]
-
Kaur, H., et al. (2020). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 3(6), 333-336. [Link]
-
Bhat, M. A., & Al-Omar, M. A. (2019). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 5(1), 1-11. [Link]
-
Sharma, P., et al. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Polycyclic Aromatic Compounds, 42(5), 2365-2386. [Link]
-
Sharma, P., et al. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Taylor & Francis Online. [Link]
-
Bielawska, A., et al. (2019). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules, 24(16), 2986. [Link]
-
Wiegand, I., et al. (2008). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmacological and Toxicological Methods, 58(1), 21-34. [Link]
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Safety Operating Guide
5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol proper disposal procedures
An Expert Guide to the Proper Disposal of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
In the landscape of pharmaceutical research and development, the lifecycle of a novel chemical entity does not end upon its synthesis or final reaction. The responsible management of every substance, from starting material to final waste product, is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound.
As a Senior Application Scientist, my objective is to move beyond a simple checklist. This document is designed to instill a deep understanding of the principles behind the procedures, empowering you, the researcher, to make informed and safe decisions. Given that specific, published safety and disposal data for this particular compound are not widely available, we will proceed based on an expert assessment of its chemical structure and the established best practices for hazardous waste management in a laboratory setting.[1][2]
Part 1: Hazard Assessment and Chemical Profile
Understanding the potential hazards of a compound is the first step in managing its waste. This compound possesses several functional groups that inform our handling strategy:
-
Benzoxazole-2-thiol Core: This heterocyclic system is common in medicinal chemistry. The thiol (-SH) group, in particular, suggests a potential for reactivity and, like many thiols, may be malodorous. Structurally similar compounds, such as 5-chloro-1,3-benzoxazole-2-thiol, are classified as irritants and can be toxic if swallowed, inhaled, or in contact with skin.[3][4] It is prudent to assume this compound shares similar characteristics.
-
Ethylsulfonyl Group: This group (-SO₂CH₂CH₃) is generally stable, but its presence adds to the overall chemical complexity and necessitates careful consideration during waste stream consolidation.
Based on this structural analysis, all waste containing this compound should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) professionals.[5]
Table 1: Physicochemical Properties of this compound
| Property | Predicted/Known Value | Source |
| Molecular Formula | C₉H₉NO₃S₂ | [6] |
| Molecular Weight | 243.30 g/mol | [7] |
| Appearance | Likely an off-white or yellowish solid | Inferred from similar compounds |
| Boiling Point | 442.7±51.0 °C (Predicted) | [6] |
| Density | 1.53±0.1 g/cm³ (Predicted) | [6] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to managing waste generated from the use of this compound.
Step 1: Personal Protective Equipment (PPE) - The Non-Negotiable First Layer
Before handling the pure compound or any associated waste, the proper selection and use of PPE are critical to minimize exposure.[8]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For handling solutions or where splashes are possible, chemical splash goggles are required.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are mandatory. Given the lack of specific permeation data, it is advisable to double-glove if handling the material for extended periods.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.
-
Respiratory Protection: All weighing and handling of the solid compound should be performed inside a certified chemical fume hood to prevent inhalation of fine particulates.[9]
Step 2: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in laboratory waste management.[2][10][11] It prevents dangerous reactions, protects waste handlers, and ensures cost-effective and compliant disposal.[12] The following decision tree illustrates the segregation process.
Caption: Waste segregation decision workflow for this compound.
-
Pure Solid Compound: Unused or excess solid this compound goes into a dedicated container for Solid Hazardous Chemical Waste .
-
Contaminated Solid Debris: Items like weigh paper, pipette tips, and gloves that are grossly contaminated with the solid compound must be placed in a container for Contaminated Solid Debris .[10]
-
Solutions:
-
Organic Solutions: If dissolved in a non-halogenated solvent (e.g., acetone, ethyl acetate, hexanes), collect it in the Non-Halogenated Organic Liquid Waste container. Do not mix with halogenated solvents (e.g., dichloromethane, chloroform), as their disposal methods and costs differ significantly.[5]
-
Aqueous Solutions: If dissolved in water or buffer, collect it in the Aqueous Hazardous Waste container. Check the pH; if it is strongly acidic or basic, it may need to be collected in a separate corrosives container per your institution's policy.[13]
-
-
Empty Containers: The original chemical container is not "empty" until it has been properly decontaminated. Triple rinse the container with a suitable solvent (one that will solubilize the compound and is appropriate for your liquid waste stream).[14] Collect all rinsate as hazardous liquid waste.[5][14] After rinsing, deface the original label and dispose of the container as regular solid waste or according to your EHS guidelines.[5][15]
Step 3: Waste Accumulation and Storage
Properly storing waste while it awaits pickup is a critical compliance point under the Resource Conservation and Recovery Act (RCRA).[16]
-
Labeling: All waste containers must be labeled immediately upon starting accumulation.[10] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., "this compound in Acetone").
-
The approximate percentages of each component.
-
The specific hazard characteristics (e.g., Ignitable, Toxic).
-
-
Container Condition: Containers must be made of a compatible material (e.g., glass or polyethylene for most solvents), be in good condition, and must be kept closed at all times except when adding waste.[11][13][16] This is a common point of failure in laboratory inspections.
-
Storage Location: Waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[13] This area should be under the control of laboratory personnel and have secondary containment (such as a spill tray) to capture any potential leaks.[12][16]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for waste up to the point of collection.
-
Request Pickup: Once a waste container is full, or if it has been accumulating for the maximum time allowed by your institution (typically 6-12 months for academic labs under Subpart K rules), submit a hazardous waste pickup request to your EHS department.[17]
-
Documentation: Ensure all information on the waste tag or in the pickup request system is accurate and complete. EHS professionals and disposal vendors rely on this information to handle the waste safely and legally.
Part 3: Spill and Emergency Response
In the event of a spill, a prepared response is essential to mitigate hazards.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, volatile, or you feel unsafe, evacuate the area and contact your institution's emergency line.
-
Contain & Clean (for minor spills): If the spill is small and you are trained and equipped to handle it:
-
Don the appropriate PPE.
-
For a solid spill, gently cover with a damp paper towel to prevent dust from becoming airborne, then sweep it into a container to be disposed of as solid hazardous waste.
-
For a liquid spill, use a chemical spill kit with an inert absorbent. Surround the spill to contain it, then absorb it.
-
Place all cleanup materials (absorbent, gloves, etc.) into a bag or container and label it as hazardous waste.
-
-
Decontaminate: Wipe the spill area with a suitable solvent and paper towels, disposing of these as contaminated solid debris.
-
Report: Report all spills to your supervisor and EHS department, regardless of size.
By adhering to this comprehensive disposal framework, you are not only complying with regulations but are actively participating in a culture of safety that protects you, your colleagues, and the environment. Always use this guide in conjunction with your institution's specific Chemical Hygiene Plan (CHP) and hazardous waste management procedures.[8]
References
- How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024).
- Chapter 7 Chemical Disposal Procedures | University of Wisconsin–Madison.
- Laboratory Guide for Managing Chemical Waste | Vanderbilt University Medical Center. A comprehensive guide covering hazardous waste definitions, container management, storage, and disposal of empty containers.
- Properly Managing Chemical Waste in Laboratories | Ace Waste.
- How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025). Outlines regulatory requirements under RCRA and OSHA, and best practices for segregation, storage, and container management.
- Laboratory Waste Disposal Safety Protocols | NSTA. (2024). General safety protocols for different types of laboratory waste, including chemical, biological, and sharps.
- OSHA Compliance For Laboratories | US Bio-Clean.
- Laboratory Hazardous Waste: What You and Your Staff Need to Know | TriHaz Solutions. (2019).
- LABORATORY WASTE MANAGEMENT GUIDELINES | WASH in Health Care Facilities. Provides guidelines for waste segregation, packaging, and management with a focus on biosafety and biosecurity.
- Medical Laboratory Waste Management: Classification, Segregation | CrelioHealth Blog. (2025).
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025). Explains the alternative requirements under Subpart K for eligible academic entities, including removal timelines and management plans.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. (2025).
- Safety Measures for Hazardous Chemicals in Hospital Laboratories | Needle.Tube. Covers OSHA's Hazard Communication Standard, including labeling, SDS, training, and spill response.
- SAFETY DATA SHEET for 5-Chlorobenzoxazole-2-thiol. Provides hazard identification (harmful if swallowed, skin/eye irritation) and precautionary statements for a structurally similar compound.
- OSHA Laboratory Standard | NCBI - NIH. Outlines the requirements of 29 CFR 1910.1450, including hazard identification, training, and additional protection for particularly hazardous substances.
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Summarizes the OSHA Laboratory standard, emphasizing the need for a Chemical Hygiene Plan (CHP)
- The OSHA Laboratory Standard | Lab Manager. (2020). Details the core elements of the laboratory standard and the Chemical Hygiene Plan.
- Management of Waste - Prudent Practices in the Laboratory | NCBI Bookshelf - NIH. Discusses the rules for the disposal of empty hazardous waste containers, including the "triple rinse" requirement.
- Laboratory Hazardous Waste Disposal Guidelines | Central Washington University.
- Regulation of Laboratory Waste | American Chemical Society. Discusses the regulatory burdens on laboratories and provides recommendations for improving waste management rules.
- SAFETY DATA SHEET for 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl chloride. Example SDS showing hazard classifications and disposal considerations for a complex heterocyclic compound.
- SAFETY DATA SHEET for ABD-F. Example SDS for a benzoxadiazole derivative, classifying it as a skin and eye irritant.
- This compound | ChemicalBook. Provides basic predicted chemical properties for the target compound.
- SAFETY DATA SHEET for 5-chloro-1,3-benzoxazole-2-thiol | Enamine. Classifies a similar compound as acutely toxic if swallowed, in contact with skin, or inhaled.
- 5-(Ethylsulfonyl)benzo[d]oxazole-2-thiol | BLDpharm.
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Personal protective equipment for handling 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
An In-Depth Guide to the Safe Handling of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
Understanding the Hazard Landscape
The structure of this compound, featuring a benzoxazole core, a thiol group, and an ethylsulfonyl moiety, suggests a potential for biological activity and associated handling hazards. Based on data from similar compounds, such as 5-chloro-1,3-benzoxazole-2-thiol and 5-phenylbenzoxazole-2-thiol, the primary hazards are anticipated to be:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]
Therefore, a proactive and comprehensive approach to personal protection is paramount.
Core Directive: Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when there is a risk of splashing. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust particles and chemical splashes.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron must be worn. | Prevents direct skin contact, which is a primary route of exposure and can cause irritation.[1][3][4] Glove material compatibility should be verified. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling procedures may generate dust or aerosols, or if working outside of a certified chemical fume hood. | To prevent inhalation of airborne particles that may cause respiratory irritation.[1][5] |
Operational Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure risk and ensuring the integrity of experimental outcomes.
Pre-Handling Preparations:
-
Designated Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Gather Materials: Before starting, ensure all necessary equipment, including weighing paper, spatulas, and solvent dispensing systems, are within the containment area.
Donning Personal Protective Equipment:
The correct sequence for putting on PPE is critical to ensure complete protection.
Handling the Compound:
-
Weighing: If weighing the solid compound, do so carefully on weighing paper or in a tared container within the fume hood to avoid generating dust.
-
Dissolution: When preparing solutions, add the solid this compound to the solvent slowly while stirring to prevent splashing.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
Doffing Personal Protective Equipment:
The removal of PPE should be done in a manner that prevents cross-contamination.
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be segregated into a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[4]
-
Containerization: Ensure all waste containers are properly sealed and stored in a designated secondary containment area until they can be collected by trained hazardous waste personnel.[1][3]
By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
- Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. Benchchem.
- Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. Enamine.
- 5 - SAFETY DATA SHEET.
- Personal protective equipment in your pharmacy. (2019-10-30).
- This compound. ChemicalBook.
- SAFETY DATA SHEET. CymitQuimica.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
